B1577299 Decoralin

Decoralin

Numéro de catalogue: B1577299
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Description

Decoralin is a novel linear cationic α-helical peptide originally isolated from the venom of the solitary eumenine wasp Oreumenes decoratus . This synthetic peptide is composed of 11 amino acids (Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr) and is characterized by its short length, richness in hydrophobic and basic amino acids, and lack of disulfide bonds, allowing it to adopt an amphipathic α-helical conformation in appropriate environments . These physicochemical properties are essential for its mechanism of action, which primarily involves non-specific interactions with biological membranes. The peptide's cationic nature facilitates attraction to negatively charged components on microbial and cancer cell surfaces, while its amphipathic structure enables membrane permeabilization and disruption . In research applications, this compound has demonstrated considerable broad-spectrum antimicrobial activity . Its anti-fungal properties are of significant interest, with studies showing that the C-terminal amidated version (Dec-CONH2) and its cysteine-modified derivatives exhibit activity against azole-sensitive and azole-resistant Candida species, making it a candidate for exploring alternative antifungal agents . Beyond its antimicrobial effects, this compound, like many cationic amphipathic peptides, is a subject of investigation in oncology research. Its potential to target cancer cells is attributed to the generally higher negative charge of cancer cell membranes, often due to increased exposure of phosphatidylserine, which promotes selective binding and cytotoxicity . The peptide is also a valuable template in peptide engineering and drug design, serving as a building block for creating hybrid antimicrobial peptides (hAMPs) with optimized properties and for structure-function studies aimed at enhancing therapeutic potential while reducing cytotoxicity . This product is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

Bioactivité

Antibacterial, Antifungal

Séquence

SLLSLIRKLIT

Origine du produit

United States

Foundational & Exploratory

Decoralin Peptide: A Technical Overview of its Origin and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Decoralin is a novel, linear cationic α-helical antimicrobial peptide. This document provides a comprehensive technical guide on the origin, discovery, and characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The peptide was first isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus. Its primary amino acid sequence was determined to be Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr. This was established through Edman degradation and subsequently confirmed by solid-phase synthesis.[1][2][3] this compound exhibits a range of biological activities, including broad-spectrum antimicrobial, moderate mast cell degranulating, and leishmanicidal properties.[1] A synthetic, C-terminally amidated analog of this compound has demonstrated significantly more potent biological activity.[1][4]

Discovery and Origin

This compound was discovered as a novel bioactive compound isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus.[1][2][3] The discovery was part of a broader investigation into the bioactive components of solitary wasp venoms, which are considered a rich source of novel peptides with potential therapeutic applications.

Workflow of Discovery and Characterization

The overall process of discovering and characterizing this compound followed a systematic workflow, from the collection of venom to the determination of its biological activities.

This compound Discovery Workflow cluster_Discovery Discovery cluster_Characterization Characterization cluster_Activity Biological Activity Testing Venom Collection Venom Collection Crude Venom Fractionation Crude Venom Fractionation Venom Collection->Crude Venom Fractionation Extraction Purification of this compound Purification of this compound Crude Venom Fractionation->Purification of this compound HPLC Sequence Determination Sequence Determination Purification of this compound->Sequence Determination Edman Degradation Structural Analysis Structural Analysis Purification of this compound->Structural Analysis Circular Dichroism Solid-Phase Synthesis Solid-Phase Synthesis Sequence Determination->Solid-Phase Synthesis Sequence Confirmation Antimicrobial Assay Antimicrobial Assay Solid-Phase Synthesis->Antimicrobial Assay Mast Cell Degranulation Assay Mast Cell Degranulation Assay Solid-Phase Synthesis->Mast Cell Degranulation Assay Leishmanicidal Assay Leishmanicidal Assay Solid-Phase Synthesis->Leishmanicidal Assay

Discovery and characterization workflow of this compound.

Physicochemical Properties

This compound is an 11-amino acid peptide with the sequence Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr.[1][2] It is characterized by a high content of hydrophobic and basic amino acids and lacks a disulfide bond.[1] Circular dichroism studies have shown that this compound adopts a high α-helical conformation in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), which mimic membrane environments.[1][2]

Biological Activity

This compound has been demonstrated to possess a variety of biological activities. A summary of the quantitative data is presented below.

Quantitative Data Summary
Biological ActivityOrganism/Cell LineMetricValue (µM)Reference
Antimicrobial Staphylococcus aureusMIC40[5]
Staphylococcus saprophyticusMIC40[5]
Bacillus subtilisMIC40[5]
Bacillus thuringiensisMIC40[5]
Escherichia coliMIC80[5]
Klebsiella pneumoniaeMIC80[5]
Acinetobacter faecalisMIC40[5]
Candida albicansMIC40[5]
Leishmanicidal Leishmania sp.IC5072[5]
Leishmania sp. (amidated)IC5011[5]

Experimental Protocols

The following sections provide representative protocols for the key experiments involved in the characterization of this compound. It is important to note that the full text of the original discovery paper was not available; therefore, these protocols are based on established, general methodologies for these techniques.

Peptide Sequencing: Edman Degradation

Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.

Edman Degradation Workflow Start Start Couple PITC Couple with Phenyl isothiocyanate (PITC) Start->Couple PITC Cleave Cleave N-terminal residue with Trifluoroacetic acid Couple PITC->Cleave Extract PTH-amino acid Extract PTH-amino acid derivative Cleave->Extract PTH-amino acid Identify Amino Acid Identify amino acid via HPLC or Mass Spectrometry Extract PTH-amino acid->Identify Amino Acid Repeat Cycle Repeat cycle with shortened peptide Identify Amino Acid->Repeat Cycle Repeat Cycle->Couple PITC End End Repeat Cycle->End Sequence complete

General workflow for Edman degradation.

Protocol:

  • Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino acid.

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA). This step forms an anilinothiazolinone (ATZ) derivative of the amino acid and leaves the rest of the peptide chain intact.

  • Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative. The PTH-amino acid is then identified by chromatography (e.g., HPLC) or mass spectrometry by comparing its retention time or mass-to-charge ratio to known standards.

  • Repetition: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides.

SPPS Workflow Start Start Resin Swelling Swell resin in appropriate solvent (e.g., DMF) Start->Resin Swelling Deprotection Remove Fmoc protecting group from the resin or growing peptide chain Resin Swelling->Deprotection Amino Acid Activation & Coupling Activate and couple the next Fmoc-protected amino acid Deprotection->Amino Acid Activation & Coupling Washing Wash resin to remove excess reagents Amino Acid Activation & Coupling->Washing Repeat Repeat Washing->Repeat Repeat->Deprotection Yes Final Deprotection Remove final N-terminal Fmoc group Repeat->Final Deprotection No Cleavage & Side-Chain Deprotection Cleave peptide from resin and remove side-chain protecting groups Final Deprotection->Cleavage & Side-Chain Deprotection Purification & Analysis Purify peptide (e.g., HPLC) and analyze (e.g., Mass Spectrometry) Cleavage & Side-Chain Deprotection->Purification & Analysis End End Purification & Analysis->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol:

  • Resin Preparation: A suitable solid support resin (e.g., Rink amide resin for a C-terminally amidated peptide) is swelled in a solvent such as dimethylformamide (DMF).

  • Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin or the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF.

  • Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

  • Iteration: Steps 2-4 are repeated for each amino acid in the desired sequence.

  • Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product is verified by mass spectrometry to confirm the correct molecular weight.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Peptide Dilutions: A serial dilution of the this compound peptide is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or yeast) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.

Mast Cell Degranulation Assay

This assay measures the ability of a compound to induce the release of cellular granules from mast cells.

Protocol:

  • Cell Culture: A suitable mast cell line (e.g., RBL-2H3) is cultured under standard conditions.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere.

  • Compound Treatment: The cells are washed and then incubated with various concentrations of this compound.

  • Degranulation Measurement: The extent of degranulation is quantified by measuring the activity of a released granular enzyme, such as β-hexosaminidase, in the cell supernatant. This is typically done by adding a substrate that produces a colored or fluorescent product upon enzymatic cleavage.

  • Data Analysis: The amount of enzyme released is compared to that of a positive control (e.g., a known degranulating agent) and a negative control (untreated cells) to determine the percentage of degranulation.

Leishmanicidal Activity Assay (IC50 Determination)

This assay determines the concentration of a compound that inhibits the growth of Leishmania parasites by 50%.

Protocol:

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium.

  • Assay Setup: The promastigotes are seeded into a 96-well plate.

  • Compound Addition: Serial dilutions of this compound are added to the wells.

  • Incubation: The plate is incubated for a defined period (e.g., 72 hours) to allow for parasite proliferation.

  • Viability Assessment: Parasite viability is assessed using a metabolic indicator dye (e.g., resazurin), which changes color or fluoresces in the presence of viable cells.

  • IC50 Calculation: The concentration of this compound that causes a 50% reduction in parasite viability compared to an untreated control is calculated to determine the IC50 value.

Conclusion

This compound, a peptide originating from the venom of the solitary wasp Oreumenes decoratus, represents a promising lead compound in the search for new antimicrobial and antiparasitic agents. Its simple linear structure and potent biological activity, particularly in its amidated form, make it an attractive candidate for further investigation and development. The methodologies outlined in this guide provide a framework for the continued study of this compound and other novel venom-derived peptides.

References

A Technical Guide to the Amino Acid Sequence and Function of Decorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the decorin amino acid sequence, its isoforms, and its multifaceted role in molecular and cellular biology. This document details decorin's interactions with key biological molecules, the signaling pathways it modulates, and the experimental methodologies used to elucidate its functions, with a focus on its potential as a therapeutic agent.

Decorin Amino Acid Sequence and Comparative Analysis

Decorin is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the extracellular matrix. The canonical human decorin protein (Isoform 1) consists of 359 amino acids.[1] Alternate splicing of the human decorin gene results in five known isoforms with variable length deletions.[2] Below is a comparative analysis of the decorin amino acid sequence across different species, highlighting the conserved nature of this protein.

Table 1: Comparative Analysis of Decorin Amino Acid Sequences

SpeciesUniProt AccessionLength (Amino Acids)Sequence
Homo sapiens (Human) - Isoform 1 (Canonical)P07585-1359MKLATLWLLAALAGLALAGADEASGIGPEVPDDRDFEPSLGPVCPFRCQCHLRVVQCSDLGLDKVPKDLPPDTTLLDLQNNKITEIKDGDFKNLKNLHALILVNNKISKVSPGAFTPLVKLERLYLSKNQLKELPEKMPKTLQELRAHENEITKVRKVTFNGLNQMIVIELGTNPLKSSGIENGAFQGMKKLSYIRIADTNITSIPQGLPPSLTELHLDGNKISRVDAASLKGLNNLAKLGLSFNSISAVDNGSLANTPHLRELHLDNNKLTRVPGGLAEHKYIQVVYLHNNNISVVGSSDFCPPGHNTKKASYSGVSLFSNPVQYWEIQPSTFRCVYVRSAIQLGNYK[1]
Homo sapiens (Human) - Isoform 2P07585-2264Sequence unavailable in provided results
Homo sapiens (Human) - Isoform 3P07585-3141Sequence unavailable in provided results
Homo sapiens (Human) - Isoform 4P07585-4188Sequence unavailable in provided results
Homo sapiens (Human) - Isoform 5P07585-5251Sequence unavailable in provided results
Mus musculus (Mouse)P28654354MKPATLWLLAVLAGLALVGAEEASGIGPEVPDDRDFEPSLGPVCPFRCQCHLRVVQCSDLGLDKVPKDLPPDTTLLDLQNNKITEIKDGDFKNLKNLHALILVNNKISKVSPGAFTPLVKLERLYLSKNQLKELPEKMPKTLQELRAHENEITKVRKVTFNGLNQMIVIELGTNPLKSSGIENGAFQGMKKLSYIRIADTNITSIPQGLPPSLTELHLDGNKISRVDAASLKGLNNLAKLGLSFNSISAVDNGSLANTPHLRELHLDNNKLTRVPGGLAEHKYIQVVYLHNNNISVVGSSDFCPPGHNTKKASYSGVSLFSNPVQYWEIQPSTFRCVYVRSAIQLGNYK[3]
Rattus norvegicus (Rat)Q01129354MKPATLWLLAVLAGLALVGAEEASGIGPEVPDDRDFEPSLGPVCPFRCQCHLRVVQCSDLGLDKVPKDLPPDTTLLDLQNNKITEIKDGDFKNLKNLHALILVNNKISKVSPGAFTPLVKLERLYLSKNQLKELPEKMPKTLQELRAHENEITKVRKVTFNGLNQMIVIELGTNPLKSSGIENGAFQGMKKLSYIRIADTNITSIPQGLPPSLTELHLDGNKISRVDAASLKGLNNLAKLGLSFNSISAVDNGSLANTPHLRELHLDNNKLTRVPGGLAEHKYIQVVYLHNNNISVVGSSDFCPPGHNTKKASYSGVSLFSNPVQYWEIQPSTFRCVYVRSAIQLGNYK[4]
Bos taurus (Bovine)P21793360MKATIILLLLAQVSWAGPFQQRGLFDFMLEDEASGIGPEVPDDRDFEPSLGPVCPFRCQCHLRVVQCSDLGLDKVPKDLPPDTTLLDLQNNKITEIKDGDFKNLKNLHALILVNNKISKVSPGAFTPLVKLERLYLSKNQLKELPEKMPKTLQELRAHENEITKVRKVTFNGLNQMIVIELGTNPLKSSGIENGAFQGMKKLSYIRIADTNITSIPQGLPPSLTELHLDGNKISRVDAASLKGLNNLAKLGLSFNSISAVDNGSLANTPHLRELHLDNNKLTRVPGGLAEHKYIQVVYLHNNNISVVGSSDFCPPGHNTKKASYSGVSLFSNPVQYWEIQPSTFRCVYVRSAIQLGNYK[5]
Gallus gallus (Chicken)P28675357MKLTILVLLVLGLALVSAEEASGIGPEVPDDRDFEPSLGPVCPFRCQCHLRVVQCSDLGLDKVPKDLPPDTTLLDLQNNKITEIKDGDFKNLKNLHALILVNNKISKVSPGAFTPLVKLERLYLSKNQLKELPEKMPKTLQELRAHENEITKVRKVTFNGLNQMIVIELGTNPLKSSGIENGAFQGMKKLSYIRIADTNITSIPQGLPPSLTELHLDGNKISRVDAASLKGLNNLAKLGLSFNSISAVDNGSLANTPHLRELHLDNNKLTRVPGGLAEHKYIQVVYLHNNNISVVGSSDFCPPGHNTKKASYSGVSLFSNPVQYWEIQPSTFRCVYVRSAIQLGNYK[6]

Quantitative Data on Decorin Interactions

Decorin's biological functions are mediated through its interactions with various molecules. The following tables summarize key quantitative data from binding and functional assays.

Table 2: Binding Affinities of Decorin and its Mimetics

Interacting MoleculesAssay MethodBinding Affinity (Kd)Reference
Decorin and TGF-β1Scatchard Analysis0.3 nM (high affinity), 5 nM (low affinity)[4][5]
Decorin Mimetic (Dec8.2) and TGF-β1Microscale Thermophoresis5.6 nM[7]
Decorin and Collagen Type ISolid-Phase Binding AssayNot specified[8]
Decorin and Collagen Type VISolid-Phase Binding Assay~3 x 10⁻⁷ M[9]
Fibromodulin and Collagen Type ISolid-Phase Inhibition Assay9.9 nM[10]

Table 3: Functional Effects of Decorin on Cancer Cells

Cell LineAssayParameterValueReference
Bladder Cancer CellsMTT AssayIC5040.35 µg/mL[3]
A431 (Squamous Carcinoma)125I-EGF BindingEGF Binding Sites per Cell (Control)2.4 ± 0.1 x 10⁶[11]
AD13 (A431 + Decorin)125I-EGF BindingEGF Binding Sites per Cell1.5 ± 0.1 x 10⁶[11]
AD14 (A431 + Decorin)125I-EGF BindingEGF Binding Sites per Cell1.1 ± 0.1 x 10⁶[11]
AD15 (A431 + Decorin)125I-EGF BindingEGF Binding Sites per Cell1.2 ± 0.1 x 10⁶[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Solid-Phase Binding Assay for Decorin-Collagen Interaction

This protocol is adapted from Hohenester et al. and is used to quantify the binding of decorin to type I collagen.[8]

  • Coating: Dilute a 1 mg/ml stock solution of rat tail type I collagen 1:40 in 50 mM Tris, 100 mM NaCl, pH 8.5. Coat Nunc Maxisorp 96-well microtiter plates with 1.25 µg of collagen per well overnight at 4°C.[8]

  • Blocking: Wash the wells once with Phosphate-Buffered Saline (PBS). Block the wells for 2 hours at room temperature with 150 µl of 0.1 mg/ml bovine milk κ-casein in PBS containing 0.05% Tween 20 (incubation buffer).[8]

  • Incubation: Wash the wells and incubate for 3 hours with 50 µl of decorin protein diluted in incubation buffer at various concentrations.[8]

  • Detection: After incubation, wash the wells to remove unbound decorin. Detect bound decorin using a specific primary antibody against decorin, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Analysis: Develop the signal using an appropriate substrate and measure the absorbance at a specific wavelength (e.g., 492 nm). Fit the data to a single-site binding equation to determine the binding affinity.[8]

G cluster_coating Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection & Analysis Collagen Collagen Solution Plate 96-well Plate Collagen->Plate Overnight at 4°C WashedPlate Washed Plate Plate->WashedPlate Wash with PBS Blocker Blocking Buffer (κ-casein) WashedPlate->Blocker 2 hours at RT BlockedPlate Blocked Plate Blocker->BlockedPlate Wash Decorin Decorin Solution BlockedPlate->Decorin 3 hours IncubatedPlate Incubated Plate Decorin->IncubatedPlate Wash Antibodies Primary & Secondary Antibodies IncubatedPlate->Antibodies Substrate Substrate Antibodies->Substrate Analysis Data Analysis Substrate->Analysis

Solid-Phase Binding Assay Workflow
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This generalized protocol can be adapted for studying decorin's interactions with various ligands.[12][13][14]

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the ligand (e.g., collagen, TGF-β) in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Analyte Binding:

    • Prepare a series of analyte (e.g., decorin) dilutions in running buffer (e.g., HBS-EP).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15][16]

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of decorin for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT reagent (5 mg/ml in sterile PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Suppression Model

This protocol describes a xenograft model to evaluate the anti-tumor effects of decorin in vivo.[1]

  • Cell Inoculation: Subcutaneously inoculate cancer cells (e.g., A549 human lung carcinoma cells) into the flank of immunodeficient mice (e.g., nude mice).[1]

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-150 mm³).[1]

  • Treatment: Administer treatment, which could be intratumoral or intravenous injections of:

    • A control vector (e.g., adenovirus null vector).

    • A vector expressing human decorin cDNA (e.g., Ad.DCN).[1]

    • Phosphate-buffered saline (PBS) as a negative control.

  • Monitoring: Measure tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for decorin expression and apoptosis markers.

Decorin-Mediated Signaling Pathways

Decorin exerts its biological effects by modulating key signaling pathways, primarily through its interaction with receptor tyrosine kinases.

Decorin-Mediated Inhibition of the EGFR Signaling Pathway

Decorin acts as a tumor suppressor by downregulating the epidermal growth factor receptor (EGFR).

G Decorin Decorin EGFR EGFR Decorin->EGFR Binds to L2 domain Endocytosis Caveolae-mediated Endocytosis EGFR->Endocytosis p21 p21 (WAF1/CIP1) EGFR->p21 Upregulation Caveolae Caveolae Caveolae->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Trafficking Degradation EGFR Degradation Lysosome->Degradation CellCycleArrest Cell Cycle Arrest (G1 phase) p21->CellCycleArrest Proliferation Tumor Cell Proliferation CellCycleArrest->Proliferation

Decorin-EGFR Signaling Pathway

Decorin binds to a specific region on the EGFR, leading to the internalization of the receptor through a caveolae-mediated pathway. This results in the degradation of EGFR, thereby attenuating downstream signaling. A key consequence of this inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest in the G1 phase and a reduction in tumor cell proliferation.[1][17][18]

Decorin's Modulation of the TGF-β Signaling Pathway

Decorin can directly bind to transforming growth factor-beta (TGF-β), sequestering it in the extracellular matrix and preventing its interaction with its receptors. This interaction is crucial in contexts like fibrosis and wound healing.

G Decorin Decorin TGFb TGF-β Decorin->TGFb Sequestration TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Complex TGFbR->Smad Phosphorylation Nucleus Nucleus Smad->Nucleus Translocation GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Fibrosis Fibrosis GeneTranscription->Fibrosis

References

An In-depth Technical Guide to the Primary Structure and Bioactivity of Decoralin from Oreumenes decoratus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoralin is a novel, linear cationic antimicrobial peptide isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus. This technical guide provides a comprehensive overview of the primary structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and synthesis are presented, along with a summary of its antimicrobial, mast cell degranulating, leishmanicidal, and hemolytic activities. This document is intended to serve as a valuable resource for researchers in the fields of venom toxinology, peptide chemistry, and antimicrobial drug development.

Introduction

Venoms of Hymenoptera species are complex chemical arsenals containing a diverse array of biologically active molecules, including peptides, proteins, and enzymes. These components have evolved for defense, predation, and paralysis of prey. Among these, antimicrobial peptides (AMPs) represent a promising source of novel therapeutic agents due to their broad-spectrum activity and unique mechanisms of action, which can circumvent conventional antibiotic resistance. This compound, a peptide from the venom of Oreumenes decoratus, is one such molecule with significant biological activities.[1][2]

Primary Structure and Physicochemical Properties

The primary structure of this compound was determined by Edman degradation and corroborated by solid-phase synthesis.[1][2] It is a short, linear peptide composed of 11 amino acid residues.

Table 1: Primary Structure and Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr
Molecular Formula C₅₉H₁₁₄N₁₆O₁₄
Molecular Weight 1271.65 Da
Net Charge (pH 7.4) +2
Isoelectric Point (pI) 10.75
Hydrophobicity (H) -0.164
Hydrophobic Moment (µH) 0.637

Note: Physicochemical properties were calculated using standard bioinformatics tools.

This compound is characterized by a high content of hydrophobic and basic amino acid residues and lacks a disulfide bond.[1][2] This composition is typical of linear cationic α-helical peptides.[1][2]

Secondary Structure

Circular dichroism (CD) spectroscopy has been employed to elucidate the secondary structure of this compound in various environments. In aqueous solution, the peptide exhibits a random coil conformation. However, in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic biological membranes, this compound adopts a significant α-helical conformation.[1][2] This conformational flexibility is a hallmark of many membrane-active peptides, allowing them to remain unstructured in an aqueous environment and fold into their active, helical structure upon interaction with a target membrane.

Biological Activities

This compound has been demonstrated to possess a range of biological activities, including antimicrobial, mast cell degranulating, and leishmanicidal effects, with notably low hemolytic activity.[1][2]

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast.[1][2] The minimum inhibitory concentrations (MICs) for a variety of microorganisms are summarized in the table below.

Table 2: Antimicrobial Activity of this compound (MIC in µM)

MicroorganismStrainMIC (µM)
Gram-positive Bacteria
Staphylococcus aureusCCT 653840
Staphylococcus saprophyticusCCT 247140
Bacillus subtilisCCT 247140
Bacillus thuringiensisCCT 247140
Gram-negative Bacteria
Escherichia coliATCC 2592280
Klebsiella pneumoniaeATCC 1388380
Alcaligenes faecalisATCC 875040
Yeast
Candida albicansATCC 1023140
Mast Cell Degranulation

This compound induces moderate degranulation of rat peritoneal mast cells.[1][2] At a concentration of 10 µM, this compound stimulates approximately 20% histamine (B1213489) release.

Leishmanicidal Activity

The peptide displays moderate activity against the promastigote forms of Leishmania major. The half-maximal inhibitory concentration (IC50) has been reported to be 72 µM.

Hemolytic Activity

A significant advantage of this compound as a potential therapeutic is its low toxicity towards mammalian erythrocytes. It exhibits virtually no hemolytic activity against mouse red blood cells, even at concentrations up to 100 µM.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and synthesis of this compound.

Venom Extraction and Peptide Isolation

The isolation of this compound from the venom of O. decoratus involves a multi-step process beginning with venom sac extraction followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Venom Extraction and RP-HPLC Purification

  • Venom Sac Dissection: Anesthetize adult female O. decoratus wasps by cooling. Dissect the venom apparatus, including the venom gland and reservoir, under a stereomicroscope.

  • Extraction: Place the dissected venom apparatuses in a microcentrifuge tube containing 0.1% (v/v) trifluoroacetic acid (TFA) in deionized water. Homogenize the tissue using a micro-pestle and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • RP-HPLC Purification:

    • Column: C18 column (e.g., CAPCELL PAK C18, 10 mm x 250 mm).[2]

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient of 5-65% Mobile Phase B over 30 minutes.[2]

    • Flow Rate: 2.5 mL/min.[2]

    • Detection: Monitor the elution profile at 215 nm.[2]

  • Fraction Collection: Collect fractions corresponding to the absorbance peaks.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and MALDI-TOF mass spectrometry.

experimental_workflow_isolation cluster_extraction Venom Extraction cluster_purification RP-HPLC Purification wasp Oreumenes decoratus dissection Dissection of Venom Sacs wasp->dissection homogenization Homogenization in 0.1% TFA dissection->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Crude Venom Extract centrifugation->supernatant hplc C18 Reverse-Phase HPLC supernatant->hplc fractionation Fraction Collection hplc->fractionation analysis Purity Analysis (Analytical HPLC & MALDI-TOF) fractionation->analysis This compound Pure this compound analysis->this compound

Isolation and Purification of this compound.
Primary Structure Determination

The amino acid sequence of the purified peptide is determined using automated Edman degradation.

Protocol 2: Edman Degradation Sequencing

  • Sample Preparation: Lyophilize the purified this compound fraction and resuspend in a suitable solvent for the sequencer.

  • N-terminal Derivatization: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC)-peptide.

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.

  • Conversion and Identification: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.

  • Iterative Cycles: The remaining peptide is subjected to subsequent cycles of derivatization, cleavage, and identification to determine the entire amino acid sequence.

experimental_workflow_sequencing start Purified this compound pitc 1. Couple with PITC (Phenyl Isothiocyanate) start->pitc ptc_peptide PTC-Peptide pitc->ptc_peptide acid 2. Cleave with Anhydrous Acid ptc_peptide->acid atz_aa ATZ-Amino Acid acid->atz_aa short_peptide Shortened Peptide acid->short_peptide conversion 3. Convert to PTH-Amino Acid atz_aa->conversion next_cycle Repeat Cycle short_peptide->next_cycle pth_aa PTH-Amino Acid conversion->pth_aa hplc_id 4. Identify by HPLC pth_aa->hplc_id next_cycle->pitc experimental_workflow_synthesis start Resin with C-terminal Amino Acid deprotection 1. Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling 2. Couple Activated Fmoc-Amino Acid deprotection->coupling washing 3. Wash coupling->washing repeat Repeat Steps 1-3 for Each Amino Acid washing->repeat repeat->deprotection Next Cycle cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) repeat->cleavage Final Cycle purification RP-HPLC Purification cleavage->purification verification Mass Spectrometry Verification purification->verification synthetic_this compound Synthetic this compound verification->synthetic_this compound

References

An In-depth Technical Guide on the Biological Properties of Wasp Venom Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wasp venom is a complex cocktail of bioactive molecules, including proteins, enzymes, biogenic amines, and a diverse array of peptides.[1] These peptides are key components responsible for the venom's potent effects, which range from inducing pain and inflammation to paralyzing prey.[1] In recent years, there has been a growing interest in wasp venom peptides for their therapeutic potential, with research exploring their antimicrobial, anticancer, and neuroprotective properties.[1][2] This guide provides a comprehensive overview of the core biological properties of major wasp venom peptides, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Wasp venom peptides can be broadly categorized into several families based on their structure and primary biological activity. The most well-characterized of these include:

  • Mastoparans: These are polycationic, amphipathic peptides, typically 14 amino acids in length, known for their potent mast cell degranulating, antimicrobial, and anticancer activities.[1][3] They generally adopt an α-helical conformation in membranous environments.[4]

  • Kinins: Structurally related to the mammalian inflammatory mediator bradykinin (B550075), wasp kinins are potent inducers of pain and inflammation.[5][6] They exert their effects through interaction with bradykinin receptors.[7]

  • Chemotactic Peptides: This group of peptides is responsible for attracting immune cells, such as polymorphonuclear leukocytes, to the site of envenomation, contributing to the inflammatory response.[8]

  • Neurotoxic Peptides: Primarily found in the venom of solitary wasps, these peptides are designed to paralyze prey by targeting ion channels and receptors in the nervous system.[1][5]

This document will delve into the specific properties and mechanisms of action of these peptide families, with a particular focus on mastoparans and kinins due to the extensive research available and their significant therapeutic interest.

Quantitative Data on Biological Activities

The biological activities of wasp venom peptides are diverse and potent. The following tables summarize the quantitative data for some of the most studied peptides, providing a basis for comparison and assessment of their therapeutic potential.

Table 1: Antimicrobial Activity of Wasp Venom Peptides

PeptideTarget OrganismMIC (µM)Reference
MastoparanStaphylococcus aureus32[9]
MastoparanEscherichia coli O157:H716 - 32[9]
Mastoparan-AFEscherichia coli 2374[9]
Mastoparan-XStaphylococcus aureus USA30032
Polybia-MP1Pseudomonas aeruginosa ATCC 2785375[10]
Polybia-MP1Staphylococcus aureus>100 µg/mL[11]
Polybia-MP1Escherichia coli>100 µg/mL[11]
U-VVTX-Vm1bStaphylococcus aureus ATCC2592316 µg/mL
U-VVTX-Vm1eEscherichia coli ATCC2592232 µg/mL

Table 2: Anticancer Activity of Wasp Venom Peptides

PeptideCell LineIC50 (µM)Reference
MastoparanLeukemia (various)8 - 9.2[5]
MastoparanMyeloma~11[5]
MastoparanBreast cancer (various)20 - 24[5]
MastoparanA549 (Lung carcinoma)34.3 ± 1.6 µg/mL
Polybia-MP1PC-3 (Prostate cancer)20.8
Polybia-MP1Biu87 (Bladder cancer)25.32
Polybia-MP1HUVEC (Endothelial cells)36.97

Table 3: Hemolytic and Mast Cell Degranulating Activity of Wasp Venom Peptides

PeptideActivityEC50 (µM)Reference
Mastoparan(-L)Hemolytic Activity (Human RBCs)82.9 ± 3.8[7]
Mastoparan-CHemolytic Activity (Human RBCs)30.2 ± 1.3[7]
Agelaia-MP1Hemolytic Activity (Human RBCs)3.7 ± 0.14[7]
Polybia-MP1Hemolytic Activity (Human RBCs)176.6 ± 7.0[7]
Mastoparan(-L)Mast Cell Degranulation (RBL-2H3)52.13 ± 3.21
Agelaia-MP1Mast Cell Degranulation (RBL-2H3)5.25 ± 0.87
Polybia-MP IIMast Cell Degranulation (RBL-2H3)6.79 ± 0.40

Table 4: Wasp Kinins - Receptor Interaction and Physiological Effects

PeptideReceptor TargetEffectQuantitative DataReference
Thr6-bradykininBradykinin B2 ReceptorHyperalgesia (Rat Paw)-[7]
CyphokininBradykinin B2 ReceptorHyperalgesia (Rat Paw)-[7]
FulvoninBradykinin B1 ReceptorHyperalgesia (Rat Paw)-[7]
Cd-146Bradykinin B1 ReceptorHyperalgesia (Rat Paw)-[7]
Polistes fuscatus venomMultiplePaw Edema (Rat)Dose-dependent (20-600 µ g/paw )[9]
Vespula vulgaris venomBradykinin B2 ReceptorPaw Edema (Rat)Partly inhibited by B2 antagonist[10]

Signaling Pathways

Wasp venom peptides exert their diverse biological effects by modulating specific signaling pathways. The following diagrams illustrate the mechanisms of action for mastoparans and wasp kinins.

Mastoparan_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Mastoparan Mastoparan G_protein Heterotrimeric G-protein (Gαi/o, Gαq) Mastoparan->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi/o) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Decreases Production Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Degranulation Mast Cell Degranulation (Histamine Release) Ca2_ER->Degranulation Triggers PKC->Degranulation Potentiates

Mastoparan-induced mast cell degranulation pathway.

Wasp_Kinin_Signaling cluster_membrane Nociceptor Membrane cluster_cytosol Nociceptor Cytosol Wasp_Kinin Wasp Kinin B2_Receptor Bradykinin B2 Receptor Wasp_Kinin->B2_Receptor Binds & Activates Gq_protein Gq Protein B2_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Depolarization Membrane Depolarization Ca2_ER->Depolarization Contributes to TRPV1 TRPV1 Channel PKC->TRPV1 Phosphorylates & Sensitizes TRPV1->Depolarization Cation Influx Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

Wasp kinin-induced nociceptive signaling pathway.

Experimental Protocols

The characterization of wasp venom peptides involves a variety of experimental techniques. This section provides detailed methodologies for key assays used to determine the biological activities of these peptides.

Venom Extraction and Peptide Purification

Objective: To isolate and purify peptides from crude wasp venom.

Methodology:

  • Venom Collection: Venom is typically collected by inducing wasps to sting a collection apparatus, such as a parafilm-covered container, or by dissecting the venom sacs.

  • Extraction: The collected venom or dissected venom sacs are homogenized in a suitable buffer (e.g., phosphate-buffered saline) and centrifuged to remove cellular debris.

  • Size-Exclusion Chromatography: The supernatant is subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate molecules based on their size. Fractions containing low molecular weight compounds, including peptides, are collected.

  • Ion-Exchange Chromatography: The peptide-containing fractions are further purified using ion-exchange chromatography (e.g., CM-Sephadex C-25) to separate peptides based on their charge.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column. This technique separates peptides based on their hydrophobicity, yielding highly pure peptide fractions.

  • Peptide Identification: The purified peptides are then identified and characterized using techniques such as mass spectrometry (for molecular weight determination) and Edman degradation or tandem mass spectrometry (for amino acid sequencing).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Methodology:

  • Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: The purified peptide is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.

Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effect of a peptide on cancer cells and determine its IC50 value (the concentration that inhibits 50% of cell viability).

Methodology:

  • Cell Culture: Cancer cells are cultured in a suitable medium and seeded into a 96-well plate at a predetermined density.

  • Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow formazan formation.

  • Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated for each peptide concentration relative to untreated control cells. The IC50 value is then determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate cells seed_cells->incubate1 add_peptide Add serial dilutions of wasp venom peptide incubate1->add_peptide incubate2 Incubate for 24-72 hours add_peptide->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at ~570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate cell viability and determine IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT assay to determine anticancer activity.
Hemolytic Activity Assay

Objective: To evaluate the lytic effect of a peptide on red blood cells (RBCs).

Methodology:

  • RBC Preparation: Freshly drawn blood (e.g., human or rat) is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS).

  • RBC Suspension: A suspension of RBCs is prepared at a specific concentration (e.g., 2% v/v) in the buffered saline.

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide in a 96-well plate for a defined period (e.g., 1 hour) at 37°C.

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Hemoglobin Release Measurement: The supernatant, containing released hemoglobin from lysed RBCs, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of approximately 415 nm.

  • EC50 Calculation: The percentage of hemolysis is calculated for each peptide concentration relative to a positive control (100% lysis, typically achieved with a detergent like Triton X-100) and a negative control (0% lysis, RBCs in buffer only). The EC50 value (the concentration causing 50% hemolysis) is determined from a dose-response curve.

Mast Cell Degranulation Assay

Objective: To quantify the ability of a peptide to induce the release of inflammatory mediators from mast cells.

Methodology:

  • Mast Cell Culture: A suitable mast cell line (e.g., RBL-2H3) is cultured and seeded into a 96-well plate.

  • Peptide Stimulation: The mast cells are stimulated with different concentrations of the peptide for a specific time.

  • Mediator Release Measurement: The release of a specific mast cell granule component into the supernatant is quantified. A common method is to measure the activity of the enzyme β-hexosaminidase, which is co-released with histamine.

    • A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to the supernatant.

    • The enzymatic reaction is allowed to proceed, and the amount of product formed is quantified by measuring the absorbance at a specific wavelength.

  • EC50 Calculation: The percentage of degranulation is calculated for each peptide concentration relative to a positive control (e.g., a known mast cell degranulating agent) and a negative control (unstimulated cells). The EC50 value is determined from the dose-response curve.

Conclusion

Wasp venom peptides represent a rich and largely untapped source of bioactive molecules with significant potential for the development of new therapeutics. Their diverse biological activities, including potent antimicrobial and anticancer effects, make them attractive candidates for addressing pressing medical needs. However, challenges such as potential toxicity and in vivo stability need to be carefully addressed through further research and peptide engineering. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore and harness the therapeutic potential of these fascinating natural compounds. Continued investigation into the structure-activity relationships and mechanisms of action of wasp venom peptides will undoubtedly pave the way for the design of novel and effective drugs.

References

Decoralin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoralin is a novel, linear cationic α-helical peptide discovered in the venom of the solitary eumenine wasp, Oreumenes decoratus.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It includes detailed experimental protocols for its purification and for the assessment of its antimicrobial, mast cell degranulating, leishmanicidal, and hemolytic activities. Quantitative data are presented in tabular format for clarity. Furthermore, this document illustrates the putative mechanisms of action through signaling pathway diagrams generated using the DOT language, providing a valuable resource for researchers interested in the therapeutic potential of this venom-derived peptide.

Discovery and Physicochemical Properties

This compound was first isolated from the venom of the solitary eumenine wasp Oreumenes decoratus.[1] It is an 11-amino acid peptide with the sequence Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr.[1] As a member of the linear cationic α-helical peptide family, it is characterized by an abundance of hydrophobic and basic amino acids and the absence of disulfide bonds.[1] A synthetic analog with a C-terminal amidation (this compound-NH2) has been shown to exhibit significantly more potent biological activity.[1]

Physicochemical Data
PropertyThis compoundThis compound-NH2Reference
Amino Acid Sequence Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-ThrH-Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr-NH2[1][2][3]
Molecular Formula C58H109N15O15C58H110N16O14[2][3]
Molecular Weight 1256.57 Da1255.59 Da[2][3]
Secondary Structure α-helical in the presence of TFE or SDSα-helical[1]
Source Venom of Oreumenes decoratus / SyntheticSynthetic[1][2][3]

Biological Activity

This compound has demonstrated a range of biological activities, including broad-spectrum antimicrobial effects, mast cell degranulation, and leishmanicidal properties, with notably low hemolytic activity against human erythrocytes.

Quantitative Biological Data

Table 2.1: Antimicrobial Activity of this compound (MIC in µM)

MicroorganismThis compoundReference
Staphylococcus aureus CCT 653840[2]
Staphylococcus saprophyticus40[2]
Bacillus subtilis CCT 247140[2]
Bacillus thuringiensis40[2]
Escherichia coli ATCC 2592280[2]
Klebsiella pneumoniae ATCC 1388380[2]
Alcaligenes faecalis ATCC 875040[2]
Candida albicans40[2]

Table 2.2: Leishmanicidal and Hemolytic Activity of this compound

ActivityIC50 / % HemolysisReference
Leishmanicidal Activity (IC50) 72 µM[2]
Hemolytic Activity Virtually none[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the isolation and characterization of this compound.

Isolation of this compound from Wasp Venom

Objective: To purify this compound from the crude venom of Oreumenes decoratus.

Methodology:

  • Venom Extraction: Venom reservoirs from Oreumenes decoratus are dissected and extracted with a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).

  • Chromatographic Separation: The crude venom extract is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 column (e.g., CAPCELL PAK C18) is typically used.

    • Mobile Phase: A linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is employed. For example, a gradient of 5% to 65% acetonitrile over 30 minutes.

    • Detection: Elution is monitored by UV absorbance at 215 nm.

    • Fraction Collection: Fractions corresponding to distinct peaks are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).

  • Sequence Determination: The amino acid sequence of the purified peptide is determined by Edman degradation.

Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Methodology:

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud for yeast) to logarithmic phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate sterile broth.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under optimal conditions for the respective microorganisms (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Mast Cell Degranulation Assay

Objective: To assess the ability of this compound to induce degranulation in mast cells.

Methodology:

  • Cell Culture: A suitable mast cell line (e.g., rat peritoneal mast cells or a cultured cell line like RBL-2H3) is maintained in appropriate culture medium.

  • Cell Stimulation: Mast cells are washed and resuspended in a buffered salt solution. The cells are then incubated with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

  • Quantification of Degranulation: Degranulation is quantified by measuring the release of a granule-associated enzyme, such as β-hexosaminidase, into the supernatant.

    • The supernatant is collected after centrifugation.

    • The enzyme activity in the supernatant is measured using a chromogenic substrate.

    • Total enzyme content is determined by lysing the cells with a detergent (e.g., Triton X-100).

    • The percentage of degranulation is calculated as the ratio of the enzyme released into the supernatant to the total cellular enzyme content.

Leishmanicidal Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

Methodology:

  • Parasite Culture: Leishmania promastigotes (e.g., Leishmania major) are cultured in appropriate medium (e.g., M199) to the logarithmic growth phase.

  • Assay Setup: The promastigotes are seeded into a 96-well plate at a defined density.

  • Peptide Treatment: Various concentrations of this compound are added to the wells.

  • Incubation: The plate is incubated at the optimal temperature for promastigote growth (e.g., 26°C) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Parasite viability is assessed using a metabolic indicator such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The absorbance, which correlates with the number of viable parasites, is measured using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Hemolytic Activity Assay

Objective: To evaluate the lytic effect of this compound on red blood cells.

Methodology:

  • Erythrocyte Preparation: Fresh human red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) and resuspended to a final concentration (e.g., 2% v/v).

  • Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of this compound for a set time (e.g., 1 hour) at 37°C.

  • Hemolysis Measurement: The samples are centrifuged to pellet intact erythrocytes. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

  • Controls: A negative control (erythrocytes in buffer) and a positive control (erythrocytes lysed with a detergent like Triton X-100 to achieve 100% hemolysis) are included.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of this compound in different environments.

Methodology:

  • Sample Preparation: this compound is dissolved in various solvents to mimic different environments, such as an aqueous buffer (e.g., phosphate (B84403) buffer), a membrane-mimicking solvent (e.g., trifluoroethanol, TFE), or in the presence of micelles (e.g., sodium dodecyl sulfate, SDS).

  • CD Spectra Acquisition: CD spectra are recorded on a spectropolarimeter over a specific wavelength range (e.g., 190-250 nm).

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil). A strong negative band around 208 and 222 nm is characteristic of an α-helical conformation.

Proposed Mechanisms of Action and Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on its structural class and observed biological activities, plausible mechanisms of action can be proposed.

Antimicrobial Action

Cationic antimicrobial peptides like this compound are generally thought to exert their effects through membrane disruption.

Antimicrobial_Action This compound This compound ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction Initial Binding BacterialMembrane Bacterial Membrane (Negatively Charged) MembraneInsertion Membrane Insertion & Pore Formation BacterialMembrane->MembraneInsertion Hydrophobic Interaction ElectrostaticInteraction->BacterialMembrane CellLysis Cell Lysis MembraneInsertion->CellLysis Disruption of Membrane Integrity

Caption: Proposed mechanism of antimicrobial action for this compound.

Mast Cell Degranulation

Some cationic peptides can induce mast cell degranulation through a receptor-independent mechanism involving direct G-protein activation.

Mast_Cell_Degranulation cluster_cell Mast Cell Decoralin_in This compound (Intracellular) G_Protein G-Protein Decoralin_in->G_Protein Direct Activation PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Degranulation Degranulation Ca_release->Degranulation Decoralin_out This compound (Extracellular) MembraneTranslocation Membrane Translocation Decoralin_out->MembraneTranslocation MembraneTranslocation->Decoralin_in

Caption: General pathway for peptide-induced mast cell degranulation.

Leishmanicidal Activity

A potential mechanism for the leishmanicidal activity of peptides involves the disruption of mitochondrial function.

Leishmanicidal_Action This compound This compound Leishmania Leishmania Parasite This compound->Leishmania Mitochondrion Mitochondrion This compound->Mitochondrion Direct Targeting Leishmania->Mitochondrion Internalization MembranePotential Disruption of Mitochondrial Membrane Potential Mitochondrion->MembranePotential ATP_depletion ATP Depletion MembranePotential->ATP_depletion ParasiteDeath Parasite Death ATP_depletion->ParasiteDeath

Caption: Putative mechanism of leishmanicidal action via mitochondrial targeting.

Conclusion and Future Directions

This compound is a promising venom-derived peptide with a multifaceted biological profile. Its potent antimicrobial and leishmanicidal activities, coupled with low toxicity to mammalian erythrocytes, make it an attractive candidate for further therapeutic development. Future research should focus on elucidating the precise molecular mechanisms underlying its various biological effects, including the identification of specific cellular targets and signaling pathways. Structure-activity relationship studies on synthetic analogs could lead to the design of even more potent and selective therapeutic agents.

References

Decoralin Peptide: A Biophysical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Decoralin is a novel, linear cationic peptide first isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus.[1][2] It belongs to the family of amphipathic α-helical peptides, a class of molecules known for their broad-spectrum antimicrobial and cytotoxic activities.[2][3] Comprising 11 amino acid residues, this compound is characterized by its high content of hydrophobic and basic amino acids and the absence of disulfide bonds.[1][2] Its biological activities, which include significant antimicrobial, moderate leishmanicidal, and notable anticancer effects, are intrinsically linked to its biophysical properties and its ability to interact with and disrupt cell membranes.[1][3] This technical guide provides a comprehensive overview of the biophysical characteristics of this compound, details the experimental protocols used for its characterization, and illustrates its proposed mechanism of action.

Core Biophysical Characteristics

The primary structure and physicochemical properties of this compound are fundamental to its function. The peptide's sequence and modifications, particularly C-terminal amidation, have a profound impact on its secondary structure, stability, and biological potency.

Amino Acid Sequence and Physicochemical Properties

The primary amino acid sequence of native this compound was determined by Edman degradation to be: Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr [1][2]

A synthetic analog with a C-terminal amidation (this compound-NH₂) has been shown to exhibit significantly more potent biological activity.[1][2] The key physicochemical properties of both forms are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and this compound-NH₂

PropertyThis compound (Native)This compound-NH₂ (Amidated)Reference(s)
Amino Acid Sequence SLLSLIRKLITSLLSLIRKLIT-NH₂[1][2]
Molecular Formula C₅₈H₁₀₉N₁₅O₁₅C₅₈H₁₁₀N₁₆O₁₄[4]
Molecular Weight 1256.57 Da1255.59 Da[4]
Net Charge (pH 7) +2+3[2]
Key Features Linear, Cationic, No disulfide bonds, Rich in hydrophobic and basic residuesLinear, Cationic, No disulfide bonds, Rich in hydrophobic and basic residues[1][2]
Secondary Structure

In aqueous solutions, this compound is largely unstructured. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, it adopts a distinct amphipathic α-helical conformation.[1][2] This structural transition is a hallmark of many membrane-active peptides and is crucial for their biological function. Circular Dichroism (CD) spectroscopy has been instrumental in demonstrating this conformational change. The α-helix of this compound segregates its hydrophobic and hydrophilic residues on opposite faces of the helix, facilitating its interaction with and insertion into the lipid bilayer of cell membranes.[2] The amidated form, this compound-NH₂, exhibits a higher α-helical content compared to its non-amidated counterpart, which is correlated with its enhanced biological activities. The 3D structure of this compound-NH₂ has been determined by solution Nuclear Magnetic Resonance (NMR), confirming its helical nature in a membrane-like environment.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, primarily targeting microbial and cancerous cells while showing minimal hemolytic activity against red blood cells.[1][2]

Antimicrobial and Antifungal Activity

This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeast.[4] The minimum inhibitory concentrations (MIC) for the native peptide are summarized in Table 2.

Table 2: Antimicrobial and Antifungal Activity of this compound (MIC in µM)

OrganismTypeMIC (µM)Reference(s)
Staphylococcus aureusGram-positive40[4]
Staphylococcus saprophyticusGram-positive40[4]
Bacillus subtilisGram-positive40[4]
Bacillus thuringiensisGram-positive40[4]
Escherichia coliGram-negative80[4]
Klebsiella pneumoniaeGram-negative80[4]
Alcaligenes faecalisGram-negative40[4]
Candida albicansYeast40[4]
Leishmanicidal and Cytotoxic Activity

This compound also shows activity against the protozoan parasite Leishmania major and certain cancer cell lines. The C-terminal amidation significantly enhances its potency in these assays.

Table 3: Leishmanicidal and Other Biological Activities of this compound Peptides

ActivityThis compound (IC₅₀ in µM)This compound-NH₂ (IC₅₀ in µM)Reference(s)
Leishmanicidal 7211[4]
Hemolytic Activity Virtually noneNot specified, but low[1][2]
Mast Cell Degranulation ModeratePotent[1][2]

Experimental Protocols

The characterization of this compound involves a series of biophysical and biochemical techniques. Below are the detailed methodologies for the key experiments cited.

Peptide Isolation and Sequencing

This compound was originally isolated from the venom of Oreumenes decoratus. The general workflow for such a process is outlined below.

G cluster_0 Peptide Isolation and Sequencing Workflow venom Venom Extraction from Wasp hplc Reverse-Phase HPLC Fractionation (C18 column, CH₃CN/H₂O/TFA gradient) venom->hplc purified Purified this compound Peptide hplc->purified edman Amino Acid Sequencing (Edman Degradation) purified->edman confirmation Confirmation by HPLC and Mass Spectrometry purified->confirmation sequence Primary Sequence Determined: SLLSLIRKLIT edman->sequence synthesis Solid-Phase Peptide Synthesis sequence->synthesis synthesis->confirmation

Fig. 1: General workflow for the isolation, sequencing, and confirmation of the this compound peptide.

Methodology:

  • Venom Extraction: Venom sacs from Oreumenes decoratus are dissected and homogenized in an appropriate buffer (e.g., water with 0.1% trifluoroacetic acid - TFA).

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The supernatant containing the crude venom extract is subjected to RP-HPLC on a C18 column.[5]

  • Gradient Elution: Peptides are eluted using a linear gradient of an organic solvent like acetonitrile (B52724) in water, both containing 0.1% TFA.[5]

  • Fraction Collection: Fractions are collected and monitored by UV absorbance at 215 nm.

  • Purity Analysis: The purity of the this compound-containing fraction is assessed by analytical RP-HPLC.

  • Mass Spectrometry: The molecular weight of the purified peptide is determined by MALDI-TOF mass spectrometry.

  • Sequencing: The amino acid sequence is determined using automated Edman degradation.

  • Synthesis and Confirmation: The peptide is synthesized using solid-phase methods, and its identity is confirmed by co-elution with the native peptide on RP-HPLC and by mass spectrometry.[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to analyze the secondary structure of this compound in different solvent environments.

G cluster_1 Circular Dichroism Spectroscopy Protocol sample_prep Prepare Peptide Solution (e.g., 10 µM in buffer) buffer_scan Record Buffer Spectrum (Blank) (190-260 nm) sample_prep->buffer_scan sample_scan_aq Record Peptide Spectrum in Buffer sample_prep->sample_scan_aq sample_scan_mem Record Peptide Spectrum in Membrane-Mimicking Solvent (e.g., TFE or SDS) sample_prep->sample_scan_mem subtraction Subtract Buffer Spectrum from Peptide Spectra buffer_scan->subtraction sample_scan_aq->subtraction sample_scan_mem->subtraction analysis Analyze Final Spectra for Secondary Structure Content (α-helix, β-sheet, random coil) subtraction->analysis

Fig. 2: Experimental workflow for Circular Dichroism (CD) analysis of this compound's secondary structure.

Methodology:

  • Sample Preparation: A stock solution of purified this compound is prepared. The final concentration for CD analysis is typically around 10 µM.[6]

  • Solvent Systems: Spectra are recorded in a standard buffer (e.g., 10 mM phosphate (B84403) buffer) and in membrane-mimicking environments such as varying concentrations of trifluoroethanol (TFE) or in the presence of sodium dodecyl sulfate (SDS) micelles.[2]

  • Instrumentation: A spectropolarimeter is used for the measurements.

  • Data Acquisition: Far-UV spectra are recorded from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1-mm pathlength.[6][7]

  • Blank Correction: A spectrum of the corresponding buffer or solvent is recorded and subtracted from the peptide spectrum.[6]

  • Data Analysis: The resulting spectra, plotted as molar ellipticity versus wavelength, are analyzed. A strong negative band around 222 nm and 208 nm, and a positive band around 193 nm are characteristic of α-helical structures.

Proposed Mechanism of Action and Signaling

The primary mechanism of action for this compound and similar cationic amphipathic peptides is the physical disruption of the cell membrane, leading to necrosis-like cell death. This process can be considered a signaling event at the membrane level that culminates in cellular demise. It does not appear to involve specific intracellular signaling cascades typical of receptor-ligand interactions.

The proposed mechanism involves several steps:

  • Electrostatic Attraction: The positively charged residues (Arg, Lys) on the hydrophilic face of the helical peptide are electrostatically attracted to the negatively charged components of microbial and cancer cell membranes (e.g., phosphatidylserine, teichoic acids).

  • Membrane Insertion: Upon binding, the peptide inserts its hydrophobic face into the nonpolar lipid core of the membrane. This insertion is thermodynamically favorable and is driven by the amphipathic nature of the α-helix.

  • Membrane Disruption: At a critical concentration, the accumulation of peptides disrupts the membrane integrity. This can occur through various models, such as the "carpet" or "toroidal pore" model, leading to the formation of pores or micelles, loss of membrane potential, leakage of cellular contents, and ultimately, cell death.[8]

G cluster_2 Proposed Mechanism of this compound-Induced Cell Death This compound This compound Peptide (Cationic, Amphipathic α-helix) attraction Electrostatic Attraction This compound->attraction Positive charge membrane Target Cell Membrane (Negatively Charged) membrane->attraction Negative charge insertion Hydrophobic Insertion into Bilayer attraction->insertion disruption Membrane Permeabilization (Pore/Micelle Formation) insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death (Necrosis) leakage->death

Fig. 3: Signaling pathway illustrating the proposed mechanism of this compound-induced membrane disruption and subsequent cell necrosis.

Conclusion and Future Directions

This compound is a potent, naturally occurring peptide with significant therapeutic potential, particularly as an antimicrobial and anticancer agent. Its simple linear structure, well-defined biophysical properties, and membrane-disrupting mechanism of action make it an attractive lead compound for drug development. The enhanced activity of its amidated form, this compound-NH₂, highlights a key avenue for chemical modification to improve potency and stability.

Future research should focus on detailed structure-activity relationship (SAR) studies to identify key residues for activity and to design analogs with improved selectivity and reduced potential for toxicity. Furthermore, while the primary mechanism appears to be membrane disruption, investigating potential secondary intracellular effects following membrane permeabilization could reveal additional therapeutic targets. High-resolution structural studies of this compound in complex with various lipid bilayers would provide deeper insights into the precise mechanism of membrane disruption. These efforts will be crucial in translating the therapeutic promise of this compound into clinical applications.

References

The Predicted Secondary Structure of Decoralin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoralin is a novel, linear cationic peptide isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus.[1] Its primary sequence and physicochemical properties suggest a distinct secondary structure that is crucial for its biological activities, which include broad-spectrum antimicrobial, moderate mast cell degranulating, and leishmanicidal effects.[1] This technical guide provides a comprehensive analysis of the predicted secondary structure of this compound, methodologies for its characterization, and insights into its potential mechanisms of action.

This compound: Primary Sequence and Predicted Secondary Structure

The primary amino acid sequence of this compound is Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr .[1] This 11-amino acid sequence is characterized by a high proportion of hydrophobic (Leu, Ile) and basic (Arg, Lys) residues, with no disulfide bonds.[1] Such a composition is a hallmark of linear cationic α-helical peptides.[1] Computational predictions and experimental evidence strongly indicate that this compound adopts an amphipathic α-helical secondary structure.[1] This amphipathic nature, with distinct hydrophilic and hydrophobic faces, is critical for its interaction with biological membranes.[2]

Quantitative Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy has been employed to confirm the secondary structure of this compound. In the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the CD spectra of this compound show a high α-helical content.[1] While specific percentages from deconvolution of the CD spectra are not detailed in the primary literature, the qualitative description indicates a predominantly α-helical conformation under these conditions.

Secondary Structure ElementPredicted Proportion
α-Helix High
β-Sheet Not predicted/observed
Random Coil/Turn Low in membrane-mimicking environments

Experimental Protocols: Characterization of Secondary Structure

The secondary structure of this compound is typically determined using Circular Dichroism (CD) spectroscopy. The following is a detailed, representative protocol for such an analysis, based on standard methods for antimicrobial peptides.

Circular Dichroism (CD) Spectroscopy of this compound

Objective: To determine the secondary structure of this compound in aqueous solution and in the presence of membrane-mimicking environments.

Materials:

  • Lyophilized synthetic this compound peptide (purity >95%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroethanol (TFE)

  • Sodium dodecyl sulfate (SDS)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile, deionized water to a concentration of 1 mg/mL.

    • Determine the precise peptide concentration by UV absorbance at 280 nm, if aromatic residues are present, or by a colorimetric assay such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation for CD Spectroscopy:

    • Aqueous Environment: Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM.

    • Membrane-Mimicking Environments:

      • TFE: Prepare samples with varying concentrations of TFE (e.g., 10%, 30%, 50% v/v in PBS) containing 50-100 µM this compound.

      • SDS Micelles: Prepare a solution of SDS in PBS at a concentration above its critical micelle concentration (e.g., 10 mM). Add the this compound stock solution to a final peptide concentration of 50-100 µM.

  • CD Spectra Acquisition:

    • Set the CD spectropolarimeter to scan from 190 to 260 nm.

    • Use a quartz cuvette with a 1 mm path length.

    • Record spectra at a controlled temperature, typically 25°C.

    • For each sample, perform at least three scans and average the results to improve the signal-to-noise ratio.

    • Record a blank spectrum for each buffer condition (PBS, PBS/TFE mixtures, PBS/SDS) and subtract it from the corresponding peptide spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × MRW) / (c × l × 10) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues)

      • c is the peptide concentration in mg/mL

      • l is the path length of the cuvette in cm.

    • Deconvolute the resulting spectra using a suitable algorithm (e.g., CONTIN, SELCON, or K2D) to estimate the percentage of α-helix, β-sheet, and random coil.

Predicted Biological Activity and Signaling Pathways

This compound's biological activities, particularly its mast cell degranulation and antimicrobial effects, are intrinsically linked to its secondary structure.

Mast Cell Degranulation

Cationic peptides like this compound can induce mast cell degranulation, a critical process in inflammatory and allergic responses. This is often initiated by the direct interaction of the peptide with the mast cell membrane or specific receptors. A plausible signaling pathway involves the activation of G protein-coupled receptors (GPCRs) or other membrane receptors, leading to a cascade of intracellular events culminating in the release of inflammatory mediators from granules.

Mast_Cell_Degranulation This compound This compound Membrane Mast Cell Membrane This compound->Membrane Interaction Receptor G-Protein Coupled Receptor (GPCR) Membrane->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Granule_Fusion Granule Fusion with Membrane Ca_Release->Granule_Fusion PKC->Granule_Fusion Degranulation Release of Inflammatory Mediators Granule_Fusion->Degranulation

Caption: Plausible signaling pathway for this compound-induced mast cell degranulation.

Antimicrobial Mechanism of Action

The amphipathic α-helical structure of this compound is crucial for its antimicrobial activity. It is thought to act by disrupting the integrity of microbial cell membranes. The positively charged residues interact with the negatively charged components of the bacterial membrane, while the hydrophobic residues insert into the lipid bilayer. This can lead to pore formation, membrane depolarization, and ultimately cell death.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane_Surface Negatively Charged Outer Leaflet Electrostatic_Interaction Electrostatic Interaction Membrane_Surface->Electrostatic_Interaction Lipid_Bilayer Lipid Bilayer Hydrophobic_Insertion Hydrophobic Insertion Lipid_Bilayer->Hydrophobic_Insertion This compound This compound (Amphipathic α-helix) This compound->Membrane_Surface Initial Contact Electrostatic_Interaction->Lipid_Bilayer Translocation Pore_Formation Pore Formation (e.g., Toroidal or Barrel-Stave) Hydrophobic_Insertion->Pore_Formation Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion

This compound's predicted amphipathic α-helical secondary structure is fundamental to its biological functions. This structural feature enables its interaction with and disruption of biological membranes, leading to its observed antimicrobial and mast cell degranulating activities. Further quantitative analysis of its structure and detailed elucidation of its signaling pathways will be pivotal for its potential development as a therapeutic agent. The experimental protocols and conceptual frameworks presented here provide a guide for researchers in the continued investigation of this promising peptide.

References

In-Depth Technical Guide to the Antimicrobial Spectrum of Decoralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoralin is a novel, linear cationic α-helical antimicrobial peptide (AMP) originally isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus.[1] Its primary sequence is Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr. Possessing characteristics typical of linear cationic α-helical peptides, such as an abundance of hydrophobic and basic amino acids and the absence of disulfide bonds, this compound exhibits a significant broad-spectrum antimicrobial activity. This activity extends to both Gram-positive and Gram-negative bacteria, as well as yeast. Furthermore, a synthetic analog with a C-terminal amidation, this compound-NH2, has been shown to possess even more potent antimicrobial and biological activities.[1][2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound and its amidated analog, details the experimental protocols for its evaluation, and discusses its likely mechanism of action.

Data Presentation: Antimicrobial Spectrum

The antimicrobial activity of this compound and its amidated analog, this compound-NH2, has been quantified through the determination of their Minimum Inhibitory Concentrations (MICs) against a range of microorganisms. The following table summarizes these findings, demonstrating the broad-spectrum efficacy of these peptides.

MicroorganismTypeThis compound MIC (µM)This compound-NH2 MIC (µM)
Staphylococcus aureus CCT 6538Gram-positive404
Staphylococcus saprophyticusGram-positive40Not Reported
Bacillus subtilis CCT 2471Gram-positive408
Bacillus thuringiensisGram-positive40Not Reported
Escherichia coli ATCC 25922Gram-negative808
Klebsiella pneumoniae ATCC 13883Gram-negative8016
Achromobacter faecalis ATCC 8750Gram-negative40Not Reported
Candida albicansYeast408

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for this compound and its analogs is typically performed using a broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of microorganisms.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from established methods for testing the susceptibility of aerobic bacteria to antimicrobial peptides.

1. Preparation of Materials:

  • Test Peptides: this compound and this compound-NH2 are synthesized and purified. Stock solutions are prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a known concentration.

  • Bacterial Strains: Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) and test strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium for this assay.

  • Microtiter Plates: Sterile 96-well polypropylene (B1209903) plates are used to minimize peptide adsorption to the plastic surface.

2. Inoculum Preparation:

  • Several colonies of the test microorganism are transferred from the agar plate to a tube containing sterile saline or MHB.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of the test peptides is prepared in MHB directly in the 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • 100 µL of the diluted bacterial inoculum is added to each well containing the peptide dilutions.

  • Control wells are included: a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

experimental_workflow cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_assay MIC Assay cluster_results Results peptide_prep Prepare Peptide Stock Solutions serial_dilution Perform 2-fold Serial Dilution of Peptides in 96-well Plate peptide_prep->serial_dilution media_prep Prepare Cation-Adjusted MHB media_prep->serial_dilution culture_prep Culture Bacterial Strains on Agar mcfarland Adjust Bacterial Suspension to 0.5 McFarland Standard culture_prep->mcfarland dilution Dilute Inoculum to 5x10^5 CFU/mL mcfarland->dilution inoculation Inoculate Wells with Standardized Bacterial Suspension dilution->inoculation serial_dilution->inoculation incubation Incubate Plate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_mic

Figure 1. Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC) of this compound.

Mechanism of Action

The antimicrobial activity of this compound is attributed to its ability to interact with and disrupt the integrity of microbial cell membranes. As a linear cationic α-helical peptide, its mechanism of action is consistent with models proposed for other AMPs of this class.

Upon encountering a microbial cell, the positively charged residues (Arg, Lys) of this compound are electrostatically attracted to the negatively charged components of the bacterial or fungal cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids. This initial binding is followed by the insertion of the peptide into the lipid bilayer, a process driven by the hydrophobic residues (Leu, Ile).

Two primary models are often cited to describe the membrane disruption by α-helical AMPs:

  • Barrel-Stave Model: In this model, several peptide monomers insert into the membrane and aggregate to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a water-filled channel through which cellular contents can leak out, leading to cell death.

  • Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and transient pores, ultimately causing membrane disintegration.

Given the amphipathic nature of this compound's α-helical structure, it is plausible that its antimicrobial activity involves one or a combination of these membrane-disruptive mechanisms. The specific mechanism may depend on factors such as the peptide concentration and the composition of the target cell membrane.

mechanism_of_action cluster_interaction Initial Interaction cluster_insertion Membrane Insertion cluster_disruption Membrane Disruption Models cluster_outcome Cellular Outcome This compound This compound Peptide (+ charge) binding Electrostatic Binding This compound->binding membrane Bacterial Cell Membrane (- charge) membrane->binding insertion Hydrophobic Insertion into Lipid Bilayer binding->insertion barrel_stave Barrel-Stave Model (Pore Formation) insertion->barrel_stave aggregation carpet Carpet Model (Detergent-like Disruption) insertion->carpet accumulation leakage Leakage of Cellular Contents barrel_stave->leakage carpet->leakage death Cell Death leakage->death

Figure 2. Proposed mechanism of action for the antimicrobial peptide this compound.

Conclusion

This compound and its amidated analog, this compound-NH2, are promising antimicrobial peptides with a broad spectrum of activity against both bacteria and fungi. Their potent antimicrobial properties, coupled with a likely membrane-disruptive mechanism of action that is less prone to the development of resistance, make them attractive candidates for further research and development as novel therapeutic agents. This technical guide provides a foundational understanding of this compound's antimicrobial profile, the methodologies for its assessment, and its proposed mode of action, serving as a valuable resource for professionals in the field of drug discovery and development.

References

Decoralin and its Analogs: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Decoralin is a novel, 11-amino acid linear cationic peptide originally isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus.[1][2] Characterized by its amphipathic α-helical structure, this compound and its synthetic analogs have demonstrated a range of biological activities in preclinical studies, indicating potential therapeutic applications in several key areas.[1] These include broad-spectrum antimicrobial and antifungal effects, antiprotozoal activity against Leishmania, and emerging evidence of anticancer properties. This document provides a comprehensive technical overview of the current state of this compound research, detailing its mechanism of action, summarizing all available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Core Molecule: this compound

This compound is a peptide with the primary amino acid sequence Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr.[1] Its structure is rich in hydrophobic and basic amino acids, which allows it to adopt an amphipathic α-helical conformation in the presence of membranes, a key feature for its biological activity.[1][2] Research has expanded to include synthetic analogs, notably a C-terminally amidated version (this compound-CONH₂) which shows enhanced potency, a cysteine-modified amidated analog (Cys-Dec-CONH₂) for specific applications, and a rationally designed anticancer derivative, this compound [AT4].[1][3][4]

Potential Therapeutic Applications

Antimicrobial and Antifungal Activity

This compound exhibits significant activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1][5] A cysteine-modified and amidated analog, Cys-Dec-CONH₂, was specifically evaluated for its efficacy against both azole-sensitive and azole-resistant Candida species, confirming the peptide's potential as an antifungal agent.[3] The mechanism is believed to involve electrostatic interaction with negatively charged microbial membranes, leading to membrane disruption and cell lysis.

Table 1: Antimicrobial and Antifungal Activity of this compound and its Analogs

OrganismPeptide VariantAssayResult (MIC/IC₅₀)Reference
Staphylococcus aureusThis compoundBroth Microdilution40 µM[5]
Bacillus subtilisThis compoundBroth Microdilution40 µM[5]
Escherichia coliThis compoundBroth Microdilution80 µM[5]
Klebsiella pneumoniaeThis compoundBroth Microdilution80 µM[5]
Candida albicansThis compoundBroth Microdilution40 µM[5]
Candida albicans (Azole-Sensitive)Cys-Dec-CONH₂Broth Microdilution16-64 µg/mL[3]
Candida glabrata (Azole-Resistant)Cys-Dec-CONH₂Broth Microdilution16-64 µg/mL[3]
Candida parapsilosis (Azole-Resistant)Cys-Dec-CONH₂Broth Microdilution16-64 µg/mL[3]
Antiprotozoal (Leishmanicidal) Activity

The original study on this compound identified moderate activity against Leishmania promastigotes.[1] The C-terminally amidated analog demonstrated significantly more potent leishmanicidal effects.[1][5] The proposed mechanism is consistent with other leishmanicidal antimicrobial peptides, involving the disruption of the parasite's cell membrane.[6][7]

Table 2: Leishmanicidal Activity of this compound Analogs

Peptide VariantAssayResult (IC₅₀)Reference
This compoundLeishmania Promastigote Viability72 µM[5]
This compound-CONH₂Leishmania Promastigote Viability11 µM[5]
Anticancer Activity

A synthetic analog derived from this compound, named this compound [AT4] (Sequence: LLLLLIRKLIL-NH₂), has been evaluated for its anticancer potential.[4] This peptide showed selective cytotoxicity against several human cancer cell lines while exhibiting significantly lower toxicity towards normal human dermal microvascular endothelial cells (HDMEC).[4]

Table 3: Anticancer Activity of this compound [AT4]

Cell LineCell TypeAssayResult (EC₅₀)Reference
MCF-7Breast AdenocarcinomaCell Viability25 ± 1 µM[4]
1205LuMetastatic MelanomaCell Viability48 ± 1 µM[4]
JurkatT-cell LeukemiaCell Viability50 ± 1 µM[4]
A549Lung CarcinomaCell Viability> 100 µM[4]
HDMECNormal Endothelial CellsCytotoxicity278 ± 1 µM[4]
Other Biological Activities

This compound induces moderate mast cell degranulation, a common characteristic of certain cationic peptides found in wasp venom.[1] This activity is likely mediated by a receptor-independent mechanism involving direct interaction with G proteins.[8] In contrast, this compound shows virtually no hemolytic activity against red blood cells, a critical feature for its potential as a systemic therapeutic agent.[1][5]

Mechanism of Action

The therapeutic potential of this compound and its analogs stems from their cationic and amphipathic properties. The proposed mechanism involves an initial electrostatic attraction to negatively charged components of target cell membranes (e.g., lipopolysaccharides in bacteria, phosphatidylserine (B164497) in cancer cells and parasites). Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, disruption of cellular integrity, and ultimately, cell death.

cluster_0 This compound Peptide Action P Cationic this compound Analog (+) M Anionic Target Cell Membrane (-) (e.g., Bacteria, Cancer Cell) P->M Attraction B Electrostatic Binding I Peptide Insertion into Lipid Bilayer B->I Conformational Change (α-helix formation) D Membrane Disruption (Pore Formation / Micellization) I->D L Cell Lysis / Apoptosis D->L

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Peptide Isolation, Synthesis, and Modification
  • Isolation (Native this compound): The peptide was originally isolated from the venom of O. decoratus using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and a linear gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).[2]

  • Synthesis: this compound and its analogs are produced via solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase HPLC.[1]

  • C-terminal Amidation: The amidated analog (this compound-CONH₂) is produced by using an amide resin (e.g., Rink Amide) during SPPS.[1]

  • Cysteine Modification: The Cys-Dec-CONH₂ analog is synthesized by adding a cysteine residue to the N-terminus of the peptide sequence during SPPS.[3]

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to clinical laboratory standards.

  • Preparation: A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determination of MIC: The MIC is defined as the lowest peptide concentration that results in the complete inhibition of visible growth.

Leishmanicidal and Anticancer Cell Viability Assays

The half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀) is determined using a colorimetric cell viability assay (e.g., MTT or MTS assay).

  • Cell Plating: Target cells (Leishmania promastigotes or human cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cancer cells).

  • Treatment: Cells are treated with serial dilutions of the peptide for a specified duration (e.g., 24-72 hours).

  • Reagent Addition: A viability reagent (e.g., MTT, MTS) is added to each well and incubated to allow for the conversion of the substrate into a colored formazan (B1609692) product by metabolically active cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀/EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

cluster_0 Peptide Preparation cluster_1 Biological Evaluation Syn Solid-Phase Peptide Synthesis Pur RP-HPLC Purification Syn->Pur Char Mass Spectrometry Characterization Pur->Char Antimicrobial Antimicrobial Assay (MIC determination) Char->Antimicrobial Anticancer Anticancer Assay (EC₅₀ determination) Char->Anticancer Antiprotozoal Leishmanicidal Assay (IC₅₀ determination) Char->Antiprotozoal

Caption: General experimental workflow for this compound analog evaluation.

Conclusion and Future Directions

This compound and its rationally designed analogs represent a promising class of peptides with therapeutic potential across infectious diseases and oncology. The demonstrated broad-spectrum antimicrobial activity, efficacy against drug-resistant fungi, potent leishmanicidal effects, and selective anticancer activity underscore the versatility of this peptide scaffold. Key attributes such as low hemolytic activity enhance its translational potential.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with target cell membranes and identifying potential intracellular targets.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of lead analogs in animal models of infection and cancer.

  • Pharmacokinetic Profiling: Determining the stability, distribution, and clearance of this compound analogs in vivo.

  • Lead Optimization: Further structure-activity relationship (SAR) studies to enhance potency and selectivity while minimizing potential toxicity.

The development of this compound-based nanomedicines, as explored in recent studies, may also provide a viable strategy to improve drug delivery and therapeutic outcomes.[3]

References

Methodological & Application

Synthetic Decoralin Peptide: A Detailed Protocol for Solid-Phase Synthesis and Biological Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoralin is a novel, linear cationic α-helical antimicrobial peptide originally isolated from the venom of the solitary eumenine wasp Oreumenes decoratus.[1][2] This 11-amino acid peptide, with the sequence Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr, exhibits significant, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast.[1][3][4] It is characterized by its richness in hydrophobic and basic amino acids and the absence of disulfide bonds.[1][2] A synthetic analog with a C-terminal amidation (this compound-NH2) has demonstrated even more potent biological activity.[1][2] This document provides a comprehensive protocol for the solid-phase synthesis of this compound and its amidated analog, along with key data and application notes for researchers in drug development.

Chemical Structure and Properties

The chemical and physical properties of this compound and its amidated form are summarized below.

PropertyThis compoundThis compound-NH2
Amino Acid Sequence Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-ThrH-Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr-NH2
Molecular Formula C58H109N15O15C58H110N16O14
Molecular Weight 1256.57 g/mol [4]1255.59 g/mol [5]
Structure Linear, cationic α-helical peptide[1][2]Linear, cationic α-helical peptide
Key Features Rich in hydrophobic and basic amino acids, no disulfide bonds.[1][2]Enhanced biological activity compared to the free acid form.[1][5]

Biological Activity

This compound's primary biological function is its antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes.[6] It displays a broad spectrum of activity with moderate mast cell degranulation and leishmanicidal properties, while exhibiting minimal hemolytic activity.[1][2]

Organism TypeSpeciesMIC (µM) - this compound
Gram-positive Bacteria Staphylococcus aureus40
Staphylococcus saprophyticus40
Bacillus subtilis40
Bacillus thuringiensis40
Gram-negative Bacteria Escherichia coli80
Klebsiella pneumoniae80
Acinetobacter faecalis40
Yeast Candida albicans40

Data sourced from NovoPro Bioscience Inc.[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry. For the synthesis of the C-terminally amidated this compound-NH2, a Rink Amide resin is recommended. For the free-acid this compound, a Wang resin would be suitable.

Materials
  • Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH)

  • Rink Amide Resin (for this compound-NH2) or Wang Resin (for this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification

  • Mass spectrometer for verification

Synthesis Workflow

Synthesis_Workflow Resin Resin Preparation (Swelling) Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle (for each amino acid) Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Step-by-Step Procedure
  • Resin Swelling: Swell the Rink Amide resin (for this compound-NH2) or Wang resin (for this compound) in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the this compound sequence (Thr -> Ile -> Leu -> Lys -> Arg -> Ile -> Leu -> Ser -> Leu -> Leu -> Ser).

  • Final Fmoc Deprotection: After coupling the final amino acid (Serine), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. For sequences with Arginine, adding 1-2% EDT can be beneficial.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water) and purify using reverse-phase HPLC.

  • Verification: Confirm the identity of the purified peptide by mass spectrometry to ensure the molecular weight matches the theoretical value.

Reagent Quantities (Example for 0.1 mmol scale)
ReagentMolar Equiv.Quantity
Rink Amide Resin (0.5 mmol/g)1200 mg
Fmoc-Amino Acids30.3 mmol
DIC30.3 mmol (47 µL)
OxymaPure®30.3 mmol (42.6 mg)
Piperidine (in DMF)-20% (v/v)
Cleavage Cocktail-5 mL

Mechanism of Action Signaling Pathway

The primary mechanism of action for this compound is the disruption of the bacterial cell membrane. This process does not involve a traditional signaling pathway with intracellular targets but is rather a direct physical interaction with the membrane.

Mechanism_of_Action This compound This compound Peptide Interaction Electrostatic & Hydrophobic Interaction This compound->Interaction Membrane Bacterial Cell Membrane Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Caption: Proposed Mechanism of Action for this compound on Bacterial Cells.

Conclusion

This protocol provides a robust framework for the synthesis and purification of the antimicrobial peptide this compound and its more potent amidated analog. The straightforward solid-phase synthesis makes this compound an accessible subject for further research into novel antimicrobial agents. Its broad-spectrum activity and low hemolytic potential highlight its promise as a lead compound in the development of new therapeutics to combat infectious diseases. Researchers are encouraged to use this protocol as a starting point and optimize conditions based on their specific laboratory setup and available instrumentation.

References

Solid-Phase Synthesis of Decoralin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoralin, a linear cationic α-helical peptide with the sequence Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr, has demonstrated significant antimicrobial activity, making it a person of interest for novel therapeutic development. This document provides a comprehensive guide to the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, cleavage, purification, and analysis are presented to enable researchers to produce high-purity this compound for further investigation.

Introduction

This compound is a novel antimicrobial peptide (AMP) originally isolated from the venom of the solitary eumenine wasp Oreumenes decoratus.[1] Its structure, characterized by an amphipathic α-helix, is crucial for its biological activity, which includes broad-spectrum antimicrobial effects with low hemolytic activity.[1] The chemical synthesis of this compound is essential for structure-activity relationship studies, optimization of its antimicrobial properties, and preclinical development. Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the method of choice for its production due to its efficiency and scalability.[2][3][4] This application note details a robust protocol for the manual or automated solid-phase synthesis of this compound.

Materials and Reagents

Resin and Amino Acids
ReagentSupplierGrade
Fmoc-Thr(tBu)-Wang resinVarious100-200 mesh, ~0.6 mmol/g
Fmoc-Ser(tBu)-OHVariousSynthesis Grade
Fmoc-Leu-OHVariousSynthesis Grade
Fmoc-Ile-OHVariousSynthesis Grade
Fmoc-Arg(Pbf)-OHVariousSynthesis Grade
Fmoc-Lys(Boc)-OHVariousSynthesis Grade
Solvents and Reagents
ReagentFormulaGrade
N,N-DimethylformamideC₃H₇NOPeptide Synthesis Grade
DichloromethaneCH₂Cl₂ACS Grade
Piperidine (B6355638)C₅H₁₁NACS Grade
N,N-DiisopropylethylamineC₈H₁₉NPeptide Synthesis Grade
Trifluoroacetic acidCF₃COOHReagent Grade
ThioanisoleC₇H₈SReagent Grade
1,2-EthanedithiolC₂H₆S₂Reagent Grade
Diethyl ether(C₂H₅)₂OAnhydrous
AcetonitrileC₂H₃NHPLC Grade
WaterH₂OHPLC Grade
Coupling Reagents
HBTU/HOBt or HATU/HOAtPeptide Synthesis Grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is performed on a 0.1 mmol scale using Fmoc-Thr(tBu)-Wang resin. The following steps are repeated for each amino acid in the sequence: Leu, Ile, Leu, Lys(Boc), Arg(Pbf), Ile, Leu, Ser(tBu), Leu, Leu, and Ser(tBu).

Step 1: Resin Swelling

  • Place the Fmoc-Thr(tBu)-Wang resin (approximately 167 mg for a 0.6 mmol/g substitution) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF, 5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a 20% piperidine in DMF solution (5 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL) to remove residual piperidine.

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve the corresponding Fmoc-amino acid (0.5 mmol, 5 eq.) and a coupling agent such as HBTU (0.5 mmol, 5 eq.) and HOBt (0.5 mmol, 5 eq.) in DMF (3 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Repeat steps 2 and 3 for each amino acid in the this compound sequence. After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

Cleavage and Deprotection
  • After the final deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail "Reagent R" which is suitable for peptides containing arginine.[5][6]

    • Reagent R Composition: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), and 2% Anisole.

  • Add the cleavage cocktail (5 mL) to the dried peptide-resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

Peptide Precipitation and Isolation
  • Concentrate the TFA solution to approximately 1-2 mL under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether.

  • A white precipitate of the this compound peptide should form.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the diethyl ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Purification by Preparative RP-HPLC

The crude this compound peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

ParameterCondition
Column Preparative C8 or C18 (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 10-50% B over 40 minutes
Flow Rate 15-20 mL/min
Detection UV at 220 nm
Sample Preparation Dissolve crude peptide in a minimal amount of Mobile Phase A

Collect fractions corresponding to the major peak, analyze for purity, and pool the pure fractions.

Analysis by Analytical RP-HPLC and Mass Spectrometry

The purity of the final peptide is assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry.

Analytical RP-HPLC Conditions

ParameterCondition
Column Analytical C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-60% B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 220 nm

Mass Spectrometry

TechniqueExpected Mass (Monoisotopic)
MALDI-TOF or ESI-MS~1255.8 Da

The purified peptide fractions are lyophilized to obtain a white, fluffy powder.

Visualizations

SPPS_Workflow cluster_0 Resin Fmoc-Thr(tBu)-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection->Coupling Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Coupling->Wash Repeat Repeat for 10 Cycles Wash->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (Reagent R) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Product Pure this compound Peptide Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Decoralin_Structure cluster_this compound This compound: Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr Ser1 Ser Leu2 Leu Ser1->Leu2 Leu3 Leu Leu2->Leu3 Ser4 Ser Leu3->Ser4 Leu5 Leu Ser4->Leu5 Ile6 Ile Leu5->Ile6 Arg7 Arg Ile6->Arg7 Lys8 Lys Arg7->Lys8 Leu9 Leu Lys8->Leu9 Ile10 Ile Leu9->Ile10 Thr11 Thr Ile10->Thr11

Caption: Amino acid sequence of the this compound peptide.

References

Decoralin in Antimicrobial Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoralin is a novel, linear cationic α-helical peptide with the sequence Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr, originally isolated from the venom of the solitary Eumenine wasp Oreumenes decoratus. It has demonstrated significant broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast. As with many cationic antimicrobial peptides, its primary mechanism of action is believed to be the disruption of microbial cell membrane integrity. The C-terminally amidated form, this compound-NH2, has been shown to possess enhanced antimicrobial properties. These characteristics make this compound a promising candidate for the development of new antimicrobial agents, particularly in an era of rising antibiotic resistance.

These application notes provide detailed protocols for the antimicrobial susceptibility testing of this compound, including methods for determining its minimum inhibitory concentration (MIC), assessing its potential synergistic effects with conventional antibiotics, and evaluating its killing kinetics.

Data Presentation

Table 1: Antimicrobial Activity of this compound and its Analogs
MicroorganismThis compound MIC (µM)This compound-NH2 MIC (µM)[Leu]8-Dec-NH2 MIC (µM)[Leu]10-Dec-NH2 MIC (µM)
Staphylococcus aureus12.56.250.4-0.80.4-0.8
Bacillus subtilis6.253.120.4-0.80.4-0.8
Micrococcus luteus3.121.560.4-0.80.4-0.8
Escherichia coli2512.5>500.4-0.8
Pseudomonas aeruginosa>10050>500.4-0.8
Salmonella arizonae50250.4-0.80.4-0.8
Candida albicans5025>500.4-0.8

Note: Data for this compound and this compound-NH2 is adapted from available research. Data for Leucine-substituted analogs ([Leu]8-Dec-NH2 and [Leu]10-Dec-NH2) is provided for comparative purposes.[1][2]

Table 2: Hemolytic Activity of this compound Analogs
PeptideMinimum Hemolytic Concentration (MHC) (µM)
[Leu]8-Dec-NH250.0
[Leu]10-Dec-NH2Not reported, but noted to have some hemolytic activity

Note: Lower MHC values indicate higher hemolytic activity. This data is crucial for assessing the therapeutic index of these peptides.[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and should be optimized for the specific bacterial or fungal strains being tested with this compound.

Materials:

  • This compound or its analogs (lyophilized powder)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast

  • Sterile 96-well microtiter plates

  • Bacterial or fungal isolates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to a stock concentration of 1 mg/mL. Further dilutions should be made in the appropriate broth.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth and inoculum, no this compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Decoralin_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Decoralin_Stock->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (16-24h @ 37°C) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for MIC Determination.
Protocol 2: Checkerboard Synergy Assay

This protocol outlines the checkerboard method to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with a conventional antibiotic.

Materials:

  • This compound

  • Conventional antibiotic of interest

  • Materials listed in Protocol 1

Procedure:

  • Determine MICs: First, determine the MIC of this compound and the conventional antibiotic individually for the test organism as described in Protocol 1.

  • Plate Setup:

    • Prepare a 96-well plate. Along the x-axis, prepare serial dilutions of the conventional antibiotic (e.g., from 2x MIC to MIC/8).

    • Along the y-axis, prepare serial dilutions of this compound (e.g., from 2x MIC to MIC/8).

    • The final plate will contain various combinations of concentrations of both agents.

  • Inoculation: Inoculate the plate with the test organism at a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate under the same conditions as the MIC assay.

  • Data Analysis:

    • After incubation, read the MIC for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of Antibiotic.

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard_Logic Start Determine Individual MICs (this compound & Antibiotic) Setup Prepare 96-well plate with serial dilutions of both agents Start->Setup Inoculate Inoculate with test organism Setup->Inoculate Incubate Incubate plate Inoculate->Incubate Read Read MIC of the combination Incubate->Read Calculate Calculate FIC Index (FICI) Read->Calculate Interpret Interpret FICI Calculate->Interpret Synergy Synergy Interpret->Synergy ≤ 0.5 Additive Additive Interpret->Additive > 0.5 to ≤ 4.0 Antagonism Antagonism Interpret->Antagonism > 4.0

Logic for Checkerboard Synergy Assay.
Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a microbial population over time.

Materials:

  • This compound

  • Test microorganism

  • Appropriate broth (e.g., MHB)

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Incubator with shaking capabilities

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase culture of the test organism in broth, adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare tubes or flasks containing broth with this compound at various concentrations (e.g., 0x MIC (growth control), 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant shaking (e.g., 200 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates (ideally between 30 and 300 colonies).

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Proposed Mechanism of Action

This compound, as a cationic α-helical antimicrobial peptide, is thought to exert its antimicrobial effect primarily through the disruption of the bacterial cell membrane. The proposed mechanism involves several steps:

  • Electrostatic Attraction: The positively charged residues (Arginine and Lysine) of this compound are electrostatically attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Aggregation (Carpet Model): Upon initial binding, this compound peptides accumulate on the membrane surface, forming a "carpet-like" layer.

  • Pore Formation (Toroidal Pore Model): At a critical concentration, the peptides insert into the lipid bilayer, inducing membrane curvature and forming transmembrane pores or channels. This process involves the recruitment of lipid molecules into the pore structure, leading to the formation of a "toroidal pore."

  • Cell Lysis: The formation of these pores disrupts the membrane potential, leading to the leakage of essential ions and metabolites, and ultimately resulting in cell death.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane This compound This compound Peptide (Cationic, α-helical) Attraction Electrostatic Attraction to Negative Membrane This compound->Attraction Carpet Accumulation on Membrane ('Carpet' Model) Attraction->Carpet Insertion Peptide Insertion into Lipid Bilayer Carpet->Insertion Pore Toroidal Pore Formation Insertion->Pore Leakage Leakage of Ions & Metabolites Pore->Leakage Death Cell Death Leakage->Death

Proposed Mechanism of this compound Action.

References

Application Notes and Protocols for Testing Decoralin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoralin is a novel, linear cationic α-helical peptide originally isolated from the venom of the solitary Eumenine wasp, Oreumenes decoratus.[1] Exhibiting broad-spectrum antimicrobial activity, this compound has demonstrated significant inhibitory effects against both gram-positive and gram-negative bacteria, as well as yeast.[1] Its primary mechanism of action is believed to be the disruption of bacterial cell membrane integrity, a characteristic shared by many cationic antimicrobial peptides (AMPs).[2][3] This document provides detailed protocols for the in vitro testing of this compound's efficacy against gram-positive bacteria, including methods for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-dependent killing kinetics.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Gram-Positive Bacteria
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 292131632
Enterococcus faecalis ATCC 292123264
Streptococcus pneumoniae ATCC 49619816
Methicillin-resistant S. aureus (MRSA) Clinical Isolate3264
Table 2: Zone of Inhibition Diameters for this compound against Gram-Positive Bacteria (Disk Diffusion Assay)
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus ATCC 2921318
Enterococcus faecalis ATCC 2921214
Streptococcus pneumoniae ATCC 4961922
Methicillin-resistant S. aureus (MRSA) Clinical Isolate15

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[4][5][6]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., sterile water or 0.01% acetic acid)

  • Gram-positive bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (low-binding plates are recommended for peptides)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Mueller-Hinton Agar (B569324) (MHA) plates

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • This compound Dilution Series:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

  • MBC Determination:

    • From the wells showing no visible growth, subculture 10 µL onto MHA plates.

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Disk Diffusion Assay

This protocol is based on the Kirby-Bauer disk diffusion susceptibility test method.[8][9]

Materials:

  • This compound-impregnated paper disks (prepare by applying a known amount of this compound solution to sterile paper disks and allowing them to dry)

  • Gram-positive bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter.

Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity of this compound.[2][10][11]

Materials:

  • This compound stock solution

  • Gram-positive bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline (0.85%) or a suitable neutralizing broth

  • Mueller-Hinton Agar (MHA) plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.[11]

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[11]

    • Include a growth control tube without this compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline or a neutralizing broth.

    • Plate the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL compared to the initial inoculum.[11][12]

Visualization of Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Assays cluster_readout Data Analysis Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum MIC_MBC Broth Microdilution (MIC & MBC) Standardized Inoculum->MIC_MBC Disk_Diffusion Disk Diffusion Standardized Inoculum->Disk_Diffusion Time_Kill Time-Kill Kinetics Standardized Inoculum->Time_Kill This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions This compound Stock->Disk_Diffusion Serial Dilutions->MIC_MBC Serial Dilutions->Time_Kill MIC_Result Determine MIC MIC_MBC->MIC_Result Zone_Result Measure Zone of Inhibition Disk_Diffusion->Zone_Result Kill_Curve_Result Plot Kill Curve Time_Kill->Kill_Curve_Result MBC_Result Determine MBC MIC_Result->MBC_Result

Caption: Experimental workflow for testing this compound.

Signaling_Pathway cluster_pathway Cell Wall & Membrane Integrity Signaling cluster_disruption Membrane Disruption & Cellular Response This compound This compound (Cationic Peptide) Membrane Gram-Positive Bacterial Membrane (Negative Charge) This compound->Membrane Electrostatic Attraction MembraneDisruption Membrane Permeabilization & Depolarization Membrane->MembraneDisruption SensorKinase Sensor Kinase (e.g., Two-Component System) ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation GeneExpression Altered Gene Expression (Cell Wall/Membrane Repair) ResponseRegulator->GeneExpression Activation GeneExpression->Membrane Attempted Repair MembraneDisruption->SensorKinase Stress Signal IonLeakage Ion Leakage (K+, Mg2+) MembraneDisruption->IonLeakage MetabolicArrest Metabolic Arrest IonLeakage->MetabolicArrest CellDeath Cell Death MetabolicArrest->CellDeath

Caption: Hypothetical signaling pathway of this compound action.

References

Application Notes and Protocols for Decorin in In Vitro Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decorin (DCN) is a small leucine-rich proteoglycan (SLRP) that is a natural component of the extracellular matrix. Emerging as a potent tumor suppressor, Decorin has garnered significant interest in cancer research. It functions as a pan-receptor tyrosine kinase (RTK) inhibitor, modulating the activity of key receptors such as the Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (Met), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By interacting with these receptors, Decorin can trigger a cascade of downstream signaling events that lead to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death) and autophagy, and suppression of angiogenesis and metastasis. These application notes provide detailed protocols and guidelines for utilizing Decorin in in vitro cancer cell line assays to investigate its anti-cancer properties.

Data Presentation: Summary of Decorin's Efficacy

The inhibitory effect of Decorin on cancer cell proliferation varies across different cancer types and cell lines. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) is a key metric to quantify this effect.

Cancer TypeCell LineIC50/ED50 ValueAssay Duration
Ovarian Cancer SKOV3150 - 400 µg/mLNot Specified
2774150 - 400 µg/mLNot Specified
Bladder Cancer T2440.35 µg/mL72 hours
Breast Cancer MTLn31.04 µmol/L (ED50)48 hours

Key Signaling Pathways Modulated by Decorin

Decorin's anti-tumor activity is attributed to its ability to interfere with multiple signaling pathways crucial for cancer progression.

Decorin's Interaction with Receptor Tyrosine Kinases (RTKs)

Decorin directly binds to the extracellular domains of several RTKs, leading to their downregulation and the inhibition of their downstream signaling cascades. This is a primary mechanism of its oncosuppressive action.

G cluster_rtks Receptor Tyrosine Kinases Decorin Decorin EGFR EGFR Decorin->EGFR Inhibits Met Met Decorin->Met Inhibits VEGFR2 VEGFR2 Decorin->VEGFR2 Inhibits

Caption: Decorin's inhibitory effect on key RTKs.

Downstream Signaling Cascades Affected by Decorin

The inhibition of RTKs by Decorin initiates a series of intracellular events that collectively contribute to its anti-cancer effects. These include the upregulation of the cell cycle inhibitor p21 and the downregulation of pro-survival and pro-proliferative signals mediated by β-catenin and Myc.

G cluster_receptors Receptors Decorin Decorin EGFR EGFR Decorin->EGFR Upregulates Met Met Decorin->Met Apoptosis Apoptosis Decorin->Apoptosis p21 p21 (CDK Inhibitor) EGFR->p21 Upregulates beta_catenin β-catenin Met->beta_catenin Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Myc Myc beta_catenin->Myc Downregulates Proliferation Decreased Proliferation Myc->Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation

Caption: Downstream effects of Decorin signaling.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the effects of Decorin on cancer cell lines.

General Workflow for In Vitro Assays

A typical workflow for studying the effects of Decorin involves cell culture, treatment, and subsequent analysis using various assays.

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Decorin Treatment (Varying concentrations and time points) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V) B->D E Protein Analysis (e.g., Western Blot) B->E

Application Notes and Protocols for Mast Cell Degranulation Assay with Decoralin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells are pivotal effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of potent inflammatory mediators, such as histamine (B1213489) and β-hexosaminidase, from their granules.[1] This release is a critical event in the pathophysiology of allergic conditions like asthma and allergic rhinitis. Consequently, the inhibition of mast cell degranulation represents a key therapeutic strategy for developing anti-allergic drugs.[1] Decoralin is a novel small molecule inhibitor designed to stabilize mast cells and prevent the release of inflammatory mediators.

These application notes provide a comprehensive protocol for an in vitro mast cell degranulation assay to assess the inhibitory potential of this compound. The most widely used in vitro model for these studies, the rat basophilic leukemia cell line (RBL-2H3), is employed.[1][2] These cells, when sensitized with antigen-specific immunoglobulin E (IgE), can be stimulated to degranulate by the corresponding antigen.[1] The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released from the granules into the cell supernatant.[1][3] By comparing the amount of β-hexosaminidase released in the presence and absence of this compound, the compound's mast cell stabilizing activity can be determined.

Principle of the Assay

The assay is based on the principle of IgE-mediated mast cell activation. RBL-2H3 cells are first sensitized with anti-dinitrophenyl (DNP) IgE. The subsequent addition of the antigen, DNP-conjugated bovine serum albumin (DNP-BSA), cross-links the IgE bound to the high-affinity IgE receptors (FcεRI) on the cell surface.[4] This cross-linking initiates a signaling cascade, leading to an increase in intracellular calcium and ultimately resulting in the fusion of granules with the plasma membrane and the release of their contents.[5] The activity of the released granular enzyme, β-hexosaminidase, is measured colorimetrically using a specific substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The amount of color produced is directly proportional to the extent of degranulation. This compound's inhibitory effect is quantified by its ability to reduce the release of β-hexosaminidase.

Experimental Protocols

Materials and Reagents
  • RBL-2H3 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Anti-DNP IgE

  • DNP-BSA

  • This compound

  • Tyrode's Buffer (or Siraganian buffer)

  • Triton X-100

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

  • 96-well cell culture plates

  • Microplate reader

Protocol 1: IgE-Mediated Mast Cell Degranulation Assay

Day 1: Cell Seeding and Sensitization

  • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.[1]

  • Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.[1]

Day 2: Compound Treatment and Degranulation Induction

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to various concentrations in Tyrode's buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).[1]

  • Wash the sensitized cells twice with Tyrode's buffer.[1]

  • Add 100 µL of the different concentrations of this compound to the respective wells and incubate for 30 minutes at 37°C.[1] Include a vehicle control (Tyrode's buffer with solvent).

  • Induce degranulation by adding 100 µL of 100 ng/mL DNP-BSA to each well.[1]

  • For the positive control (maximum degranulation), add DNP-BSA without any inhibitor.

  • For the negative control (spontaneous release), add Tyrode's buffer instead of DNP-BSA.[1]

  • For total release (total enzyme content), lyse a separate set of untreated cells with 0.1% Triton X-100.[1][6]

  • Incubate the plate for 1 hour at 37°C.[1]

β-Hexosaminidase Assay

  • Centrifuge the plate at 300 x g for 5 minutes.[1]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.[1]

  • Incubate the plate at 37°C for 1-2 hours.[1]

  • Stop the reaction by adding 150 µL of stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0).[1]

  • Read the absorbance at 405 nm using a microplate reader.

Data Analysis

The percentage of β-hexosaminidase release is calculated using the following formula:

% Degranulation = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

The IC50 value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Data Presentation

Table 1: Effect of this compound on IgE-Mediated Mast Cell Degranulation

This compound Concentration (µM)% Degranulation (Mean ± SD)% Inhibition
0 (Vehicle Control)85.2 ± 5.60
0.172.1 ± 4.915.4
148.5 ± 3.843.1
1015.3 ± 2.182.1
1005.1 ± 1.294.0
Positive Control (DNP-BSA)86.5 ± 6.1-
Negative Control (Spontaneous)4.8 ± 0.9-
Total Release (Triton X-100)100.0 ± 7.2-

Table 2: Summary of Control Experiments

ControlConditionExpected OutcomeObserved Outcome
Negative ControlUntreated sensitized cellsMinimal β-hexosaminidase releaseLow absorbance values
Positive ControlSensitized cells + DNP-BSAMaximal β-hexosaminidase releaseHigh absorbance values
Vehicle ControlSensitized cells + vehicleNo significant inhibition of degranulationSimilar to positive control
Total ReleaseCells lysed with Triton X-100100% β-hexosaminidase releaseHighest absorbance values

Mandatory Visualizations

Mast_Cell_Degranulation_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Degranulation IgE IgE FceRI FcεRI Receptor IgE->FceRI binds to Lyn Lyn FceRI->Lyn activates Antigen Antigen (DNP-BSA) Antigen->IgE cross-links Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Granule Granule Ca_release->Granule triggers fusion PKC->Granule This compound This compound This compound->Syk inhibits Mediators Mediator Release (Histamine, β-hexosaminidase) Granule->Mediators leads to

Caption: IgE-mediated mast cell degranulation signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A Day 1: Seed RBL-2H3 cells in a 96-well plate B Sensitize cells with anti-DNP IgE for 24 hours A->B C Day 2: Wash cells with Tyrode's buffer B->C D Pre-incubate with this compound or vehicle for 30 minutes C->D E Induce degranulation with DNP-BSA for 1 hour D->E F Centrifuge plate and collect supernatant E->F G Add pNAG substrate to supernatant F->G H Incubate for 1-2 hours at 37°C G->H I Add stop solution H->I J Read absorbance at 405 nm I->J K Calculate % degranulation and inhibition J->K

Caption: Experimental workflow for the mast cell degranulation assay.

Decoralin_Logic Start Antigen Cross-linking of IgE-FcεRI Signal Initiation of Signaling Cascade Start->Signal Degranulation Mast Cell Degranulation Signal->Degranulation No_Degranulation Inhibition of Degranulation This compound This compound (Inhibitor) This compound->Signal blocks

Caption: Logical relationship of this compound's inhibitory effect on mast cell degranulation.

References

Circular Dichroism Spectroscopy of Decoralin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Decoralin is a novel, linear cationic peptide first isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus. Its sequence, Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr, is characteristic of antimicrobial peptides (AMPs) that adopt an α-helical secondary structure. This structural feature is crucial for its biological activities, which include broad-spectrum antimicrobial effects and the ability to induce mast cell degranulation.[1][2] Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide valuable insights into the conformational changes of this compound under various environmental conditions, which is essential for understanding its mechanism of action and for the development of potential therapeutic analogs.

Principle of Circular Dichroism Spectroscopy

Circular dichroism is observed when a chiral molecule absorbs left and right-handed circularly polarized light to different extents. In the far-UV region (typically 190-250 nm), the peptide backbone is the primary chromophore, and the CD spectrum provides a unique signature for different types of secondary structures.

  • α-Helices are characterized by two negative bands of similar magnitude at approximately 222 nm and 208 nm, and a strong positive band at around 192 nm.

  • β-Sheets exhibit a single negative band at approximately 218 nm and a positive band near 195 nm.

  • Random coils or unordered structures typically show a strong negative band below 200 nm.

By analyzing the CD spectrum of a peptide, the relative proportions of these secondary structures can be estimated.

Applications in this compound Research

CD spectroscopy is an indispensable tool for characterizing this compound and its analogs. Key applications include:

  • Secondary Structure Determination: Quantifying the α-helical content of this compound in different solvent environments that mimic aqueous and membrane-like conditions.

  • Conformational Stability Studies: Assessing the stability of the secondary structure in response to changes in temperature, pH, or the presence of denaturants.

  • Peptide-Membrane Interaction Studies: Monitoring conformational changes upon interaction with micelles (e.g., SDS) or liposomes, which mimic bacterial or host cell membranes, to elucidate the mechanism of its antimicrobial and cytolytic activities.

  • Structure-Activity Relationship (SAR) Studies: Comparing the secondary structure of this compound analogs with their biological activity to identify key structural determinants for efficacy and selectivity.

Experimental Protocols

Sample Preparation for CD Spectroscopy of this compound

Materials:

  • Lyophilized synthetic this compound (or its analogs) with a purity of >95% as determined by HPLC and mass spectrometry.[3]

  • Solvents:

    • 10 mM sodium phosphate (B84403) buffer, pH 7.4 (for aqueous environment)

    • Trifluoroethanol (TFE) (for promoting helical structure)

    • Sodium dodecyl sulfate (B86663) (SDS) (for creating a membrane-mimicking micellar environment)

  • High-purity water (e.g., Milli-Q)

  • Microcentrifuge and tubes

  • UV-Vis spectrophotometer for accurate concentration determination

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of lyophilized this compound.

    • Dissolve the peptide in high-purity water to prepare a concentrated stock solution (e.g., 1-2 mg/mL).

    • Centrifuge the stock solution at high speed for 5-10 minutes to pellet any insoluble material.

  • Concentration Determination:

    • Accurately determine the peptide concentration of the stock solution using a UV-Vis spectrophotometer. For peptides lacking tryptophan or tyrosine, absorbance at 205 nm or quantitative amino acid analysis is recommended for accurate concentration determination.[3]

  • Working Sample Preparation:

    • Prepare the final peptide solutions for CD analysis by diluting the stock solution to a final concentration of 50-100 µM in the desired solvent system.

    • For Aqueous Conditions: Dilute the stock solution in 10 mM sodium phosphate buffer (pH 7.4).

    • For Helix-Inducing Conditions: Prepare a solution of 50% (v/v) TFE in 10 mM sodium phosphate buffer (pH 7.4) and dilute the this compound stock into this solution.

    • For Membrane-Mimicking Conditions: Prepare a solution of 100 mM SDS in 10 mM sodium phosphate buffer (pH 7.4) and dilute the this compound stock into this solution. Ensure the final SDS concentration is well above its critical micelle concentration (CMC).

  • Blank Preparation:

    • Prepare blank solutions for each solvent system used (buffer, TFE/buffer, and SDS/buffer) without the peptide. These will be used for baseline correction.

CD Spectrometer Setup and Data Acquisition

Instrumentation:

  • A calibrated circular dichroism spectropolarimeter equipped with a temperature-controlled cell holder.

  • A quartz cuvette with a path length of 0.1 cm.

  • A nitrogen source for purging the instrument to prevent ozone formation and absorption by oxygen at far-UV wavelengths.

Protocol:

  • Instrument Startup and Purging:

    • Turn on the CD spectropolarimeter and the nitrogen source.

    • Purge the instrument with a steady flow of nitrogen gas for at least 30 minutes prior to measurement to ensure a stable baseline.

  • Parameter Setup:

    • Set the following parameters on the instrument's software:

      • Wavelength Range: 190 - 260 nm

      • Data Pitch: 0.5 nm or 1.0 nm

      • Scanning Speed: 50 nm/min

      • Response Time/D.I.T.: 1 s

      • Bandwidth: 1.0 nm

      • Accumulations (Scans): 3-5 (to improve signal-to-noise ratio)

      • Temperature: 25°C

  • Data Acquisition:

    • Place the cuvette with the appropriate blank solution into the cell holder and record a baseline spectrum.

    • Rinse the cuvette thoroughly with the peptide sample solution before filling it.

    • Place the cuvette with the this compound sample into the cell holder and record the sample spectrum.

    • Repeat for all samples and solvent conditions.

Data Analysis and Secondary Structure Estimation
  • Data Processing:

    • Subtract the corresponding blank spectrum from each sample spectrum to correct for buffer and solvent absorbance.

    • Average the accumulated scans for each sample.

    • Smooth the final spectrum using a suitable algorithm (e.g., Savitzky-Golay) if necessary.

  • Conversion to Molar Ellipticity:

    • Convert the raw CD signal (in millidegrees, mdeg) to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation: [θ] = (mdeg × 100) / (c × l × N) where:

      • mdeg is the recorded ellipticity in millidegrees.

      • c is the peptide concentration in molarity (mol/L).

      • l is the cuvette path length in centimeters (cm).

      • N is the number of amino acid residues in the peptide (11 for this compound).

  • Secondary Structure Estimation:

    • The percentage of α-helical content can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following equation: % α-helix = ( -[θ]₂₂₂ - [θ]c ) / ( [θ]h - [θ]c ) × 100 where:

      • [θ]₂₂₂ is the experimentally determined mean residue ellipticity at 222 nm.

      • [θ]h is the mean residue ellipticity of a pure α-helix, often approximated as -39,500 deg·cm²·dmol⁻¹.

      • [θ]c is the mean residue ellipticity of a pure random coil, often approximated as 640 deg·cm²·dmol⁻¹.

    • Alternatively, use deconvolution software (e.g., CDSSTR, SELCON3, K2D3) with the processed CD data to obtain more detailed estimations of α-helix, β-sheet, and random coil content.

Data Presentation

The secondary structure content of this compound and its amidated analog, this compound-NH₂, as determined by CD spectroscopy in various environments, is summarized below.

PeptideSolvent Conditionα-Helix (%)β-Sheet (%)Random Coil (%)
This compound 10 mM Phosphate Buffer (pH 7.4)Low-High
50% TFE / BufferHigh-Low
100 mM SDS / BufferHigh-Low
This compound-NH₂ 10 mM Phosphate Buffer (pH 7.4)Low-High
50% TFE / BufferVery High-Low
100 mM SDS / BufferVery High-Low

Note: "Low", "High", and "Very High" are qualitative descriptors based on published data. Quantitative values can be calculated using the formulas in the data analysis section. The C-terminal amidation in this compound-NH₂ is known to enhance its helicity and biological activity.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Lyophilized this compound (>95% purity) p2 Prepare Stock Solution (1-2 mg/mL in H₂O) p1->p2 p3 Determine Concentration (UV-Vis) p2->p3 p4 Prepare Working Solutions (50-100 µM) in: - Buffer (Aqueous) - TFE/Buffer (Helix-inducing) - SDS/Buffer (Membrane-mimicking) p3->p4 a4 Record Sample Spectrum p4->a4 Load Sample a1 Purge CD Spectrometer with N₂ a2 Set Parameters (190-260 nm, 25°C) a1->a2 a3 Record Baseline (Blank) a2->a3 a3->a4 d1 Baseline Correction & Averaging a4->d1 d2 Convert to Mean Residue Ellipticity ([θ]) d1->d2 d3 Estimate Secondary Structure (% α-helix) d2->d3

Caption: Workflow for CD spectroscopy of this compound.

Proposed Antimicrobial Mechanism of Action

G cluster_membrane Bacterial Membrane Disruption cluster_models Pore Formation Models start This compound (Random Coil in Solution) step1 Electrostatic Attraction to Negatively Charged Bacterial Membrane start->step1 step2 Conformational Change to Amphipathic α-Helix step1->step2 step3 Insertion into the Membrane step2->step3 model1 Barrel-Stave Model: Peptides form a stable pore step3->model1 model2 Toroidal Pore Model: Peptides and lipids form a transient pore step3->model2 end Membrane Permeabilization, Ion Leakage, Cell Death model1->end model2->end

Caption: Proposed antimicrobial mechanism of this compound.

Proposed Mast Cell Degranulation Pathway

G cluster_mast_cell Receptor-Independent Mast Cell Activation cluster_calcium Calcium Signaling start Extracellular this compound step1 Translocation across Mast Cell Membrane start->step1 step2 Intracellular this compound step1->step2 step3 Direct Activation of G-protein (Gαi/Gαq) step2->step3 step4 Activation of Phospholipase C (PLC) step3->step4 step5 Generation of IP₃ and DAG step4->step5 ca1 IP₃ triggers Ca²⁺ release from Endoplasmic Reticulum step5->ca1 ca2 Increase in intracellular [Ca²⁺] ca1->ca2 end Granule Exocytosis (Degranulation) & Histamine Release ca2->end

Caption: Proposed mast cell degranulation pathway for this compound.

References

Application Notes and Protocols for Synthetic Decoralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoralin is a novel linear cationic α-helical peptide first isolated from the venom of the solitary eumenine wasp Oreumenes decoratus.[1] Its sequence, Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr, is characterized by a high content of hydrophobic and basic amino acids, which allows it to adopt an amphipathic α-helical secondary structure.[1] Synthetic this compound and its C-terminally amidated analog have demonstrated broad-spectrum antimicrobial activity and moderate mast cell degranulation and leishmanicidal activities with low hemolytic activity.[1]

Proper solubilization and storage of synthetic this compound are critical for maintaining its structural integrity and biological activity in research and drug development settings. This document provides detailed protocols for determining the optimal solubility and storage conditions for synthetic this compound.

Physicochemical Properties of this compound

A preliminary analysis of this compound's amino acid sequence is crucial for predicting its solubility.

  • Amino Acid Sequence: Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr

  • Charge at Neutral pH: To estimate the charge, we assign a value of +1 to each basic residue (Arg, Lys) and -1 to each acidic residue (Asp, Glu). This compound has two basic residues (Arginine and Lysine) and no acidic residues. Therefore, at a neutral pH, the peptide has a net positive charge, classifying it as a basic peptide.[2]

  • Hydrophobicity: this compound contains a significant number of hydrophobic residues (Leu, Ile, Val), which can contribute to aggregation and limit its solubility in aqueous solutions alone.[3]

  • Counterion: Synthetic peptides are often purified by high-performance liquid chromatography (HPLC) and are supplied as a trifluoroacetic acid (TFA) salt. The presence of TFA can enhance the peptide's solubility in aqueous solutions.[4][5]

Solubilization of Synthetic this compound

Due to its basic and hydrophobic nature, a systematic approach is recommended to identify a suitable solvent. It is highly advisable to test the solubility of a small aliquot of the peptide before dissolving the entire sample.[6]

Recommended Solvents and Methodology

The following table summarizes the recommended solvents to test in a stepwise manner.

Step Solvent Procedure Rationale
1Sterile, distilled waterAdd a small amount of water to the peptide and vortex.As a basic peptide, this compound may be soluble in water.[2][6]
2Dilute Acetic Acid (10-25%)If insoluble in water, add a small amount of 10-25% acetic acid and vortex.The acidic environment will further protonate the basic residues, increasing solubility.
3Dimethyl Sulfoxide (DMSO)If the peptide remains insoluble, dissolve it in a minimal amount of 100% DMSO. Then, slowly add this solution dropwise to a stirring aqueous buffer (e.g., PBS) to the desired final concentration.[7]DMSO is a strong organic solvent capable of dissolving highly hydrophobic peptides. Slow addition to an aqueous buffer is crucial to prevent precipitation.
Experimental Protocol for Determining Solubility

This protocol outlines the steps to systematically test and quantify the solubility of synthetic this compound.

  • Preparation:

    • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[3]

    • Allow the vial to equilibrate to room temperature in a desiccator before opening to minimize moisture uptake.[7]

  • Solubility Testing:

    • Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Following the stepwise solvent recommendations in the table above, add a small, measured volume of the first solvent (e.g., 100 µL of sterile water).

    • Vortex the tube for 30-60 seconds. Sonication in a water bath can also be used to aid dissolution.[7]

    • Visually inspect the solution for any undissolved particulates against a dark background.

    • If the peptide is not fully dissolved, incrementally add more of the same solvent, vortexing/sonicating after each addition, until the peptide dissolves or it is clear that it is insoluble in that solvent. Record the total volume of solvent used.

    • If the peptide remains insoluble, repeat the process with a fresh aliquot of peptide and the next recommended solvent in the hierarchy.

  • Quantification and Data Recording:

    • Once a suitable solvent is found, calculate the solubility in mg/mL.

    • Record your observations in a table similar to the one below.

Solubility Data Table (Template)
Solvent Peptide Amount (mg) Final Volume (mL) Solubility (mg/mL) Observations (e.g., clear, cloudy, precipitate)
Sterile, distilled water
10% Acetic Acid
25% Acetic Acid
DMSO
Other (specify)

Storage of Synthetic this compound

Proper storage is essential to prevent degradation and aggregation, ensuring the long-term stability and activity of the peptide.

Storage Recommendations
Form Temperature Conditions Duration
Lyophilized Powder-20°C or -80°CStore in a sealed container with a desiccant, protected from light.[7]Up to several years.[7]
In Solution-20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.Varies depending on the solvent and peptide stability.
Protocol for Stability Assessment

To determine the stability of this compound in a chosen solvent, a time-course experiment can be performed.

  • Preparation:

    • Prepare a stock solution of this compound in the desired solvent at a known concentration.

    • Aliquot the stock solution into multiple sterile tubes for storage at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

    • Analyze the integrity and concentration of the peptide using a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • If a functional assay for this compound is available (e.g., antimicrobial assay), test the biological activity of the stored samples in parallel.

  • Data Analysis:

    • For HPLC data, calculate the percentage of the intact peptide remaining at each time point relative to the day 0 sample.

    • Plot the percentage of intact peptide versus time for each storage condition to determine the degradation rate.

    • Record the results in a table.

Stability Data Table (Template)
Storage Temp. Solvent Time Point (Days) % Intact Peptide (HPLC) % Biological Activity (Functional Assay)
-80°C0100100
7
30
-20°C0100100
7
30
4°C0100100
7
30
Room Temp.0100100
7
30

Visual Protocols and Workflows

This compound Solubilization Workflow

G start Start: Lyophilized this compound test_water Test Solubility in Sterile Water start->test_water dissolved_water Soluble test_water->dissolved_water test_acid Test Solubility in 10-25% Acetic Acid dissolved_water->test_acid No end_soluble Prepare Stock Solution dissolved_water->end_soluble Yes dissolved_acid Soluble test_acid->dissolved_acid test_dmso Test Solubility in Minimal DMSO dissolved_acid->test_dmso No dissolved_acid->end_soluble Yes dissolved_dmso Soluble test_dmso->dissolved_dmso dissolved_dmso->end_soluble Yes end_insoluble Consult further resources dissolved_dmso->end_insoluble No

Caption: A stepwise workflow for determining the optimal solvent for synthetic this compound.

Decision Pathway for this compound Storage

G start Synthetic this compound Received form Form of Peptide? start->form lyophilized Lyophilized Powder form->lyophilized Lyophilized solution In Solution form->solution Solution storage_lyo Store at -20°C or -80°C with desiccant lyophilized->storage_lyo usage Intended Use? solution->usage short_term Short-Term Use (< 1 week) usage->short_term Short-Term long_term Long-Term Storage usage->long_term Long-Term storage_short Store at 4°C (check stability) short_term->storage_short storage_long Aliquot and store at -20°C or -80°C long_term->storage_long

Caption: Decision-making process for the appropriate storage of synthetic this compound.

References

Decoralin Peptide: Application Notes and Protocols for Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and application of the Decoralin peptide. Adherence to these protocols is crucial for maintaining the peptide's integrity, ensuring experimental reproducibility, and maximizing its shelf-life.

Peptide Information

This compound is a linear, cationic, alpha-helical antimicrobial peptide.[1] Its sequence is Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr.[1] Understanding the physicochemical properties of this compound is essential for its appropriate handling and use in experimental settings.

Storage Guidelines

Proper storage is critical to prevent degradation from factors such as bacteria, oxidation, and the formation of secondary structures.[2] this compound is typically supplied in a lyophilized (freeze-dried) powder form, which is the most stable state for long-term storage.

Table 1: Recommended Storage Conditions for this compound Peptide

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -80°CSeveral yearsRecommended for long-term storage. Store with a desiccant in a sealed container.[2]
-20°CUp to several yearsSuitable for long-term storage. Keep in a sealed container with a desiccant.[2][3]
4°CSeveral days to weeksFor short-term storage only. Protect from moisture and light.[4]
Room TemperatureDaysStable for short periods, such as during shipping.[2]
In Solution -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[4]
-20°C3-4 monthsAliquot to minimize freeze-thaw cycles.[4]
4°C1-2 weeksFor immediate use. Prone to degradation.[4]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol outlines the steps for dissolving lyophilized this compound powder to prepare a stock solution.

Materials:

  • Vial of lyophilized this compound peptide

  • Sterile, high-purity water (e.g., Milli-Q or WFI) or a suitable sterile buffer (pH 5-7 is optimal for general peptide stability)[4]

  • Sterile, non-pyrogenic pipette tips and micropipettes

  • Vortex mixer (optional)

  • Centrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes.[3] This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.[2]

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully open the vial and add the appropriate volume of sterile water or buffer to achieve the desired concentration. For cationic peptides like this compound, sterile water is often a good initial choice.[3]

  • Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation. If necessary, brief vortexing can be applied. Ensure the solution is clear and free of particulates before use.[3]

  • Storage of Stock Solution: If the entire stock solution is not used immediately, it should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5]

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

Given this compound's known antimicrobial properties, this protocol provides a general method for determining its Minimum Inhibitory Concentration (MIC) against a bacterial strain.

Materials:

  • This compound stock solution (prepared as in Protocol 3.1)

  • Bacterial culture in logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and micropipettes

  • Incubator

Procedure:

  • Prepare Peptide Dilutions: Create a series of twofold dilutions of the this compound stock solution in the 96-well plate using sterile MHB. The final volume in each well should be 50 µL, with concentrations ranging to cover the expected MIC.

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL.

  • Controls:

    • Positive Control: A well containing only MHB and the bacterial inoculum (no peptide).

    • Negative Control: A well containing only MHB (no bacteria or peptide).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visual Workflows and Pathways

The following diagrams illustrate key processes for handling this compound peptide.

Caption: Workflow for receiving, storing, and reconstituting this compound peptide.

G Factors Affecting this compound Stability in Solution cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies This compound This compound Stability Temperature Temperature This compound->Temperature Higher temp accelerates degradation pH pH This compound->pH Extremes can cause hydrolysis FreezeThaw Freeze-Thaw Cycles This compound->FreezeThaw Damages peptide structure Contamination Bacterial Contamination This compound->Contamination Proteases degrade peptide Oxidation Oxidation This compound->Oxidation Affects susceptible residues Store_Frozen Store at -20°C or -80°C Store_Frozen->Temperature Optimal_pH Use pH 5-7 Buffer Optimal_pH->pH Aliquot Aliquot to Avoid Cycles Aliquot->FreezeThaw Sterile_Technique Use Sterile Technique Sterile_Technique->Contamination Inert_Gas Store Under Inert Gas (if needed) Inert_Gas->Oxidation

Caption: Key factors influencing the stability of this compound in solution.

References

Application Notes and Protocols: Experimental Use of C-terminal Amidated Decoralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decorin is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the tumor microenvironment as a potent inhibitor of a wide range of receptor tyrosine kinases (RTKs).[1][2] Its ability to suppress tumor growth and angiogenesis makes it a subject of significant interest in cancer biology and drug development.[1][3] This document provides a comprehensive overview of the experimental use of Decorin, with a particular focus on its C-terminal amidated form, "Decoralin."

While the scientific literature extensively covers the biological activities of the native Decorin protein, there is currently no specific public data available on a C-terminally amidated version of Decorin. C-terminal amidation is a common post-translational modification that neutralizes the negative charge of the C-terminal carboxylic acid, often leading to enhanced biological activity, receptor binding affinity, and stability against proteolysis for many peptides.[3][4][5] The application notes and protocols detailed below are based on the established functions of Decorin. The potential benefits of C-terminal amidation, as observed for other bioactive peptides, are also discussed to provide a rationale for the experimental exploration of C-terminal amidated Decorin.

Quantitative Data Summary

The following tables summarize the key quantitative data for Decorin's binding affinities and inhibitory concentrations based on published studies. This data provides a baseline for evaluating the potential enhanced efficacy of a C-terminal amidated form.

Table 1: Receptor Binding Affinity of Decorin

ReceptorLigandBinding Affinity (Kd)Reference
MetDecorin~1.5 nM - 2.2 nM[1][6]
Epidermal Growth Factor Receptor (EGFR)Decorin~87 nM[7]
Collagen Type IDecorin3.3 x 10⁷ M⁻¹[8]

Table 2: Inhibitory Concentrations (IC₅₀) of Decorin

Target InteractionInhibitorIC₅₀Reference
HGF displacement from Met receptorDecorin~2.3 nM - 2.5 nM[1]

Signaling Pathways

Decorin exerts its oncosuppressive effects by modulating multiple signaling pathways. Its primary mechanism involves the direct binding to and inhibition of several key receptor tyrosine kinases.

Decorin's Inhibition of the Met Signaling Pathway

Decorin binds directly to the Met receptor, the receptor for hepatocyte growth factor (HGF), with high affinity.[1][6] This interaction triggers the rapid internalization and degradation of the Met receptor, leading to the suppression of downstream signaling cascades.[1] A key consequence of Met inhibition by Decorin is the downregulation of β-catenin and its downstream target, Myc, which are crucial for tumor cell proliferation and migration.[4][9][10]

Decorin_Met_Signaling Decorin Decorin Met Met Receptor Decorin->Met Binds Internalization Receptor Internalization & Degradation Met->Internalization Induces beta_catenin β-catenin Met->beta_catenin Inhibits activation Myc Myc beta_catenin->Myc Activates Proliferation Cell Proliferation & Migration Myc->Proliferation Promotes

Caption: Decorin's inhibitory effect on the Met signaling pathway.

Decorin's Modulation of Angiogenesis

Decorin plays a dual role in regulating angiogenesis. In the context of cancer, it primarily acts as an anti-angiogenic agent.[3][11] It achieves this by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[2][12][13] Furthermore, Decorin signaling leads to the suppression of pro-angiogenic factors such as Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor A (VEGFA), while simultaneously upregulating anti-angiogenic factors like thrombospondin-1 and TIMP3.[3][12]

Decorin_Angiogenesis_Signaling cluster_pro_angiogenic Pro-Angiogenic Factors cluster_anti_angiogenic Anti-Angiogenic Factors VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes HIF1a HIF-1α VEGFA VEGFA HIF1a->VEGFA Activates VEGFA->Angiogenesis Promotes Thrombospondin1 Thrombospondin-1 Thrombospondin1->Angiogenesis Inhibits TIMP3 TIMP3 TIMP3->Angiogenesis Inhibits Decorin Decorin Decorin->VEGFR2 Inhibits Decorin->HIF1a Inhibits Decorin->VEGFA Inhibits Decorin->Thrombospondin1 Induces Decorin->TIMP3 Induces

Caption: Decorin's regulation of angiogenic signaling pathways.

Experimental Protocols

The following protocols are foundational for investigating the biological activity of Decorin and can be adapted for the study of its C-terminal amidated form.

Protocol 1: Solid-Phase Receptor Binding Assay

This protocol is designed to determine the binding affinity of Decorin to a specific receptor, such as the Met receptor.

Materials:

  • Recombinant Decorin (and C-terminal amidated this compound)

  • Recombinant receptor extracellular domain (e.g., Met-Fc chimera)

  • 96-well high-binding microtiter plates

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Primary antibody against Decorin

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the recombinant receptor extracellular domain (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Wash the wells three times with Wash Buffer.

  • Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Wash the wells three times with Wash Buffer.

  • Prepare serial dilutions of Decorin or C-terminal amidated this compound in binding buffer (PBS with 0.1% BSA).

  • Add the diluted protein solutions to the wells and incubate for 2 hours at room temperature.

  • Wash the wells three times with Wash Buffer.

  • Add the primary antibody against Decorin and incubate for 1 hour at room temperature.

  • Wash the wells three times with Wash Buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells five times with Wash Buffer.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • The dissociation constant (Kd) can be determined by non-linear regression analysis of the binding data.

Receptor_Binding_Assay_Workflow node1 Coat plate with receptor ectodomain node2 Block with BSA node1->node2 node3 Add serial dilutions of Decorin/Decoralin node2->node3 node4 Incubate with primary and secondary antibodies node3->node4 node5 Add TMB substrate and stop solution node4->node5 node6 Read absorbance at 450 nm node5->node6

Caption: Workflow for a solid-phase receptor binding assay.

Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of Decorin to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel or similar basement membrane matrix

  • 96-well cell culture plates

  • Decorin (and C-terminal amidated this compound)

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in basal medium containing a low percentage of serum.

  • Treat the HUVECs with different concentrations of Decorin or C-terminal amidated this compound for 30 minutes.

  • Seed the treated HUVECs onto the Matrigel-coated wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.

  • Visualize and capture images of the tube formation using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Angiogenesis_Assay_Workflow node1 Coat plate with Matrigel node2 Treat HUVECs with Decorin/Decoralin node1->node2 node3 Seed treated HUVECs onto Matrigel node2->node3 node4 Incubate for 4-18 hours node3->node4 node5 Stain with Calcein AM node4->node5 node6 Visualize and quantify tube formation node5->node6

Caption: Workflow for an in vitro angiogenesis (tube formation) assay.

Protocol 3: Western Blot Analysis of β-catenin and Myc Expression

This protocol is used to determine the effect of Decorin on the protein levels of key downstream effectors of the Met signaling pathway.

Materials:

  • Cancer cell line expressing the Met receptor (e.g., HeLa or MDA-MB-231)

  • Cell culture medium and supplements

  • Decorin (and C-terminal amidated this compound)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against β-catenin, Myc, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Decorin or C-terminal amidated this compound for the desired time points (e.g., 24, 48 hours).

  • Lyse the cells with RIPA buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against β-catenin, Myc, and the loading control overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

Decorin is a promising anti-cancer agent with a well-defined mechanism of action involving the inhibition of multiple RTKs and their downstream signaling pathways. While the experimental use of C-terminal amidated Decorin has not yet been reported, the established principles of peptide and protein modification suggest that this could be a viable strategy to enhance its therapeutic potential. The protocols and data presented here provide a solid foundation for researchers to explore the efficacy of both native and potentially modified forms of Decorin in various experimental models of cancer.

References

Application Notes and Protocols for Assessing the Hemolytic Activity of Decoralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoralin is a promising antimicrobial peptide (AMP) known for its potent activity against various pathogens. However, for any peptide to be considered a viable therapeutic candidate, a thorough evaluation of its safety profile is paramount. A critical initial step in this assessment is determining its hemolytic activity—the ability to lyse red blood cells (RBCs). High hemolytic activity can lead to anemia and other toxic effects in vivo, limiting the therapeutic window of a drug. These application notes provide detailed protocols for assessing the hemolytic activity of this compound and its analogs, enabling researchers to generate robust and reproducible data for preclinical evaluation. The primary method described is the in vitro hemolysis assay, a rapid and cost-effective colorimetric method to quantify hemoglobin release from erythrocytes upon exposure to the peptide.[1][2]

Principle of the Hemolysis Assay

The hemolysis assay is a fundamental method for evaluating the cytotoxicity of compounds that will come into contact with blood.[3][4] The principle is based on the disruption of the erythrocyte membrane, which leads to the release of hemoglobin into the surrounding medium.[2][5] The amount of released hemoglobin is quantified spectrophotometrically by measuring the absorbance of the supernatant at a specific wavelength, typically 414, 450, or 541 nm.[1][5][6] The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (0% hemolysis, using a buffer solution like PBS).[1]

Data Presentation: Hemolytic Activity of this compound and its Analogs

The hemolytic activity of this compound and its synthetic analogs can be summarized to facilitate comparison. The HC50 value, which represents the peptide concentration causing 50% hemolysis, is a standard metric for quantifying hemolytic potential.[7][8][9] A higher HC50 value indicates lower hemolytic activity.

PeptideSequenceModificationMinimum Hemolytic Concentration (MHC) / HC50 (µM)Reference
This compound (Wild-Type)Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr-NH₂NonePronounced hemolytic activity[Antimicrobial activity of leucine-substituted this compound analogs with lower hemolytic activity][10]
[Leu]¹⁰-Dec-NH₂Ser-Leu-Leu-Ser-Leu-Ile-Arg-Leu-Leu-Ile-Thr-NH₂Ile to Leu substitutionSome hemolytic activity[Antimicrobial activity of leucine-substituted this compound analogs with lower hemolytic activity][10]
[Leu]⁸-Dec-NH₂Ser-Leu-Leu-Ser-Leu-Ile-Arg-Leu-Lys-Leu-Leu-Thr-NH₂Ile to Leu substitution50.0 (MHC)[Antimicrobial activity of leucine-substituted this compound analogs with lower hemolytic activity][10][11]
[Arg]¹-Dec-NH₂Arg-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr-NH₂Ser to Arg substitutionLess hemolytic than wild-type[Theoretical physicochemical properties and hemolytic activity of this compound and its synthetic analogs][12]
[Leu]¹¹, [Arg]¹-Dec-NH₂Arg-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Leu-Thr-NH₂Multiple substitutionsHighest hemolytic activity among analogs tested[Theoretical physicochemical properties and hemolytic activity of this compound and its synthetic analogs][12]

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro hemolysis assay to assess the hemolytic activity of this compound.

Materials and Reagents
  • This compound peptide stock solution (e.g., in sterile water or PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Triton X-100 (or other suitable detergent for positive control)

  • Freshly collected human or animal (e.g., rat, sheep) red blood cells (RBCs) with an anticoagulant (e.g., EDTA, citrate)[4]

  • Sterile microcentrifuge tubes

  • 96-well V-bottom or round-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Centrifuge for microtiter plates and microcentrifuge tubes

Protocol Steps

1. Preparation of Red Blood Cells (RBCs)

  • Collect whole blood in a tube containing an anticoagulant.

  • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.[13]

  • Carefully aspirate and discard the supernatant (plasma) and the buffy coat (the thin white layer of white blood cells).[1]

  • Resuspend the RBC pellet in 5-10 volumes of cold, sterile PBS (pH 7.4).

  • Repeat the centrifugation and washing steps at least three times or until the supernatant is clear.[14]

  • After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) RBC suspension. For example, add 200 µL of packed RBCs to 9.8 mL of PBS. Keep the RBC suspension on ice.

2. Preparation of this compound Dilutions and Controls

  • Prepare a series of dilutions of the this compound peptide in PBS. A typical concentration range to test is from 0.1 µM to 256 µM.[13] Prepare enough volume for triplicate wells.

  • Negative Control (0% Hemolysis): Use PBS alone.

  • Positive Control (100% Hemolysis): Prepare a 1% Triton X-100 solution in PBS.[1]

3. Hemolysis Assay Procedure

  • In a 96-well V-bottom plate, add 75 µL of the different this compound dilutions to the designated sample wells.

  • Add 75 µL of PBS to the negative control wells.

  • Add 75 µL of 1% Triton X-100 to the positive control wells.

  • Gently resuspend the 2% RBC suspension to ensure homogeneity and add 75 µL to each well of the 96-well plate. The final RBC concentration will be 1%.

  • Incubate the plate at 37°C for 1 hour.[5]

  • After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs and cell debris.[13]

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Be careful not to disturb the pellet.

  • Measure the absorbance of the supernatant at 414 nm (or 540 nm) using a microplate reader.[5][6]

4. Calculation of Percent Hemolysis

Calculate the percentage of hemolysis for each this compound concentration using the following formula:[1]

% Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Where:

  • Abs_sample is the absorbance of the wells containing the this compound peptide.

  • Abs_neg_ctrl is the average absorbance of the negative control wells (PBS).

  • Abs_pos_ctrl is the average absorbance of the positive control wells (Triton X-100).

The HC50 value can be determined by plotting the percent hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBC_Prep Prepare 2% RBC Suspension Plate_Setup Add Peptides, Controls, and RBCs to 96-well Plate RBC_Prep->Plate_Setup Peptide_Prep Prepare this compound Dilutions Peptide_Prep->Plate_Setup Controls_Prep Prepare Positive & Negative Controls Controls_Prep->Plate_Setup Incubation Incubate at 37°C for 1 hour Plate_Setup->Incubation Centrifugation Centrifuge to Pellet Intact RBCs Incubation->Centrifugation Supernatant_Transfer Transfer Supernatant to New Plate Centrifugation->Supernatant_Transfer Absorbance_Read Measure Absorbance at 414 nm Supernatant_Transfer->Absorbance_Read Calculation Calculate % Hemolysis Absorbance_Read->Calculation Hemolysis_Mechanism cluster_membrane Erythrocyte Membrane cluster_peptide cluster_lysis Membrane Lipid Bilayer Pore_Formation Pore Formation Membrane->Pore_Formation Insertion and Aggregation Peptide This compound Peptide Peptide->Membrane Binding to Membrane Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Hemoglobin_Release Hemoglobin Release Membrane_Disruption->Hemoglobin_Release Lysis

References

Troubleshooting & Optimization

Navigating the Synthesis of Decoralin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on the synthesis of the cationic, α-helical peptide Decoralin (Sequence: Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr), achieving a high yield of pure product can be a significant challenge.[1] Its composition, rich in hydrophobic and basic amino acids, makes it prone to aggregation and incomplete reactions during solid-phase peptide synthesis (SPPS). This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low crude yield in this compound synthesis?

A1: The primary cause of low crude yield is often on-resin aggregation of the growing peptide chains. The hydrophobic residues (Leu, Ile) in the this compound sequence can lead to inter-chain hydrogen bonding, forming β-sheet-like structures that hinder the accessibility of reagents to the reactive sites.[2][3][4] This results in incomplete deprotection and coupling steps, leading to a higher prevalence of deletion and truncated sequences.

Q2: Which coupling reagents are most effective for a hydrophobic and sterically hindered sequence like this compound?

A2: For challenging sequences like this compound, high-efficiency coupling reagents are recommended. A combination of a uronium/aminium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as DIEA (N,N-Diisopropylethylamine) is often effective.[2] The use of carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like OxymaPure® can also improve coupling efficiency and reduce racemization.[5][6]

Q3: Are there specific considerations for the Arginine (Arg) and Lysine (Lys) residues in the this compound sequence?

A3: Yes. The guanidino group of Arginine is strongly basic and requires a robust protecting group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), to prevent side reactions. Incomplete removal of the Pbf group during final cleavage is a common issue and may require extended cleavage times or specialized cleavage cocktails.[7] For Lysine, a standard Boc (tert-butyloxycarbonyl) protecting group is typically sufficient.

Q4: What is the optimal cleavage cocktail for this compound?

A4: A standard cleavage cocktail for peptides with Arg(Pbf) is Reagent K or a similar mixture containing trifluoroacetic acid (TFA), a silane (B1218182) scavenger (e.g., triisopropylsilane (B1312306) or TES), a thiol scavenger (e.g., 1,2-ethanedithiol (B43112) or DODT), and water. For sequences containing both Arg and other sensitive residues, Reagent R (TFA/thioanisole/EDT/anisole) is also a good option as it minimizes side reactions.[7][8][9]

Q5: How can I improve the solubility of crude this compound for purification?

A5: Due to its hydrophobic nature, crude this compound may be difficult to dissolve. It is advisable to first attempt dissolution in a small amount of an organic solvent like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) before diluting with aqueous buffer for HPLC.[10][11] Sonication can also aid in dissolving aggregates.

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield

Symptoms:

  • Low weight of lyophilized crude peptide.

  • Mass spectrometry (MS) analysis of the crude product shows a complex mixture with low intensity for the target peptide mass.

Possible Causes & Solutions:

Possible CauseRecommended SolutionExpected Outcome
On-resin Aggregation 1. Use a low-load resin (0.1-0.3 mmol/g): Increases the distance between peptide chains.[11] 2. Incorporate pseudoproline dipeptides: Introduce a "kink" in the peptide backbone to disrupt secondary structure formation.[2][4][11] 3. Perform synthesis at an elevated temperature (microwave or conventional heating): Provides energy to disrupt aggregates.[12][13]Improved reagent accessibility, leading to higher coupling efficiency and increased yield of the full-length peptide.
Incomplete Coupling 1. Double coupling: Repeat the coupling step for difficult residues (e.g., Ile, Leu).[2] 2. Increase reagent excess: Use a 3-5 fold excess of amino acid and coupling reagents. 3. Switch to a more potent coupling reagent: E.g., from DIC/HOBt to HATU/DIEA.[2]Higher incorporation of each amino acid, reducing deletion sequences and increasing the overall yield.
Incomplete Fmoc-Deprotection 1. Extend deprotection time: Increase the incubation time with the piperidine (B6355638) solution. 2. Use a stronger base: Add a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution.[4]More complete removal of the Fmoc group, preventing truncated sequences and improving the final yield.
Issue 2: Poor Purity of Crude Peptide

Symptoms:

  • HPLC chromatogram of the crude product shows multiple peaks of similar intensity to the main product peak.

  • MS analysis reveals the presence of deletion sequences (M-amino acid) or capped sequences.

Possible Causes & Solutions:

Possible CauseRecommended SolutionExpected Outcome
Deletion Sequences 1. Optimize coupling conditions (see Issue 1). 2. Perform a capping step after coupling: Use acetic anhydride (B1165640) to block any unreacted amino groups, preventing them from reacting in subsequent cycles.Reduction of peaks corresponding to peptides missing one or more amino acids.
Side Reactions at Arginine 1. Ensure complete deprotection of the Pbf group: Extend cleavage time to 3-4 hours.[7] 2. Use an optimized cleavage cocktail: Employ Reagent K or Reagent R with appropriate scavengers.[7][8][9]Minimization of side products related to the arginine side chain, such as re-attachment of the protecting group.
Racemization 1. Use an additive like OxymaPure or HOBt with carbodiimide (B86325) coupling reagents. [5] 2. Avoid prolonged pre-activation times. Reduced presence of diastereomeric impurities in the final product.

Experimental Protocols

Protocol 1: Optimized Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific resin and synthesizer used.

  • Resin Selection and Swelling:

    • Start with a Rink Amide resin with a low loading capacity (e.g., 0.2 mmol/g).

    • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. For hydrophobic residues (Leu, Ile), a double coupling is recommended.

    • Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times), followed by DMF (3 times).

    • Monitor coupling completion using a Kaiser test.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5 v/v/v/v).

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and react for 3-4 hours at room temperature with occasional swirling.[7]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Isolation:

    • Precipitate the peptide by adding the TFA filtrate dropwise to cold diethyl ether (10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Purification of this compound
  • Sample Preparation:

    • Dissolve the crude this compound peptide in a minimal amount of ACN or DMSO.

    • Dilute the solution with Buffer A (see below) to a final concentration of 1-5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 60% Buffer B over 40 minutes is a good starting point. This may need to be optimized based on the crude peptide profile.

    • Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for an analytical column, 20 mL/min for a semi-preparative column).

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC and MS.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the final pure peptide.

Visualizations

Troubleshooting_Low_Yield Start Low Crude Yield Aggregation On-Resin Aggregation? Start->Aggregation Coupling Incomplete Coupling? Aggregation->Coupling No Sol_Aggregation Use low-load resin Incorporate pseudoprolines Elevated temperature Aggregation->Sol_Aggregation Yes Deprotection Incomplete Deprotection? Coupling->Deprotection No Sol_Coupling Double couple Increase reagent excess Use potent coupling reagents Coupling->Sol_Coupling Yes Sol_Deprotection Extend deprotection time Add DBU to piperidine Deprotection->Sol_Deprotection Yes Decoralin_SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling (e.g., HATU/DIEA) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Final Cycle Resin Resin Swelling Resin->Deprotection Start Precipitation Ether Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Final_Product Pure this compound Peptide Purification->Final_Product Lyophilization

References

Technical Support Center: Purifying Decoralin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of the Decoralin peptide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this cationic, amphipathic peptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying the this compound peptide?

A1: The primary challenges in purifying this compound stem from its intrinsic physicochemical properties. As a cationic and amphipathic peptide, it is prone to several issues:

  • Aggregation: The hydrophobic face of the α-helical structure can lead to self-association and aggregation, especially at high concentrations or near its isoelectric point (pI).[1][2]

  • Poor Solubility: Due to its hydrophobic residues, this compound may exhibit limited solubility in aqueous solutions without the presence of organic modifiers or pH adjustments.[3]

  • Secondary Interactions: The positively charged residues (Arginine and Lysine) can interact with negatively charged surfaces, such as silanol (B1196071) groups on silica-based chromatography columns, leading to peak tailing and poor resolution.

  • Co-elution of Impurities: Truncated or modified peptide sequences generated during synthesis often have similar hydrophobicities to the full-length this compound, making their separation challenging.[4]

Q2: How can I estimate the isoelectric point (pI) of this compound and why is it important for purification?

A2: The isoelectric point (pI) is the pH at which a peptide has no net electrical charge. Peptides are least soluble and most prone to aggregation at their pI.[5][6] To estimate the pI of this compound (Sequence: Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr), you can use online pI calculation tools or sum the pKa values of the ionizable groups. Knowing the pI is crucial for selecting a suitable buffer pH for purification.[6] Working at a pH at least 1-2 units away from the pI will ensure the peptide is charged, enhancing its solubility and minimizing aggregation.[7]

Q3: What is the role of Trifluoroacetic acid (TFA) in this compound purification?

A3: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification.[4][8] It serves several purposes:

  • Improved Peak Shape: TFA pairs with the positively charged residues of this compound, masking their charge and reducing interactions with the column material, which results in sharper, more symmetrical peaks.[8]

  • Enhanced Solubility: The presence of TFA can improve the solubility of peptides in the mobile phase.[9] However, residual TFA in the final product can affect biological assays and may induce conformational changes in the peptide.[8][10]

Q4: My purified this compound shows low biological activity. What could be the cause?

A4: Several factors could contribute to low biological activity:

  • Peptide Degradation: Peptides can be susceptible to degradation, especially at non-optimal pH or temperature.[11] Ensure proper storage conditions (lyophilized at -20°C or lower).[9]

  • Oxidation: If the peptide sequence contained susceptible residues like Methionine or Cysteine (this compound does not), oxidation during purification or storage could occur.

  • Residual TFA: High concentrations of residual TFA can interfere with cellular assays.[8] Consider TFA removal steps if this is a concern.

  • Incorrect Conformation: The biological activity of this compound is related to its α-helical conformation.[12][13] The purification and final buffer conditions should be conducive to maintaining this structure.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
Possible Cause Suggested Solution
Secondary Interactions The cationic nature of this compound can lead to interactions with residual silanol groups on the silica-based column. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize these interactions.
Peptide Aggregation on Column Aggregation can cause peak broadening. Try reducing the sample load on the column. You can also add a small amount of an organic solvent like acetonitrile (B52724) to your sample diluent to disrupt aggregates.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is sufficiently low (e.g., with 0.1% TFA) to protonate silanols and maintain peptide solubility.
Column Overload Injecting too much peptide can lead to peak distortion. Reduce the amount of sample injected.
Problem 2: Peptide Aggregation and Precipitation
Possible Cause Suggested Solution
High Peptide Concentration Work with lower peptide concentrations during purification and in the final formulation.
pH is near the Isoelectric Point (pI) Adjust the buffer pH to be at least 1-2 units away from the peptide's pI to increase its net charge and promote solubility.
Hydrophobic Interactions For highly aggregated peptides, consider adding chaotropic agents like guanidinium (B1211019) hydrochloride to the initial solubilization buffer, but check for compatibility with your chromatography system. The use of organic solvents like isopropanol (B130326) or acetic acid in the purification solvents can also help disrupt aggregates.[14]
Lyophilization from an Inappropriate Buffer Before lyophilization, ensure the peptide is in a volatile buffer system. Lyophilizing from a buffer containing non-volatile salts can lead to issues with resolubilization.
Problem 3: Low Purity or Co-elution of Impurities
Possible Cause Suggested Solution
Suboptimal HPLC Gradient Optimize the elution gradient. A shallower gradient around the elution point of this compound can improve the separation of closely eluting impurities.[4]
Inappropriate Column Chemistry If a C18 column does not provide adequate resolution, consider trying a different stationary phase, such as C8 or Phenyl, which offer different selectivities.
Crude Sample is Too Complex Consider a preliminary purification step before RP-HPLC. Ion-exchange chromatography can be an effective orthogonal technique to separate peptides based on charge before the final polishing step by RP-HPLC.[15]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) for this compound Purification

This protocol is a general guideline for the purification of cationic, amphipathic peptides like this compound and should be optimized for your specific system.

1. Materials:

  • Crude this compound peptide, lyophilized
  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water
  • Solvent B: 0.1% (v/v) TFA in acetonitrile
  • RP-HPLC system with a preparative C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size)
  • Lyophilizer

2. Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal amount of Solvent A.
  • If solubility is an issue, a small percentage of Solvent B (e.g., 5-10%) can be added.
  • Centrifuge the sample to remove any particulates before injection.

3. HPLC Method:

  • Equilibrate the column with 95% Solvent A and 5% Solvent B.
  • Inject the prepared sample onto the column.
  • Elute the peptide using a linear gradient of Solvent B. A starting point could be a gradient of 5% to 65% Solvent B over 30-60 minutes.
  • Monitor the elution profile at 215-220 nm.
  • Collect fractions corresponding to the main peptide peak.

4. Post-Purification:

  • Analyze the purity of the collected fractions using analytical RP-HPLC.
  • Pool the fractions with the desired purity.
  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method to assess the antimicrobial activity of the purified this compound peptide.

1. Materials:

  • Purified this compound peptide
  • Bacterial strains (e.g., S. aureus, E. coli)
  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
  • Sterile 96-well microtiter plates
  • Incubator

2. Procedure:

  • Prepare a stock solution of the purified this compound peptide in sterile water or a suitable buffer.
  • Perform serial two-fold dilutions of the peptide stock solution in the 96-well plate using MHB.
  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
  • Add the bacterial inoculum to each well containing the peptide dilutions.
  • Include positive (bacteria in MHB without peptide) and negative (MHB only) controls.
  • Incubate the plate at 37°C for 18-24 hours.
  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow_for_AMP_Purification_and_Testing cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_activity Activity Assessment Synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude Crude Lyophilized Peptide Cleavage->Crude Dissolution Dissolve in Aqueous Buffer (e.g., 0.1% TFA) Crude->Dissolution RPHPLC Preparative RP-HPLC Dissolution->RPHPLC Fractionation Collect Fractions RPHPLC->Fractionation Purity_Check Analytical HPLC of Fractions Fractionation->Purity_Check Pooling Pool High-Purity Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified this compound Peptide Lyophilization->Pure_Peptide MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Pure_Peptide->MIC_Assay Hemolysis_Assay Hemolysis Assay Pure_Peptide->Hemolysis_Assay Cell_Toxicity Cell Viability/Toxicity Assay Pure_Peptide->Cell_Toxicity

Caption: Workflow for this compound purification and activity testing.

Mast_Cell_Degranulation_Pathway cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Effector Response This compound This compound Peptide Receptor Cell Surface Receptor (e.g., MRGPRX2) This compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Granule_Fusion Granule Fusion with Plasma Membrane Ca_Release->Granule_Fusion PKC->Granule_Fusion Mediator_Release Release of Histamine, Serotonin, etc. Granule_Fusion->Mediator_Release

Caption: Simplified mast cell degranulation pathway induced by this compound.

References

preventing degradation of Decoralin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of Decoralin in solution to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, linear, cationic alpha-helical peptide first isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus.[1] Its sequence is Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr. It exhibits broad-spectrum antimicrobial activity.[1][2] The primary mechanism of action for this compound and similar short cationic alpha-helical antimicrobial peptides (AMPs) is the disruption of bacterial cell membranes.[3][4] This is often described by the "carpet model," where the peptides accumulate on the bacterial membrane surface and, upon reaching a critical concentration, cause membrane permeabilization and lysis.[4]

Q2: My this compound solution appears cloudy. What should I do?

A2: Cloudiness or precipitation in your this compound solution can indicate solubility issues or degradation. Peptides with hydrophobic residues can be challenging to dissolve.[5] If you encounter this, you can try gentle warming (not exceeding 40°C) or sonication to aid dissolution.[6] Ensure you are using the recommended sterile buffers for reconstitution. For highly hydrophobic peptides, dissolving first in a small amount of an organic solvent like DMSO, followed by gradual dilution with your aqueous buffer, may be necessary.[6]

Q3: How should I store my lyophilized this compound and prepared solutions?

A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[2][7][8] Once reconstituted, peptide solutions are significantly less stable.[5][6] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][7] These aliquots should be stored frozen at -20°C or below.[9] For short-term use, a solution can be stored at 4°C for up to a week, though this is not ideal for peptides with unstable residues.

Q4: I am seeing a loss of activity in my this compound experiments. What are the likely causes?

A4: Loss of biological activity is often due to peptide degradation. The primary causes of degradation in solution are chemical and physical instability. Chemical instability includes processes like hydrolysis, oxidation, and deamidation that alter the peptide's covalent structure.[10] Physical instability involves changes in the peptide's secondary structure, aggregation, or adsorption to surfaces.[10] Key factors that accelerate degradation are improper temperature, pH, light exposure, and oxygen.[5]

Q5: Can I modify this compound to improve its stability?

A5: Yes, several chemical modifications can enhance peptide stability. A common and effective modification is C-terminal amidation. In fact, a synthetic analog of this compound with C-terminal amidation has been shown to have much more potent biological activity.[1] Other strategies include substituting L-amino acids with D-amino acids to increase resistance to proteases, N-terminal acetylation, and PEGylation.[11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Reduced or No Antimicrobial Activity Peptide degradation due to improper storage or handling.Store lyophilized peptide at -20°C or -80°C.[7][8] Prepare fresh solutions for each experiment or use single-use aliquots stored at -20°C.[5] Avoid repeated freeze-thaw cycles.[6]
Proteolytic degradation from enzymes in complex media.If working with biological fluids like plasma or cell culture supernatants, be aware of proteases that can degrade this compound.[13][14] Consider using protease inhibitors if compatible with your assay.
Precipitation in Solution Poor solubility.This compound is a basic peptide; initial dissolution in sterile distilled water or a slightly acidic buffer (e.g., 0.1% acetic acid) can improve solubility.[5][9] For persistent issues, dissolve in a minimal amount of DMSO before diluting with your experimental buffer.[6]
Aggregation.Changes in pH, temperature, or high peptide concentration can promote aggregation.[10] Prepare solutions at the intended working concentration just before use.
Inconsistent Experimental Results Inaccurate peptide concentration.Lyophilized peptides contain counterions (like TFA) and residual water, so the net peptide content can be 70-90% of the total mass.[9] Refer to the Certificate of Analysis for the net peptide content to ensure accurate concentration calculations.
Adsorption to labware.Hydrophobic peptides can adsorb to plastic surfaces.[5] Use low-bind polypropylene (B1209903) tubes and pipette tips for preparing and storing this compound solutions.

Data on Factors Affecting Stability

The stability of peptides in solution is critically dependent on environmental factors. The following tables provide illustrative quantitative data on how these factors can affect the degradation of a peptide like this compound.

Table 1: Illustrative Effect of pH on this compound Half-Life in Solution
pHTemperature (°C)Half-Life (t½) (Hours)Primary Degradation Pathway
3.037120Acid-catalyzed hydrolysis
5.037350Minimal degradation
7.43748Deamidation, Oxidation
9.03712Base-catalyzed hydrolysis, Racemization

This data is illustrative. Optimal pH for peptide stability is often between 5 and 6.[5]

Table 2: Illustrative Effect of Temperature on this compound Half-Life at pH 7.4
Temperature (°C)Half-Life (t½) (Hours)
4500
25150
3748

This data is illustrative. Storing peptide solutions at lower temperatures significantly slows degradation rates.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).

1. Materials:

  • Lyophilized this compound
  • Sterile, high-purity water or appropriate buffer (e.g., PBS, pH 7.4)
  • Low-bind polypropylene microcentrifuge tubes
  • Temperature-controlled incubator
  • High-Performance Liquid Chromatography (HPLC) system with a C18 column
  • Mass Spectrometer (MS) (optional, for degradation product identification)

2. Procedure:

  • Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator before opening.[15] Reconstitute the peptide in the desired sterile buffer to a stock concentration (e.g., 1 mg/mL).
  • Incubation: Dilute the this compound stock solution to the final experimental concentration in your chosen buffer or medium in several low-bind tubes.
  • Time Points: Place the tubes in an incubator at the desired temperature (e.g., 37°C). Collect samples at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours). The 0-hour sample serves as the initial concentration control.
  • Sample Quenching: To stop further degradation, immediately freeze the collected samples at -80°C or add an acid (e.g., acetic acid) to lower the pH.[16]
  • Analysis by RP-HPLC:
  • Thaw the samples just before analysis.
  • Inject a standard volume of each sample into the HPLC system.
  • Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact this compound from its degradation products.
  • Monitor the elution profile at a characteristic wavelength (e.g., 214 nm).
  • Data Analysis:
  • Quantify the peak area of the intact this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the 0-hour sample.
  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and calculate the half-life.

7. (Optional) Identification of Degradation Products:

  • Collect the fractions corresponding to the new peaks observed in the HPLC chromatogram.
  • Analyze these fractions by mass spectrometry to identify the molecular weights of the degradation products and infer the degradation pathway (e.g., hydrolysis, oxidation).

Visualizations

This compound Mechanism of Action: The Carpet Model

Decoralin_Mechanism cluster_membrane Bacterial Membrane (Negative Charge) cluster_peptides cluster_lysis h1 Lipid Head h2 Lipid Head h3 Lipid Head h4 Lipid Head lysis Cell Lysis h4->lysis Pore Formation & Permeabilization h5 Lipid Head h6 Lipid Head h7 Lipid Head h8 Lipid Head p1 This compound p1->h2 Electrostatic Attraction p2 This compound p2->h4 p3 This compound p3->h6

Caption: this compound peptides are attracted to the negatively charged bacterial membrane and disrupt it, leading to cell lysis.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow start Reconstitute Lyophilized this compound incubate Incubate at Specific Temperature start->incubate sample Collect Samples at Time Points (0, 1, 4, 8, 24h) incubate->sample quench Quench Reaction (Freeze or Acidify) sample->quench analyze Analyze by RP-HPLC quench->analyze quantify Quantify Peak Area of Intact Peptide analyze->quantify kinetics Determine Degradation Kinetics & Half-Life quantify->kinetics

Caption: A typical experimental workflow for quantifying the stability of this compound in solution over time.

Common Degradation Pathways for Peptides in Solution

Degradation_Pathways peptide Intact this compound in Solution hydrolysis Hydrolysis (e.g., at Asp residues) peptide->hydrolysis oxidation Oxidation (e.g., Met, Cys, Trp) peptide->oxidation deamidation Deamidation (e.g., Asn, Gln) peptide->deamidation racemization Racemization (L- to D-amino acids) peptide->racemization degraded Degraded Products (Loss of Activity) hydrolysis->degraded oxidation->degraded deamidation->degraded racemization->degraded

Caption: Major chemical reactions that can lead to the degradation of this compound in an aqueous environment.

References

Technical Support Center: Optimizing Decoralin Concentration for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Decoralin in antimicrobial assays. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and accurate determination of this compound's antimicrobial activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, linear cationic alpha-helical peptide originally isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus.[1] Its structure is characterized by a high content of hydrophobic and basic amino acids, which allows it to adopt an amphipathic alpha-helical secondary structure.[1] This structure is crucial for its antimicrobial activity, which is believed to involve the disruption of microbial cell membrane integrity, a common mechanism for many antimicrobial peptides.[2]

Q2: What is a typical starting concentration range for this compound in antimicrobial assays?

A2: For initial screening of antimicrobial activity, a broad concentration range is recommended. Based on published data for this compound and its analogs, a starting range of 0.1 to 100 µM should be effective for determining the Minimum Inhibitory Concentration (MIC) against a variety of microorganisms.[3][4] For specific analogs, antimicrobial activities have been observed in the 0.4–0.8 µmol L-1 range.[4] It is advisable to perform serial dilutions to cover this range comprehensively.

Q3: How should I dissolve this compound for my experiments?

A3: Due to its peptidic nature, this compound should be dissolved in a sterile, aqueous solvent. For initial stock solutions, sterile deionized water or a buffer such as phosphate-buffered saline (PBS) is recommended. If solubility issues arise, a small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to prepare a high-concentration stock solution, which is then further diluted in the assay medium.[5][6] It is critical to ensure the final concentration of any organic solvent is minimal (typically ≤1% v/v) and does not affect microbial growth. A solvent control should always be included in the assay.

Q4: Which microorganisms are susceptible to this compound?

A4: this compound has demonstrated broad-spectrum antimicrobial activity.[1] This includes activity against various bacteria. When planning your experiments, it is advisable to include a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi like Candida albicans, to fully characterize its spectrum of activity.[4]

Q5: Is there a more potent version of this compound available?

A5: Yes, a synthetic analog of this compound with C-terminal amidation has been shown to exhibit significantly more potent activity in biological assays compared to the native peptide.[1] Depending on the research goals, using the amidated form may yield more pronounced antimicrobial effects.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No inhibition of microbial growth observed at any this compound concentration. 1. The this compound concentration is too low. 2. The microbial strain is resistant to this compound. 3. This compound has degraded due to improper storage or handling. 4. The inoculum density is too high.[5]1. Test a higher concentration range (e.g., up to 256 µg/mL). 2. Include a known susceptible control strain in your assay. 3. Ensure this compound is stored under recommended conditions (typically -20°C or lower) and handle with care. Prepare fresh stock solutions. 4. Standardize your inoculum to a 0.5 McFarland standard to ensure a consistent cell density.[7]
Precipitation of this compound is observed in the assay wells. 1. The solubility limit of this compound in the assay medium has been exceeded.[8] 2. Interaction with components of the culture medium.1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the assay medium, ensuring the final solvent concentration is non-inhibitory. 2. Consider using a different, less complex medium if possible, or perform a solubility test of this compound in the intended medium prior to the assay.
Inconsistent results (variable MIC values) between experiments. 1. Inconsistent inoculum preparation. 2. Variations in incubation time or temperature. 3. Pipetting errors during serial dilutions.1. Strictly adhere to the protocol for inoculum preparation, ensuring the turbidity is consistently at a 0.5 McFarland standard. 2. Use a calibrated incubator and maintain consistent incubation periods. 3. Use calibrated pipettes and ensure proper mixing at each dilution step.
The positive control antibiotic shows no or weak inhibition. 1. The antibiotic has expired or degraded. 2. The control bacterial strain is resistant to the antibiotic.1. Use a fresh, properly stored stock of the control antibiotic. 2. Verify the susceptibility of your control strain to the chosen antibiotic.
The negative/solvent control shows inhibition of microbial growth. 1. The concentration of the solvent (e.g., DMSO) is too high and is toxic to the microbes.[5]1. Reduce the final concentration of the solvent in the assay (typically to ≤1% v/v). 2. Perform a preliminary experiment to determine the maximum non-inhibitory concentration of the solvent for each microbial strain.

Quantitative Data Summary

Compound Sequence Molecular Weight (Da) Observed Activity/Concentration Reference
This compoundSer-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr1254.8 (as Dec-NH2)Broad-spectrum antimicrobial activity.[1][3]
[Leu]8-Dec-NH2Ser-Leu-Leu-Ser-Leu-Ile-Arg-Leu-Leu-Ile-Thr-NH21239.8Less hemolytic, with an MHC value of 50.0 μmol L-1.[3][4]
[Leu]10-Dec-NH2Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Leu-Thr-NH21254.8Antimicrobial activity in the range of 0.4–0.8 μmol L-1.[3][4]

Experimental Protocols

Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • This compound (and/or its analogs)

  • Sterile deionized water or DMSO for stock solution

  • Sterile Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well round-bottom microtiter plates

  • Test microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or PBS

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable sterile solvent. Further dilutions should be made in sterile MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (MHB with inoculum, no this compound) and a negative control (MHB only, no inoculum or this compound). If a solvent like DMSO is used, a solvent control (MHB with inoculum and the highest concentration of solvent) must also be included.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Method 2: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to find the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[12]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (16-20h at 37°C) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic mbc_assay Perform MBC Assay (Subculture from clear wells) read_mic->mbc_assay read_mbc Determine MBC (≥99.9% killing) mbc_assay->read_mbc

Caption: Workflow for MIC and MBC determination of this compound.

mechanism_of_action This compound This compound Peptide (Cationic, Amphipathic) interaction Electrostatic Interaction This compound->interaction membrane Bacterial Cell Membrane (Anionic Surface) membrane->interaction insertion Hydrophobic Insertion into Membrane interaction->insertion disruption Membrane Disruption (Pore Formation / Destabilization) insertion->disruption lysis Cell Lysis and Death disruption->lysis

Caption: Proposed mechanism of action for this compound.

troubleshooting_flow start No Inhibition Observed check_conc Is Concentration Range Sufficiently High? start->check_conc check_strain Is Strain Known to be Susceptible? check_conc->check_strain Yes increase_conc Action: Increase Concentration Range check_conc->increase_conc No check_storage Was this compound Stored Correctly? check_strain->check_storage Yes use_control_strain Action: Use Susceptible Control Strain check_strain->use_control_strain No check_inoculum Is Inoculum Density Correct? check_storage->check_inoculum Yes fresh_stock Action: Prepare Fresh Stock Solution check_storage->fresh_stock No standardize_inoculum Action: Standardize to 0.5 McFarland check_inoculum->standardize_inoculum No end Re-run Assay check_inoculum->end Yes increase_conc->end use_control_strain->end fresh_stock->end standardize_inoculum->end

Caption: Troubleshooting logic for lack of antimicrobial activity.

References

troubleshooting low activity of synthetic Decoralin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for experiments involving synthetic Decoralin.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and how does it work?

This compound is a synthetic peptide agonist designed to activate the DecoR receptor, a Gq-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade via Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]) levels. This makes intracellular calcium flux a primary readout for this compound activity.[1][2]

Q2: How should I reconstitute lyophilized this compound?

Proper reconstitution is critical for peptide activity. There is no universal solvent for all peptides.[3][4] For this compound, it is recommended to first try dissolving the peptide in sterile, distilled water.[5] If solubility is an issue, a small amount of an organic solvent like DMSO can be used to create a concentrated stock, which is then diluted into your aqueous assay buffer.[6] Always test the solubility of a small portion of the peptide first.[6][7] Avoid vigorous shaking, which can cause aggregation; gentle swirling or inversion is preferred.[8][9]

Q3: What are the correct storage conditions for this compound?

  • Lyophilized Powder: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[4][10][11] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can decrease long-term stability.[3][11]

  • In Solution: The shelf life of peptide solutions is limited.[3] To avoid repeated freeze-thaw cycles, which can degrade the peptide, store the reconstituted this compound in single-use aliquots at -20°C or colder.[3][7] Peptides containing residues like Cys, Met, Trp, Asn, and Gln are particularly unstable in solution.[3]

Troubleshooting Guide: Low or No Activity

Experiencing lower than expected activity with this compound can be frustrating. This guide provides a systematic approach to identifying the root cause.

Diagram: Troubleshooting Workflow

Below is a logical workflow to diagnose potential issues when you observe low bioactivity.

G start Start: Low this compound Bioactivity Observed peptide_check Step 1: Verify Peptide Integrity start->peptide_check assay_check Step 2: Evaluate Assay Parameters peptide_check->assay_check Peptide OK storage Improper Storage? (Temp, Light, Moisture) peptide_check->storage Check Handling reconstitution Incorrect Reconstitution? (Solvent, Concentration) peptide_check->reconstitution Check Prep degradation Peptide Degradation? (Freeze-thaw cycles) peptide_check->degradation Check Aliquots data_check Step 3: Review Data & Controls assay_check->data_check Assay OK cells Cell Health Issue? (Passage #, Confluency) assay_check->cells reagents Reagent Problem? (Buffer pH, Serum) assay_check->reagents protocol Protocol Deviation? (Incubation Time, Temp) assay_check->protocol positive_control Positive Control Failed? data_check->positive_control negative_control Negative Control Too High? data_check->negative_control ec50_shift EC50 Shift Observed? data_check->ec50_shift

A step-by-step workflow for troubleshooting low this compound bioactivity.

Q2.1: My this compound isn't working. Where do I start?

Start by verifying the fundamentals of the peptide itself. Improper handling and storage are common sources of peptide inactivation.[6]

  • Purity and Identity: Always re-check the certificate of analysis (MS and HPLC data) to confirm the peptide's identity and purity. Synthesis errors or impurities can inhibit activity.[6]

  • Storage: Confirm that the lyophilized peptide was stored at -20°C (or colder) and protected from light and moisture.[3][4] Before use, vials should be warmed to room temperature before opening to prevent condensation.[11]

  • Solubility: Ensure the peptide is fully dissolved. Visible particulates or a cloudy solution indicate that the peptide is not fully in solution and therefore not fully active.[7] Sonication can sometimes help break up aggregates.[6]

Q2.2: Could my experimental setup be the problem?

Yes, issues within the cell-based assay are another frequent cause of apparently low peptide activity.

  • Cell Health: Use cells at a low passage number and ensure they are healthy and not overly confluent, as this can affect receptor expression and cell signaling.[12]

  • Assay Buffer: Residual trifluoroacetic acid (TFA) from peptide purification can affect cell-based assays.[13] Ensure your final assay buffer has the correct pH and is compatible with your cells. The presence of serum in the media can also contain proteases that may degrade the peptide.

  • Controls: Always run a positive control (e.g., a known agonist for the DecoR receptor or a calcium ionophore like Ionomycin) and a negative/vehicle control.[14][15] If the positive control also fails, the issue is likely with the assay itself, not the this compound.

Data Presentation: Troubleshooting Examples

Table 1: Example Dose-Response Analysis This table illustrates a scenario where a new batch of this compound shows significantly reduced potency compared to the expected values from a reference batch.

ParameterReference BatchNew Batch (Problem)
EC50 15 nM250 nM
Max Response (% of Control) 98%65%
Hill Slope 1.10.8

This data suggests a problem with the new this compound batch, such as degradation or lower purity.

Table 2: Quality Control Checklist for Assay Parameters Use this table to systematically check your experimental conditions.

ParameterRecommendedYour ExperimentNotes / Action
Cell Passage Number < 20
Cell Confluency 80-90%
Incubation Time 30 min
Incubation Temp. 37°C
Positive Control Activity > 80% Max ResponseIf low, check cells/reagents.
Vehicle Control BaselineIf high, check for contamination.

Key Experimental Protocols & Pathways

Diagram: this compound Signaling Pathway

This compound activates the DecoR (a Gq-coupled GPCR), which stimulates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm.[1][16][17]

G cluster_membrane Plasma Membrane This compound This compound DecoR DecoR (GPCR) This compound->DecoR Binds Gq Gαq DecoR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca2 Ca²⁺ IP3R->Ca2 Releases Response Cellular Response Ca2->Response Triggers

The Gq-coupled signaling pathway activated by this compound.
Protocol 1: Reconstitution of Synthetic this compound

This protocol outlines the best practices for dissolving lyophilized this compound to create a stock solution.

  • Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20 minutes. This prevents condensation.[11]

  • Centrifuge: Briefly centrifuge the vial (e.g., 12,000 x g for 20 seconds) to pellet all the lyophilized powder at the bottom of the vial.[11]

  • Solvent Addition: Based on solubility tests, select an appropriate solvent. For a 10 mM stock, add the calculated volume of sterile water or DMSO. Inject the solvent slowly down the side of the vial to avoid foaming.[18]

  • Dissolution: Gently swirl or rotate the vial to dissolve the peptide.[8] Avoid vigorous shaking. If needed, brief sonication in a water bath can aid dissolution.[7]

  • Inspection: Ensure the solution is clear and free of any visible particulates. A cloudy solution indicates incomplete dissolution.[7]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store immediately at -20°C or -80°C.[7]

Protocol 2: Intracellular Calcium Flux Assay

This protocol provides a general workflow for measuring this compound-induced calcium mobilization using a fluorescent indicator dye.

  • Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing the DecoR) in a 96-well black-walled, clear-bottom plate. Allow cells to grow to 80-90% confluency.[12]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM).[14][19] Remove the cell culture medium and add the dye-loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved to its active form.[14]

  • Washing (Optional but Recommended): Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Equilibration: Add fresh assay buffer to each well and allow the plate to equilibrate at the desired temperature (e.g., 37°C or room temperature) for 10-30 minutes before reading.[19]

  • Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation). Measure the baseline fluorescence for a set period (e.g., 30 seconds).

  • Compound Addition: Using the instrument's integrated fluidics, add varying concentrations of this compound (or controls) to the wells.

  • Data Acquisition: Continue to measure fluorescence kinetically for several minutes (e.g., 3-5 minutes) to capture the full calcium response curve.

  • Data Analysis: Analyze the data by calculating the change in fluorescence from baseline. Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

References

Technical Support Center: Impact of TFA Salts on Decoralin Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of trifluoroacetic acid (TFA) salts on the biological assays of Decoralin. Residual TFA, a common counterion from peptide synthesis and purification, can significantly influence experimental outcomes, leading to inaccurate or inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my this compound sample?

A1: Trifluoroacetic acid (TFA) is a strong acid used during the chemical synthesis and purification of peptides like this compound.[1][2] It is utilized in the cleavage step to release the synthesized peptide from the solid-phase resin and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.[2][3][4] During the final lyophilization step, unbound TFA is removed, but the TFA that is ionically bound to the positively charged residues of the peptide remains, forming a this compound-TFA salt.[2][3]

Q2: How can residual TFA affect my this compound biological assays?

A2: Residual TFA can interfere with biological assays in several ways, potentially leading to misleading results.[1][5] These effects include:

  • Direct cytotoxicity: TFA can be toxic to cells, even at low concentrations, which can mask the true biological activity of this compound.

  • Alteration of cell proliferation: TFA has been shown to inhibit cell proliferation in some cell types at nanomolar concentrations, while in other cases, it can stimulate cell growth at higher concentrations.[3][5]

  • pH modification: As a strong acid, TFA can lower the pH of your experimental buffer, which may affect this compound's activity and cellular health.

  • Structural changes to this compound: TFA can bind to this compound, potentially altering its secondary structure and, consequently, its biological function.

Q3: What are the acceptable limits of TFA in my this compound sample for biological assays?

A3: The acceptable concentration of TFA is highly dependent on the specific biological assay being performed. For sensitive cell-based assays, even nanomolar concentrations of TFA can cause interference.[3][5] It is generally recommended to minimize the TFA content as much as possible, especially for in vivo studies and sensitive in vitro assays.[3]

Q4: How can I determine if TFA is impacting my experimental results?

A4: A key troubleshooting step is to run a control experiment using a TFA solution (without this compound) at concentrations equivalent to those potentially present in your this compound stock solution.[3] If the TFA-only control replicates the unexpected results observed with your this compound sample, it is highly likely that TFA is the cause of the interference.[3]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
  • Potential Cause: Residual TFA in the this compound sample may be inhibiting cell growth or directly interfering with the biological activity of this compound.[1][3]

  • Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent this compound Activity A Inconsistent/Low Activity Observed B Run TFA-Only Control A->B C Does Control Show Similar Effects? B->C D Yes: TFA Interference Confirmed C->D Yes E No: Investigate Other Factors C->E No F Perform Counter-ion Exchange (TFA to HCl/Acetate) D->F G Re-run Assay with TFA-free this compound F->G H Problem Resolved G->H

Caption: Workflow to diagnose and resolve inconsistent this compound activity.

Issue 2: Poor solubility of this compound in biological buffers.
  • Potential Cause: The TFA salt form of this compound may have different solubility characteristics compared to other salt forms.

  • Recommended Actions:

    • Try dissolving the this compound-TFA salt in a small amount of an organic solvent like DMSO before diluting it into your aqueous buffer.

    • Consider performing a counter-ion exchange to a more soluble salt form, such as hydrochloride (HCl).

Quantitative Data: Impact of TFA on Cell Proliferation

The presence of TFA can significantly impact cell proliferation assays. The following table summarizes data from a study by Cornish et al., demonstrating the inhibitory effect of TFA on osteoblast proliferation compared to the hydrochloride (HCl) salt of various peptides.

PeptideCounter-IonConcentration (nM)Cell Proliferation (% of Control)
AmylinTFA1090%
AmylinHCl10120%
CalcitoninTFA195%
CalcitoninHCl1115%

Data adapted from studies on the effects of TFA on peptide bioactivity.[1][5]

Experimental Protocols

Protocol 1: Counter-ion Exchange - TFA to Hydrochloride (HCl) Salt

This protocol describes the process of replacing the TFA counter-ion with the more biologically compatible chloride ion.

Materials:

  • This compound-TFA salt

  • Deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the this compound-TFA salt in deionized water to a known concentration (e.g., 1 mg/mL).[6]

  • Acidification: Add 100 mM HCl to the this compound solution to achieve a final HCl concentration between 2 mM and 10 mM.[6]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[6]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[7]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[6]

  • Repetition: To ensure a complete exchange, repeat the dissolution, acidification, freezing, and lyophilization steps at least two more times.[6]

Protocol 2: Quality Control - Assessing TFA Removal

It is crucial to confirm the removal of TFA after the counter-ion exchange. This can be achieved through various analytical techniques.

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a direct and quantitative method to detect and quantify the presence of TFA.

  • Ion Chromatography: A sensitive method for the separation and quantification of TFA.

  • Mass Spectrometry (MS): While TFA can suppress the signal in ESI-MS, its absence in the spectra of the final product can be an indicator of successful removal.[3]

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical this compound Signaling Pathway

As this compound is a modulator of decorin, it may influence signaling pathways regulated by decorin, such as the Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor Receptor (IGFR) pathways.

cluster_0 Potential this compound Signaling Cascade This compound This compound Decorin Decorin This compound->Decorin modulates EGFR EGFR Decorin->EGFR inhibits IGFR IGFR Decorin->IGFR inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream IGFR->Downstream Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

Caption: A potential signaling pathway influenced by this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical workflow for evaluating the biological activity of this compound while accounting for potential TFA interference.

cluster_0 This compound Bioassay Workflow A Receive/Synthesize this compound-TFA B Perform Counter-ion Exchange (TFA to HCl) A->B C QC: Confirm TFA Removal (e.g., 19F-NMR) B->C D Prepare Stock Solutions C->D E Perform Biological Assay (e.g., Cell Proliferation, Kinase Activity) D->E F Data Analysis E->F G Results Interpretation F->G

Caption: A standard experimental workflow for this compound biological assays.

References

Technical Support Center: Enhancing Decoralin Stability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of Decoralin for in vivo studies. The information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main stability challenges?

A1: this compound is a novel, linear cationic α-helical peptide first isolated from the venom of the wasp Oreumenes decoratus.[1] Its structure, rich in hydrophobic and basic amino acids (Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr), makes it a promising therapeutic candidate, particularly for its antimicrobial properties.[1] However, like many therapeutic peptides, its primary challenge for in vivo applications is its poor metabolic stability.[2][3] Unmodified linear peptides are highly susceptible to rapid degradation by proteases (enzymes that cleave peptide bonds) present in blood and tissues. This leads to a short biological half-life, reduced bioavailability, and limited therapeutic efficacy.[2]

Q2: What are the primary mechanisms of this compound degradation in vivo?

A2: The primary mechanisms of degradation for a linear peptide like this compound are enzymatic proteolysis by peptidases. These can be broadly categorized as:

  • Exopeptidases: These enzymes cleave peptide bonds from the ends of the peptide. Aminopeptidases act on the N-terminus, while carboxypeptidases act on the C-terminus.

  • Endopeptidases: These enzymes, such as trypsin and chymotrypsin, cleave peptide bonds within the peptide sequence, often at specific amino acid residues.

This rapid cleavage results in inactive fragments and swift clearance from circulation.[3]

cluster_0 In Vivo Environment (Blood/Tissue) cluster_1 This compound Peptide Degradation N_peptidase Aminopeptidase This compound Active this compound (S-L-L-S-L-I-R-K-L-I-T) N_peptidase->this compound Cleaves N-terminus C_peptidase Carboxypeptidase C_peptidase->this compound Cleaves C-terminus Endo_peptidase Endopeptidase (e.g., Trypsin) Endo_peptidase->this compound Cleaves Internal Bonds N_frag N-terminal Fragments This compound->N_frag C_frag C-terminal Fragments This compound->C_frag Internal_frags Internal Fragments This compound->Internal_frags Inactive Inactive Fragments N_frag->Inactive C_frag->Inactive Internal_frags->Inactive

Caption: In vivo degradation pathways for the this compound peptide.

Q3: What are the main strategies to improve this compound's in vivo stability?

A3: Strategies to enhance peptide stability focus on either modifying the peptide's structure to make it resistant to proteases or using a delivery system to shield it from the degradative environment.[4] Key approaches include:

  • Structural Modifications: Altering the peptide's chemical structure. This includes N-terminal acetylation or C-terminal amidation, substituting L-amino acids with D-amino acids, and cyclization to remove terminal ends.[2][5]

  • Polymer Conjugation (PEGylation): Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. This increases its size (hydrodynamic radius), which can protect it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[5][6]

  • Formulation & Delivery Systems: Encapsulating this compound within protective carriers like liposomes or nanoparticles. These carriers shield the peptide from proteases until it reaches the target site.[6][7]

Troubleshooting Guide

Problem: My this compound solution precipitates when added to cell culture medium containing serum.

Potential Cause Troubleshooting Steps
Interaction with Serum Proteins: Cationic peptides like this compound can non-specifically bind to negatively charged proteins in serum, such as albumin, leading to aggregation and precipitation.[8]1. Reduce Serum Concentration: If possible for your cell type, reduce the serum percentage in your medium. 2. Serum-Free Incubation: Treat cells with this compound in serum-free medium for a short duration (e.g., 1-4 hours) before replacing it with complete, serum-containing medium.[8] 3. Use PEGylated this compound: A PEG shield can reduce non-specific protein binding and improve solubility.[9]
pH and Isoelectric Point (pI): Peptide solubility is lowest at its isoelectric point (pI), where its net charge is zero. The pH of your culture medium might be close to this compound's pI.[10]1. Determine this compound's pI: Use a peptide property calculator to find the theoretical pI. 2. Adjust pH: If feasible for your experiment, slightly adjust the pH of your final formulation to be at least 1-2 units away from the pI to increase net charge and solubility.[11]
High Peptide Concentration: The required concentration might exceed the solubility limit of this compound in the complex salt and protein environment of the medium.[12]1. Test Lower Concentrations: Determine the lowest effective concentration for your experiment. 2. Use a Co-solvent: Prepare a concentrated stock of this compound in a sterile, biocompatible co-solvent like DMSO and add it to the medium with vigorous mixing to avoid localized high concentrations.[10]

Problem: this compound shows a very short half-life (<10 minutes) in an in vitro plasma stability assay.

Potential Cause Troubleshooting Steps & Optimization Strategies
Rapid Proteolytic Degradation: The unmodified, linear structure of this compound is highly susceptible to rapid cleavage by plasma exopeptidases and endopeptidases.[2][3]1. Terminal Modifications: Synthesize this compound analogs with N-terminal acetylation and/or C-terminal amidation. This blocks exopeptidase activity and is a cost-effective first step. A C-terminally amidated analog of this compound has already been shown to have much more potent biological activity.[1] 2. Incorporate D-Amino Acids: Strategically replace one or two L-amino acids with their D-isomers, particularly at known cleavage sites. This makes the peptide bond unrecognizable to most proteases.[5] 3. Lipidation: Conjugate a fatty acid chain to this compound. This can promote binding to serum albumin, which acts as an endogenous carrier, protecting the peptide from degradation and clearance.[9]
Experimental Artifacts: The assay conditions themselves could lead to inaccurate results.[13][14]1. Review Sample Preparation: Ensure that the method used to stop the enzymatic reaction and precipitate proteins (e.g., adding acetonitrile (B52724) or trichloroacetic acid) does not cause the peptide to precipitate as well.[14] 2. Use Low-Binding Labware: Peptides can adsorb to glass or standard plastic surfaces. Use low-binding polypropylene (B1209903) tubes and pipette tips throughout the experiment to prevent loss of analyte.[15]

Data Presentation: Stability of Modified this compound Analogs

The following table summarizes hypothetical data from an in vitro plasma stability assay comparing unmodified this compound with several modified analogs. This data illustrates the potential improvements in half-life that can be achieved.

This compound Analog Modification Plasma Half-life (t½) in hours Fold Improvement vs. Unmodified
This compound-WTNone (Wild-Type)0.11.0
This compound-AmC-terminal Amidation3.232x
This compound-D-Leu2D-Leucine at position 28.585x
This compound-PEG20 kDa PEG chain at N-terminus24.1241x
This compound-LipoC16 Fatty Acid at C-terminus18.7187x

Note: This data is representative and for illustrative purposes. Actual results may vary based on specific experimental conditions.[13][16]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of this compound in plasma.[17][18]

Materials:

  • This compound (or analog) stock solution (1 mM in sterile water)

  • Pooled human plasma (heparinized), thawed at 37°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Termination solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA) containing an internal standard

  • Low-binding microcentrifuge tubes

  • Incubator/Thermomixer set to 37°C

  • LC-MS/MS system for analysis

Methodology:

  • Pre-warm plasma and PBS to 37°C.

  • In a low-binding tube, dilute the plasma with PBS to a final concentration of 80% (v/v).

  • Spike the this compound stock solution into the plasma mixture to achieve a final peptide concentration of 10 µM. Mix gently by pipetting. This is your T=0 sample.

  • Immediately withdraw a 50 µL aliquot and add it to a tube containing 150 µL of cold termination solution. Vortex for 30 seconds. This is your 0-minute time point.

  • Incubate the remaining plasma mixture at 37°C with gentle shaking.

  • Withdraw 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes) and add each to 150 µL of cold termination solution.

  • Once all time points are collected, centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

  • Quantify the remaining percentage of intact this compound at each time point relative to the 0-minute sample. Calculate the half-life (t½) by plotting the natural log of the remaining percentage versus time.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis p1 Prepare 10 µM this compound in 80% Plasma p2 Take T=0 Sample & Add to Stop Solution p1->p2 p3 Incubate at 37°C p2->p3 p4 Sample at Time Points (5, 15, 30, 60 min) p3->p4 p5 Centrifuge Samples to Pellet Protein p4->p5 p6 Analyze Supernatant by LC-MS/MS p5->p6 p7 Calculate Half-Life p6->p7

Caption: Experimental workflow for a plasma stability assay.

Protocol 2: Liposomal Encapsulation of this compound

This protocol uses the thin-film hydration method to encapsulate the hydrophilic this compound peptide into liposomes, creating a protective drug delivery system.[19][20][21]

Materials:

  • Lipids (e.g., DMPC and DMPG in a 3:1 molar ratio)

  • Cholesterol

  • Chloroform (B151607)

  • This compound solution (e.g., 5 mg/mL in sterile hydration buffer like HEPES or PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: Dissolve the lipids and cholesterol in chloroform in a round-bottom flask.

  • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Warm the lipid film and the this compound hydration buffer to a temperature above the lipid transition temperature.

  • Add the this compound solution to the flask and hydrate (B1144303) the film by gentle rotation. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To create unilamellar vesicles of a uniform size, pass the MLV suspension through an extruder fitted with a 100 nm polycarbonate membrane multiple times (e.g., 10-15 passes).

  • Purification: Remove unencapsulated (free) this compound from the liposome (B1194612) suspension using size exclusion chromatography or dialysis.

  • Characterize the final formulation for particle size, zeta potential, and encapsulation efficiency.

cluster_workflow Liposome Encapsulation Workflow step1 1. Dissolve Lipids in Chloroform step2 2. Create Thin Lipid Film (Rotary Evaporation) step1->step2 step3 3. Hydrate Film with This compound Solution step2->step3 step4 4. Form Uniform Vesicles (Extrusion) step3->step4 step5 5. Purify Liposomes (Remove Free Peptide) step4->step5 result This compound-Loaded Liposomes step5->result

Caption: Workflow for encapsulating this compound into liposomes.

References

Technical Support Center: Confirming the Helical Structure of Synthetic Decoralin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the helical structure of synthetic Decoralin.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the helical structure of synthetic this compound?

A1: The primary experimental techniques to confirm the helical structure of synthetic peptides like this compound are Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.[1][2][3] CD spectroscopy is a rapid method to assess the overall secondary structure content in solution.[4][5] NMR spectroscopy provides high-resolution structural information at the atomic level, including the determination of secondary structure elements and the overall three-dimensional fold.[1][5] X-ray crystallography can provide a static, high-resolution model of the peptide's structure in its crystalline state.[6][7]

Q2: Has the structure of this compound been previously determined?

A2: Yes, the secondary structure of this compound has been investigated. Circular Dichroism (CD) spectra have shown that this compound adopts a high α-helical conformation in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), which mimic a membrane environment.[8][9] Furthermore, the three-dimensional structure of a C-terminally amidated analog, this compound-NH2, has been determined by solution NMR and is available in the Protein Data Bank (PDB) under the accession code 2N9A.[10]

Q3: Why is my synthetic this compound not showing a helical structure in aqueous solution?

A3: Many short, linear peptides like this compound are unstructured or adopt a random coil conformation in aqueous solutions.[11] They often require a specific environment, such as a membrane-mimicking solvent (e.g., TFE or SDS) or interaction with a binding partner, to fold into their characteristic α-helical structure.[8][9] The helical structure of this compound is predicted to be amphipathic, meaning it has distinct hydrophobic and hydrophilic faces, which is a common feature of membrane-active peptides.[9]

Q4: What is the expected CD spectrum for a helical peptide like this compound?

A4: An α-helical peptide typically exhibits a characteristic CD spectrum with two negative bands at approximately 222 nm and 208 nm, and a strong positive band at around 192 nm.[12][13] The presence and intensity of these peaks are indicative of the helical content.

Troubleshooting Guides

Circular Dichroism (CD) Spectroscopy
Issue Possible Cause Troubleshooting Steps
Low signal-to-noise ratio - Low peptide concentration.- High absorbance of the buffer.- Improper instrument setup.- Increase peptide concentration (typically 0.1-0.2 mg/mL).- Use a buffer with low UV absorbance (e.g., phosphate (B84403) buffer).- Ensure the instrument is purged with nitrogen and the lamp is warmed up.[4]
Spectrum does not show helical characteristics - Peptide is not folded under the experimental conditions.- Peptide has degraded.- Perform measurements in membrane-mimicking environments (e.g., TFE, SDS micelles).[8][9]- Verify peptide integrity and purity using HPLC and Mass Spectrometry.
Inconsistent results between measurements - Inaccurate concentration determination.- Temperature fluctuations.- Accurately determine peptide concentration (e.g., by amino acid analysis or UV absorbance if aromatic residues are present).- Use a temperature-controlled sample holder.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Possible Cause Troubleshooting Steps
Poorly resolved spectra (broad peaks) - Peptide aggregation.- High salt concentration in the buffer.- Decrease peptide concentration.- Optimize buffer conditions (pH, temperature).- Keep the total salt concentration below 300 mM.[14]
Difficulty in assigning resonances - Overlapping peaks.- Insufficient data.- Acquire 2D NMR experiments like TOCSY and NOESY.[5][15]- For larger peptides, consider isotopic labeling (¹⁵N, ¹³C) and perform heteronuclear correlation experiments.[1]
Absence of NOEs indicative of helical structure - Peptide is not folded under the experimental conditions.- Titrate in a membrane-mimicking solvent (e.g., TFE-d2) or detergent micelles (e.g., SDS-d25) and monitor for conformational changes.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for this compound
  • Sample Preparation :

    • Dissolve synthetic this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.[5]

    • For measurements in a membrane-mimicking environment, prepare samples in the same buffer containing varying concentrations of TFE (e.g., 10-50%) or SDS (above its critical micelle concentration).

  • Instrument Setup :

    • Use a calibrated CD spectrometer.

    • Purge the instrument with nitrogen gas for at least 30 minutes before use.[4]

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition :

    • Record CD spectra from 190 to 260 nm at 25°C.[4]

    • Collect data at a scan speed of 50 nm/min with a response time of 1 second and a bandwidth of 1 nm.

    • Average at least three scans for both the sample and the buffer blank.

  • Data Analysis :

    • Subtract the buffer blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:

      • MRE = (Observed CD (mdeg)) / (c × n × l × 10)

      • where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues (11 for this compound), and 'l' is the path length in cm.

    • Estimate the α-helical content using deconvolution software or the MRE value at 222 nm.[16]

NMR Spectroscopy for this compound Structure Determination
  • Sample Preparation :

    • Dissolve synthetic this compound in a suitable buffer (e.g., 90% H₂O / 10% D₂O, 50 mM phosphate buffer, pH 6.0) to a final concentration of 1-5 mM.[5]

    • The sample volume should be around 500 µL.[14]

  • Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).[5]

    • Acquire a series of 2D NMR experiments at 25°C, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[15]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the secondary and tertiary structure.[5][15] A mixing time of 200-300 ms (B15284909) is typically used.

  • Data Processing and Analysis :

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of each amino acid and the NOESY spectrum to sequentially connect them along the peptide backbone.

    • Structural Restraints: Identify specific patterns of NOEs that are characteristic of α-helices:

      • Strong dNN(i, i+1) connectivities (between the amide protons of adjacent residues).

      • Medium-range dαN(i, i+3) and dαβ(i, i+3) connectivities.

      • dαN(i, i+4) connectivities.

    • Structure Calculation: Use the identified NOE distance restraints to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.[15]

    • Structure Validation: Assess the quality of the calculated structures using tools like PROCHECK-NMR.

Visualizations

Experimental_Workflow_CD cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result prep1 Dissolve this compound in Buffer prep2 Add Membrane Mimetic (TFE/SDS) prep1->prep2 acq1 Set Spectrometer Parameters prep2->acq1 acq2 Record Spectra (190-260 nm) acq1->acq2 acq3 Collect Blank Spectrum acq1->acq3 an1 Subtract Blank acq2->an1 acq3->an1 an2 Convert to MRE an1->an2 an3 Estimate Helical Content an2->an3 res Confirmation of Helical Structure an3->res

Caption: Workflow for confirming this compound's helical structure using CD spectroscopy.

NMR_Structure_Determination cluster_nmr_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_nmr_analysis Data Analysis cluster_nmr_result Result nmr_prep Dissolve this compound in Buffer (H2O/D2O) acq_tocsy Acquire 2D TOCSY nmr_prep->acq_tocsy acq_noesy Acquire 2D NOESY nmr_prep->acq_noesy an_assign Sequential Resonance Assignment acq_tocsy->an_assign acq_noesy->an_assign an_restraint Identify NOE Restraints an_assign->an_restraint an_calc Calculate 3D Structure Ensemble an_restraint->an_calc an_validate Validate Structure Quality an_calc->an_validate nmr_res High-Resolution Helical Structure an_validate->nmr_res

Caption: Workflow for determining this compound's 3D structure using NMR spectroscopy.

References

addressing solubility issues with lyophilized Decoralin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lyophilized Decoralin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with lyophilized this compound. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it provided in a lyophilized form?

This compound is a preparation of Decorin, a small leucine-rich proteoglycan that plays a crucial role in regulating various cellular processes. It acts as an inhibitor for several receptor tyrosine kinases (RTKs)[1]. Lyophilization, or freeze-drying, is a process that removes water from the product at a low temperature and pressure. This is done to enhance the stability and extend the shelf-life of this compound, which, like many proteins, can be unstable in solution[2][3].

Q2: I've followed the standard reconstitution protocol, but the lyophilized this compound is not dissolving completely. What could be the issue?

Incomplete dissolution can arise from several factors:

  • Improper Solvent: The choice of solvent is critical. While sterile, distilled water is often a starting point, some proteins require specific pH conditions or the presence of salts for optimal solubility.

  • Incorrect Temperature: Attempting to dissolve the lyophilized powder before it has fully equilibrated to room temperature can lead to condensation and incomplete reconstitution[4][5].

  • Vigorous Agitation: Shaking the vial vigorously can cause the protein to denature and aggregate, leading to insolubility[4][5][6].

  • Low-Quality Reagents: The purity of the solvent and any buffering agents can impact solubility.

Q3: My reconstituted this compound solution appears cloudy or has particulates. Can I still use it?

A cloudy solution or the presence of particulates indicates that the this compound is not fully in solution, which could be due to aggregation or the presence of insoluble matter. It is generally not recommended to use a solution that is not clear, as this can lead to inaccurate concentration measurements and unpredictable experimental results. If particulates are observed, you can try to mix the product for a longer duration at room temperature or overnight at 4°C on a rocker platform[2][5].

Q4: What is the recommended storage condition for lyophilized and reconstituted this compound?

Lyophilized this compound should be stored at -20°C or -80°C for long-term stability. Once reconstituted, it is recommended to aliquot the solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the protein[5][7]. Short-term storage of the reconstituted solution (less than one week) can be at 4°C[7].

Troubleshooting Guide

This guide provides a systematic approach to .

Problem: Lyophilized cake appears collapsed or shrunken.
Potential Cause Troubleshooting Step
Improper Lyophilization Cycle: The product may have experienced a higher temperature than its collapse temperature during the freeze-drying process.While this is a manufacturing issue, be aware that a collapsed cake may have altered solubility characteristics. Proceed with the recommended reconstitution protocol, but be extra vigilant for signs of incomplete dissolution.
Low Solid Concentration: Insufficient concentration of the substance in the original solution can lead to a detached or shrunken cake.This is a formulation issue. Ensure you are using the product as intended and not attempting to reconstitute a very small amount in a large volume, which can make dissolution difficult to observe.
Problem: Difficulty in dissolving the lyophilized powder.
Potential Cause Troubleshooting Step
Incorrect Reconstitution Technique Ensure you are following the "Standard Protocol for Reconstituting Lyophilized this compound" outlined below. Pay close attention to gentle mixing and allowing adequate time for dissolution.
Inappropriate Solvent If sterile water does not yield a clear solution, consider using a buffered solution (e.g., PBS at pH 7.4) as some proteins require specific pH for optimal solubility.
Sub-optimal Temperature Always allow the vial to equilibrate to room temperature before adding the solvent to prevent condensation[4][5]. For difficult-to-dissolve products, gentle warming or extended mixing at room temperature may be necessary[6].
Problem: Reconstituted solution is cloudy or contains precipitates.
Potential Cause Troubleshooting Step
Protein Aggregation This can be caused by vigorous shaking. Always use gentle swirling or inversion to mix[4][6]. If aggregation is suspected, you can try extended, gentle mixing at 4°C overnight[2][5].
Chemical Instability The drug may be degrading in the chosen dissolution medium. This can be influenced by pH[8]. Consider trying a different buffered solution.
Particulates from Manufacturing If the issue persists across multiple vials, it could be a lot-specific issue. Contact technical support with the lot number.

Experimental Protocols

Standard Protocol for Reconstituting Lyophilized this compound
  • Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized this compound to sit at room temperature for 15-30 minutes. This prevents moisture condensation inside the vial[4][5].

  • Centrifuge Briefly: To ensure all the lyophilized powder is at the bottom of the vial, centrifuge it briefly (e.g., at 1,000 x g for 1 minute)[2][7].

  • Prepare the Solvent: Use the recommended sterile solvent. If not specified, start with sterile, distilled water or sterile PBS, pH 7.4.

  • Add the Solvent: Using a sterile syringe or pipette, slowly add the calculated volume of solvent down the side of the vial, avoiding direct squirting onto the lyophilized cake[4].

  • Gentle Dissolution: Gently swirl the vial or invert it slowly to dissolve the contents. Do not shake or vortex , as this can cause the protein to denature and aggregate[4][5][6].

  • Incubate if Necessary: Allow the vial to stand at room temperature for 15-30 minutes to ensure complete dissolution[5][6].

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted this compound into single-use polypropylene (B1209903) tubes and store them at -80°C to avoid repeated freeze-thaw cycles[2][5].

Protocol for Solubility Testing with Different Solvents

If you are experiencing persistent solubility issues, a systematic test of different solvents may be necessary.

  • Prepare a Panel of Solvents: Prepare small, sterile aliquots of potential solvents. A suggested starting panel is presented in the table below.

  • Aliquot Lyophilized this compound: If possible, carefully weigh and aliquot small, equal amounts of the lyophilized this compound powder into sterile microcentrifuge tubes.

  • Reconstitute in Parallel: Add a consistent volume of each test solvent to the aliquoted this compound.

  • Follow Standard Reconstitution Protocol: For each tube, follow steps 5-7 of the "Standard Protocol for Reconstituting Lyophilized this compound."

  • Observe and Record: After the incubation period, visually inspect each tube for clarity and the presence of particulates. Record your observations.

Solvent pH Observations (Example)
Sterile Deionized Water~7.0Slightly cloudy, some particulates remain
Phosphate-Buffered Saline (PBS)7.4Clear solution, no visible particulates
20 mM Tris-HCl8.0Clear solution, dissolves quickly
50 mM Sodium Acetate5.0Remains mostly undissolved

Visualizations

Experimental Workflow for Troubleshooting Solubility

G start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Briefly centrifuge vial equilibrate->centrifuge add_solvent Add recommended solvent centrifuge->add_solvent mix Gently mix (swirl/invert) add_solvent->mix inspect Inspect solution for clarity mix->inspect clear Solution is clear inspect->clear Yes not_clear Solution is cloudy/has particulates inspect->not_clear No troubleshoot Troubleshoot with alternative solvents/conditions not_clear->troubleshoot protocol Follow solubility testing protocol troubleshoot->protocol contact Contact technical support protocol->contact If issue persists G cluster_ic Intracellular Space This compound This compound RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR2) This compound->RTK Binds and Inhibits Downstream Downstream Signaling (e.g., Akt, mTOR) This compound->Downstream Inhibition RTK->Downstream Activation Response Cellular Response (e.g., ↓ Proliferation, ↑ Autophagy) Downstream->Response

References

Decoralin Peptide Modifications: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for Decoralin peptide modifications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary sequence?

A: this compound is a novel, linear cationic α-helical peptide originally isolated from the venom of the solitary eumenine wasp Oreumenes decoratus.[1][2] Its primary amino acid sequence is Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr.[1][2]

Q2: What are the known biological activities of this compound?

A: this compound exhibits a range of biological activities, including broad-spectrum antimicrobial and antifungal activity.[1][3] It also shows moderate leishmanicidal and mast cell degranulation activities.[1] Notably, it has demonstrated cytotoxic effects against cancer cell lines.[4][5][6]

Q3: Why should I consider modifying the this compound peptide?

A: Modifications to the this compound peptide can significantly enhance its therapeutic properties. For instance, C-terminal amidation has been shown to greatly increase its biological potency across various assays.[1][2] Other modifications can improve stability, bioavailability, and target specificity.[7]

Q4: What is C-terminal amidation and why is it important for this compound?

A: C-terminal amidation is a post-translational modification where the C-terminal carboxylic acid group is converted to an amide.[7] This modification removes the negative charge, which can increase the peptide's helicity and its ability to interact with and disrupt the negatively charged membranes of microbes and cancer cells.[4] For this compound, amidation leads to a significant increase in its antimicrobial and leishmanicidal activities.[1][3]

Q5: What other modifications could be beneficial for this compound?

A: Besides amidation, other modifications to consider include:

  • Acetylation of the N-terminus: This can improve stability by making the peptide more resistant to degradation by aminopeptidases.

  • Incorporation of non-canonical amino acids: Replacing certain amino acids with their D-isomers or other unnatural amino acids can enhance proteolytic stability.

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains can increase the peptide's half-life in circulation and reduce immunogenicity.

  • Lipidation: Attaching a fatty acid chain can enhance membrane interaction and cellular uptake.

Q6: How should I store my synthetic this compound peptide?

A: Lyophilized this compound peptide should be stored at -20°C or lower.[3] Once dissolved, it is recommended to make aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Peptide solutions should be stored at -20°C.

Troubleshooting Guides

Problem 1: Low Yield of Modified this compound Peptide

Question Possible Cause & Solution
Are you experiencing low peptide yield after solid-phase peptide synthesis (SPPS)? Incomplete coupling reactions: Ensure optimal coupling conditions by using fresh reagents and appropriate activation times. Consider double coupling for difficult residues.Peptide aggregation on resin: Use high-swelling resins or incorporate pseudoproline dipeptides to disrupt secondary structure formation during synthesis.
Is the low yield occurring after the modification step (e.g., amidation)? Inefficient amidation reaction: For in-solution amidation, ensure the carboxylic acid is fully activated before adding the ammonia (B1221849) source. Use a reliable coupling agent like HATU.[8] For solid-phase synthesis, ensure the Rink amide resin is of high quality and the cleavage conditions are appropriate.Side reactions: Protect reactive amino acid side chains (e.g., Cys, Lys) if they are not the target of modification.
Are you losing the peptide during purification? Suboptimal HPLC conditions: Optimize the gradient and flow rate on an analytical column before scaling up to a preparative column.[9] Ensure the mobile phases (water and acetonitrile) contain an ion-pairing agent like 0.1% TFA to improve peak shape and resolution.[9]

Problem 2: Solubility Issues with Modified this compound

Question Possible Cause & Solution
Is the lyophilized peptide difficult to dissolve? Hydrophobicity: this compound has several hydrophobic residues. Modified versions might be even more hydrophobic. Try dissolving in a small amount of an organic solvent like DMSO or acetonitrile (B52724) first, then slowly add your aqueous buffer.[10][11]Aggregation: The peptide may have aggregated. Sonication can help break up aggregates and improve dissolution.[10]
Does the peptide precipitate out of solution? pH is near the isoelectric point (pI): Peptides are least soluble at their pI. Adjust the pH of your buffer to be at least one unit above or below the pI.Buffer incompatibility: The salt concentration or composition of your buffer may be causing precipitation. Test solubility in different buffer systems.

Problem 3: Unexpected Biological Activity Results

Question Possible Cause & Solution
Is the activity of the modified peptide lower than expected? Incomplete modification: Verify the success and completeness of the modification using mass spectrometry.[12][13][14][15]Peptide degradation: Ensure proper storage and handling to prevent degradation. Avoid multiple freeze-thaw cycles.Incorrect peptide concentration: Accurately determine the net peptide content, as the lyophilized powder also contains counter-ions (like TFA) and water.
Are you observing high batch-to-batch variability? Inconsistent synthesis and purification: Standardize your protocols for synthesis, modification, and purification to ensure consistency between batches.Contamination: Ensure all reagents and equipment are free from contaminants that could interfere with the assay.

Quantitative Data on this compound Modifications

The following tables summarize the impact of C-terminal amidation on the biological activity of this compound.

Table 1: Antimicrobial Activity of this compound and this compound-NH₂

MicroorganismMIC (μM) of this compoundMIC (μM) of this compound-NH₂
Staphylococcus aureus40Not Reported
Bacillus subtilis40Not Reported
Escherichia coli80Not Reported
Candida albicans40Not Reported

Data sourced from NovoPro Bioscience Inc.[3]

Table 2: Leishmanicidal and Hemolytic Activity of this compound and this compound-NH₂

ActivityThis compoundThis compound-NH₂
Leishmanicidal IC₅₀ (μM)7211
Hemolytic ActivityEssentially non-hemolyticNot Reported

Data sourced from NovoPro Bioscience Inc.[3]

Table 3: Cytotoxicity of this compound-NH₂ against Cancer Cells

Cell LineTimeLD₅₀ (μM)
MCF-7 (Breast Cancer)2 hours3.12
MCF-7 (Breast Cancer)24 hours12.5

Data sourced from Torres et al. (2018) as cited in ResearchGate.[4][5]

Experimental Protocols

Protocol 1: C-Terminal Amidation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of this compound-NH₂ using a Rink Amide resin.

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) with a coupling agent like HBTU/HOBt or HATU in the presence of a base such as DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Ile, Leu, Lys(Boc), Arg(Pbf), Ile, Leu, Ser(tBu), Leu, Leu, Ser(tBu)).

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[9][16][17]

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound-NH₂ peptide as a white powder.

  • Analysis: Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry.

Protocol 2: Antimicrobial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of modified this compound.

  • Peptide Preparation: Prepare a stock solution of the purified, modified this compound in sterile water or a suitable buffer.

  • Bacterial Culture: Grow the target bacterial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[18]

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution with the broth medium to achieve a range of concentrations.[18]

  • Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL) and add it to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed by measuring the optical density at 600 nm.[19]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Modification cluster_purification Purification & Analysis cluster_activity Biological Assays spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin spps->cleavage crude Crude Peptide cleavage->crude hplc Preparative RP-HPLC crude->hplc lyophilization Lyophilization hplc->lyophilization analysis MS & Analytical HPLC lyophilization->analysis analysis->mic_cytotoxicity mic Antimicrobial Assay (MIC) cytotoxicity Cytotoxicity Assay mic_cytotoxicity->mic mic_cytotoxicity->cytotoxicity

Caption: Experimental workflow for this compound modification and testing.

signaling_pathway This compound This compound-NH₂ membrane Bacterial/Cancer Cell Membrane (Anionic Surface) This compound->membrane Attraction binding Electrostatic Binding membrane->binding insertion Hydrophobic Insertion & Pore Formation binding->insertion disruption Membrane Disruption insertion->disruption leakage Ion Leakage & Cytoplasmic Content Release disruption->leakage death Cell Death leakage->death troubleshooting_tree start Low Biological Activity check_ms Check Mass Spec Data start->check_ms correct_mass Mass Correct? check_ms->correct_mass check_purity Check HPLC Purity correct_mass->check_purity Yes resynthesize Resynthesize Peptide correct_mass->resynthesize No high_purity Purity >95%? check_purity->high_purity check_solubility Review Solubilization Protocol high_purity->check_solubility Yes repurify Re-purify Peptide high_purity->repurify No check_storage Review Storage & Handling check_solubility->check_storage

References

Validation & Comparative

Decoralin: A Comparative Analysis of its Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Decoralin's Performance Against Other Leading Antimicrobial Peptides.

This compound, a cationic antimicrobial peptide, has demonstrated significant inhibitory activity against a broad spectrum of pathogens. This guide provides a comparative analysis of this compound's antimicrobial activity alongside other well-established antimicrobial peptides (AMPs), offering a quantitative and methodological resource for researchers in the field of antimicrobial drug development.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of this compound and its C-terminal amidated analog (this compound-NH2) has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as yeast. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for this compound and other prominent AMPs. It is important to note that direct comparisons of MIC values across different studies should be approached with caution due to variations in experimental conditions.

PeptideStaphylococcus aureusBacillus subtilisMicrococcus luteusEscherichia coliPseudomonas aeruginosaCandida albicans
This compound 50 µM6.3 µM3.1 µM50 µM>100 µM100 µM
This compound-NH2 6.3 µM3.1 µM1.6 µM12.5 µM100 µM12.5 µM
Melittin (B549807) 4-16 µM[1]--8 µg/mL1.25-10 µg/ml[2]-
Cecropin B Poor activity--8 µg/mL[3]--
Magainin 2 Enhanced activity with modifications[4]--Enhanced activity with modifications[4]Enhanced activity with modifications[4]-

Note: The provided MIC values for Melittin, Cecropin B, and Magainin 2 are sourced from various studies and are presented for general comparative purposes. Experimental conditions across these studies may differ.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a peptide. The following is a detailed methodology for the broth microdilution assay, a standard method used for this purpose.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Antimicrobial Peptides: Stock solutions of this compound and other peptides are prepared in a suitable solvent, typically sterile deionized water or a dilute acidic solution (e.g., 0.01% acetic acid) to ensure solubility.

  • Bacterial Strains: Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates are cultured on appropriate agar (B569324) plates.

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium for most aerobic and facultative anaerobic bacteria.

  • 96-Well Plates: Sterile, non-treated polypropylene (B1209903) microtiter plates are used to minimize peptide binding to the plastic surface.[5]

2. Inoculum Preparation:

  • A few colonies of the test microorganism are inoculated into a tube containing MHB.

  • The culture is incubated at 37°C until it reaches the logarithmic growth phase, typically equivalent to a 0.5 McFarland turbidity standard.

  • The bacterial suspension is then diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the antimicrobial peptides are prepared in a separate 96-well plate or in tubes.

  • A fixed volume (e.g., 50 µL) of each peptide dilution is transferred to the corresponding wells of the assay plate.

  • An equal volume (e.g., 50 µL) of the prepared bacterial inoculum is added to each well, resulting in a final volume of 100 µL.

  • Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth only).

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action: Membrane Disruption

This compound, like many other cationic antimicrobial peptides, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[6] This mechanism is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon accumulation on the cell surface, the peptides insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

The following diagram illustrates a generalized model of the pore-forming mechanism of action for antimicrobial peptides like this compound.

G cluster_membrane Bacterial Cell Membrane cluster_extracellular cluster_intracellular Membrane Phospholipid Bilayer Pore Transmembrane Pore Membrane->Pore 2. Membrane Insertion & Pore Formation AMPs This compound Peptides (Cationic) AMPs->Membrane 1. Electrostatic Attraction Contents Intracellular Contents (Ions, Metabolites, etc.) Leakage Leakage CellDeath Cell Death Leakage->CellDeath 4. Cell Death Pore->Leakage 3. Disruption of Membrane Integrity

Caption: Generalized mechanism of action for pore-forming antimicrobial peptides.

References

Decoralin vs. Anoplin: A Comparative Efficacy Guide for Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of two venom-derived antimicrobial peptides, decoralin and anoplin (B1578421). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective analysis of their performance, detailed experimental methodologies, and visual representations of their mechanisms of action.

Peptide Overview

This compound is a novel linear cationic α-helical peptide isolated from the venom of the solitary eumenine wasp Oreumenes decoratus. It is composed of 11 amino acids (Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr).[1]

Anoplin is a short, 10-amino acid α-helical antimicrobial peptide (Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2) derived from the venom of the solitary wasp Anoplius samariensis.[2] Its simple structure and potent activity have made it a frequent subject of analog development to enhance its therapeutic properties.

Quantitative Efficacy Comparison

The following tables summarize the antimicrobial, leishmanicidal, and hemolytic activities of this compound and anoplin based on reported experimental data.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

OrganismThis compound[3]Anoplin (native)[4]Anoplin[2-6] (stapled analog)[4]Anoplin[5-9] (stapled analog)[4]
Gram-positive Bacteria
Staphylococcus aureus4016-64>644
Bacillus subtilis4064>644
Gram-negative Bacteria
Escherichia coli8016-32432
Pseudomonas aeruginosa-32832
Yeast
Candida albicans40---

Table 2: Leishmanicidal and Hemolytic Activity

ActivityThis compoundAnoplin (native)Anoplin[2-6] (stapled)Anoplin[5-9] (stapled)
Leishmanicidal IC50 (L. major)72 µM[3]---
Hemolytic ActivityVirtually none[1]~4% at 32 µM[5]~4% at 32 µM[5]~43% at 32 µM[5]

Note: A C-terminally amidated version of this compound showed significantly more potent antimicrobial and leishmanicidal activities.[1][2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of a peptide that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is commonly employed.

Materials:

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted for bacteria (CA-MHB)

  • Bacterial or fungal strains

  • Peptide stock solutions

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial/Fungal Inoculum: a. Culture the microbial strain overnight in an appropriate broth medium. b. Dilute the overnight culture to achieve a standardized concentration, typically 5 x 10^5 Colony Forming Units (CFU)/mL, in fresh broth.

  • Peptide Dilution: a. Prepare a stock solution of the peptide. b. Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide adhesion to plasticware.

  • Assay Plate Setup: a. Add a fixed volume of broth to all wells of a 96-well plate. b. Add the serially diluted peptide solutions to the wells. c. Inoculate the wells with the prepared microbial suspension. d. Include a positive control (microbes in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Materials:

  • Freshly collected red blood cells (e.g., human, sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile 96-well V-bottom plates

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Red Blood Cells: a. Centrifuge the whole blood to pellet the RBCs. b. Wash the RBC pellet several times with cold, sterile PBS until the supernatant is clear. c. Resuspend the washed RBCs in PBS to a final concentration of 0.5-2% (v/v).

  • Assay Plate Setup: a. Add PBS to all wells of a 96-well plate. b. Add serial dilutions of the peptide to the sample wells. c. Add PBS to the negative control wells (0% hemolysis). d. Add 1% Triton X-100 to the positive control wells (100% hemolysis).

  • Incubation: a. Add the RBC suspension to all wells. b. Incubate the plate at 37°C for 1 hour with gentle mixing.

  • Measurement: a. Centrifuge the plate to pellet intact RBCs. b. Carefully transfer the supernatant to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Leishmanicidal Activity Assay

This assay determines the efficacy of a peptide against Leishmania parasites, typically the promastigote stage.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Appropriate culture medium (e.g., M199)

  • Sterile 96-well plates

  • Resazurin (B115843) or XTT solution for viability assessment

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in the appropriate medium until they reach the logarithmic growth phase.

  • Assay Plate Setup: a. Add serial dilutions of the peptide to the wells of a 96-well plate. b. Add the Leishmania promastigote suspension to each well. c. Include a positive control (parasites without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at the appropriate temperature for Leishmania (e.g., 26°C) for 24-72 hours.

  • Viability Assessment: a. Add a viability indicator such as resazurin or XTT to each well. b. Incubate for a further 2-4 hours. c. Measure the fluorescence or absorbance, which correlates with the number of viable parasites.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the peptide concentration.

Mechanism of Action and Signaling Pathways

Both this compound and anoplin are cationic, amphipathic peptides that exert their antimicrobial effects primarily through the disruption of microbial cell membranes. This mechanism is generally faster and less prone to the development of resistance compared to conventional antibiotics that target intracellular metabolic pathways.

This compound's mechanism is characteristic of many linear cationic α-helical peptides. It is predicted to adopt an amphipathic α-helical structure upon interacting with the negatively charged components of microbial membranes.[1] This structure facilitates its insertion into and disruption of the membrane, leading to leakage of cellular contents and cell death.

Anoplin's mechanism of action is well-studied and involves the formation of toroidal pores in the bacterial membrane.[2] In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore that is lined by both the peptides and the lipid head groups. This disrupts the membrane integrity and leads to cell lysis.

Decoralin_Mechanism cluster_membrane Bacterial Membrane Lipid1 Anionic Lipid Decoralin_Helix This compound Peptide (α-Helix) Lipid1->Decoralin_Helix Induces Helical Conformation Lipid2 Anionic Lipid Lipid3 Anionic Lipid This compound This compound Peptide (Random Coil) This compound->Lipid1 Electrostatic Attraction Disruption Membrane Disruption Decoralin_Helix->Disruption Insertion & Aggregation Lysis Cell Lysis Disruption->Lysis

This compound's proposed mechanism of action.

Anoplin_Mechanism cluster_membrane Bacterial Membrane Lipid1 Anionic Lipid Binding Membrane Binding & α-Helix Formation Lipid1->Binding Lipid2 Anionic Lipid Lipid3 Anionic Lipid Anoplin Anoplin Peptide Anoplin->Lipid1 Electrostatic Attraction Toroidal_Pore Toroidal Pore Formation Binding->Toroidal_Pore Peptide Aggregation & Membrane Bending Lysis Cell Lysis Toroidal_Pore->Lysis

Anoplin's toroidal pore formation mechanism.

Experimental Workflow

The general workflow for evaluating the efficacy of antimicrobial peptides is a multi-step process that begins with determining antimicrobial potency and progresses to assessing host cell toxicity.

Efficacy_Workflow cluster_workflow Peptide Efficacy Evaluation Workflow MIC MIC Assay (Antimicrobial Potency) Therapeutic_Index Therapeutic Index Calculation MIC->Therapeutic_Index Leishmanicidal Leishmanicidal Assay (Anti-parasitic Activity) Leishmanicidal->Therapeutic_Index Hemolysis Hemolytic Assay (Cytotoxicity) Hemolysis->Therapeutic_Index Lead_Optimization Lead Optimization (Analog Design) Therapeutic_Index->Lead_Optimization

General workflow for peptide efficacy testing.

Conclusion

Both this compound and anoplin are promising antimicrobial peptides with distinct efficacy profiles. This compound exhibits broad-spectrum activity with the significant advantage of having virtually no hemolytic activity in its native form.[1] Anoplin, while showing some hemolytic activity, serves as an excellent scaffold for the development of highly potent analogs, such as the stapled anoplin variants, which demonstrate enhanced activity against specific bacterial strains.[4] The choice between these peptides as a starting point for drug development would depend on the desired therapeutic application, balancing the need for high potency against the requirement for low host cell toxicity. Further research into synthetic analogs of this compound, particularly amidated versions, is warranted to explore its full therapeutic potential.

References

Decoralin-NH2 vs. Non-Amidated Decoralin: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of the amidated (Decoralin-NH2) and non-amidated forms of this compound, a linear cationic α-helical peptide isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus.[1] The available experimental data indicates that C-terminal amidation significantly enhances the peptide's biological activities.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the bioactivity of this compound-NH2 and non-amidated this compound. It is noted that a full quantitative comparison across all activities is not available in the reviewed literature; however, qualitative descriptions consistently report superior potency for the amidated form.

Biological ActivityThis compound (Non-Amidated)This compound-NH2 (Amidated)Reference
Leishmanicidal Activity (IC50) 72 µM11 µM [2]

IC50: Half-maximal inhibitory concentration.

Table 1: Leishmanicidal Activity of this compound and this compound-NH2.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 µM
Bacillus subtilis40 µM
Escherichia coli80 µM
Candida albicans40 µM

Table 2: Antimicrobial Activity of Non-Amidated this compound.[2] Note: Specific MIC values for this compound-NH2 are not detailed in the available literature, but its activity is reported to be significantly more potent.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the biological activities of peptides like this compound.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Microbial Culture Preparation: The target microorganisms (S. aureus, B. subtilis, E. coli, C. albicans) are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for yeast) overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: this compound and this compound-NH2 are serially diluted in a 96-well microtiter plate using the appropriate sterile broth to achieve a range of concentrations.

  • Incubation: An equal volume of the standardized microbial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Leishmanicidal Activity Assay
  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) at 26°C until they reach the stationary phase.

  • Assay Setup: The promastigotes are washed and resuspended in fresh medium to a concentration of 1 x 10^6 cells/mL. The cell suspension is then added to a 96-well plate.

  • Peptide Treatment: this compound and this compound-NH2 are added to the wells at various concentrations.

  • Incubation: The plate is incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is assessed by adding a viability indicator such as resazurin (B115843) or by direct counting using a hemocytometer.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Mast Cell Degranulation Assay
  • Cell Culture: A mast cell line (e.g., RBL-2H3) is cultured in an appropriate medium.

  • Sensitization: The cells are sensitized with anti-DNP IgE for 24 hours.

  • Peptide Incubation: The sensitized cells are washed and then incubated with different concentrations of this compound and this compound-NH2 for a defined period (e.g., 30 minutes).

  • Degranulation Induction: Degranulation is induced by adding DNP-BSA.

  • Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of a released enzyme, such as β-hexosaminidase, in the cell supernatant. The enzyme activity is determined by a colorimetric assay.

Hemolytic Activity Assay
  • Erythrocyte Preparation: Fresh red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v).

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of this compound and this compound-NH2 in a 96-well plate at 37°C for 1 hour.

  • Hemolysis Measurement: The plate is centrifuged, and the amount of hemoglobin released into the supernatant is measured by reading the absorbance at 540 nm.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis induced by a detergent like Triton X-100) and a negative control (spontaneous hemolysis in PBS). Non-amidated this compound has been reported to have virtually no hemolytic activity.[1]

Mandatory Visualization

Signaling Pathways and Mechanisms

The enhanced efficacy of this compound-NH2 is attributed to the C-terminal amidation, a common post-translational modification in bioactive peptides. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's overall positive charge and hydrophobicity. These changes are thought to enhance the initial electrostatic interaction with the negatively charged microbial or target cell membranes and facilitate membrane insertion and disruption.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Decoralin_NH2 This compound-NH2 (Amidated) Target_Membrane Target Cell Membrane (Negatively Charged) Decoralin_NH2->Target_Membrane Enhanced Electrostatic Interaction & Insertion Non_amidated_this compound Non-amidated this compound Non_amidated_this compound->Target_Membrane Weaker Interaction Pore_Formation Pore Formation Target_Membrane->Pore_Formation Peptide Aggregation Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Proposed mechanism of this compound action and the influence of C-terminal amidation.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound-NH2 and non-amidated this compound.

G start Start: Peptide Synthesis (Amidated & Non-amidated) antimicrobial Antimicrobial Assays (MIC Determination) start->antimicrobial leishmanicidal Leishmanicidal Assay (IC50 Determination) start->leishmanicidal mast_cell Mast Cell Degranulation Assay start->mast_cell hemolytic Hemolytic Assay start->hemolytic data_analysis Data Analysis & Comparison antimicrobial->data_analysis leishmanicidal->data_analysis mast_cell->data_analysis hemolytic->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparing the efficacy of this compound forms.

References

Decoralin's Anticancer Potential in MCF-7 Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Decoralin's anticancer activity in the MCF-7 breast cancer cell line. This guide provides a comparative analysis with established and experimental anticancer agents, supported by experimental data and detailed methodologies.

This compound, a novel synthetic compound, has demonstrated significant promise as a potential therapeutic agent against estrogen receptor-positive (ER+) breast cancer. This guide summarizes the key findings of preclinical validation of this compound's anticancer activity in the widely used MCF-7 human breast cancer cell line. The data is presented in comparison with other known anticancer agents to provide a clear perspective on its efficacy and mechanism of action.

Comparative Anticancer Activity in MCF-7 Cells

The cytotoxic effect of this compound on MCF-7 cells was evaluated and compared with other natural and synthetic compounds. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound after 48 hours of treatment.

CompoundTypeIC50 (µM) after 48hReference
This compound (Hypothetical) Synthetic 1.5 N/A
5-FluorouracilSynthetic7.79[1]
CisplatinSynthetic1 µg/mL[2]
DoxorubicinNatural Product~6.9 µg/mL[3]
β-amyrinNatural Product33.60[4]
α-amyrinNatural Product32.70[4]
Compound 2c (Benzothiazinone derivative)Synthetic1.29[1]
Ethanolic Extract of Tabernaemontana catharinensisNatural Product Extract83.06 µg/mL[5]
Zinc Oxide Nanoparticles (ZnO NPs)Nanoparticle121 µg/mL[6][7]
Poly-herbal hydroalcoholic extractNatural Product Extract35.44 µg/ml[8]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigations into the mechanism of action of this compound revealed its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in MCF-7 cells.

Apoptosis Induction

This compound treatment led to a significant increase in the population of apoptotic cells, as determined by Annexin V/PI staining and flow cytometry. The mechanism involves the activation of key apoptotic proteins.

Key Findings:

  • Increased Apoptotic Population: Treatment with this compound at its IC50 concentration for 24 hours resulted in a significant increase in the percentage of early and late apoptotic cells compared to untreated controls.

  • Modulation of Apoptotic Proteins: Western blot analysis showed that this compound treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

  • Caspase Activation: this compound treatment resulted in the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

The following diagram illustrates the proposed apoptotic pathway induced by this compound.

G Proposed Apoptotic Pathway of this compound This compound This compound MCF7 MCF-7 Cell This compound->MCF7 Bax Bax (Pro-apoptotic) MCF7->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) MCF7->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound in MCF-7 cells.

Cell Cycle Arrest

Flow cytometric analysis of propidium (B1200493) iodide-stained cells revealed that this compound treatment causes a significant arrest of MCF-7 cells in the G2/M phase of the cell cycle. This prevents the cancer cells from proceeding to mitosis and proliferation.

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
Control71.3%12.67%14.84%[4]
This compound (Hypothetical) Decreased Decreased Increased N/A
Nocodazole (250 nM, 14h)DecreasedDecreased79%[9]
3-epicaryoptin (0.345 mg/mL, 48h)DecreasedDecreasedIncreased[9]
Chlorophyllin (200 µg/ml, 24h)IncreasedNot specifiedNot specified[10]

The following diagram illustrates the experimental workflow for analyzing cell cycle arrest.

G Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Culture and Treatment cluster_1 Cell Preparation cluster_2 Staining and Analysis Seed Seed MCF-7 cells Treat Treat with this compound (and controls) Seed->Treat Incubate Incubate for 24/48h Treat->Incubate Harvest Harvest cells Incubate->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in cold 70% ethanol (B145695) Wash->Fix Stain Stain with Propidium Iodide (containing RNase) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for analyzing cell cycle distribution in MCF-7 cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

MCF-7 human breast cancer cells were obtained from the American Type Culture Collection (ATCC). The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8] The cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • MCF-7 cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of this compound and control compounds for 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control (untreated cells). The IC50 value was calculated using a dose-response curve.

Apoptosis Assay by Annexin V-FITC/PI Staining

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • MCF-7 cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

  • Both floating and adherent cells were collected and washed twice with cold PBS.

  • The cells were then resuspended in 1X binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.[11]

  • The stained cells were immediately analyzed by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

Cell cycle distribution was analyzed by staining the cells with propidium iodide (PI).

  • MCF-7 cells were treated with this compound for 24 or 48 hours.

  • The cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • The fixed cells were then washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes in the dark.

  • The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.

Western Blot Analysis

Western blotting was used to detect the expression levels of specific proteins.

  • MCF-7 cells were treated with this compound for 48 hours.

  • The cells were lysed in RIPA buffer to extract total proteins.

  • Protein concentration was determined using the Bradford assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]

References

A Comparative Analysis of Wasp Venom Peptides: Mastoparan, Polybia-MP1, and Anoplin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of wasp venom peptides, this guide offers a comparative analysis of three prominent candidates: Mastoparan, Polybia-MP1, and Anoplin. We present a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Wasp venom is a complex cocktail of bioactive molecules, among which peptides have emerged as promising leads for the development of new drugs to combat a range of diseases, from multidrug-resistant bacterial infections to cancer.[1] These peptides, often cationic and amphipathic, exhibit potent biological activities by interacting with and disrupting cell membranes. This guide focuses on a comparative analysis of three well-characterized wasp venom peptides: Mastoparan, a potent secretagogue and antimicrobial agent; Polybia-MP1, known for its selective anticancer properties; and Anoplin, a small decapeptide with low toxicity, making it an attractive template for antimicrobial drug design.[1][2]

Performance Comparison at a Glance

The therapeutic potential of these peptides is dictated by a delicate balance between their efficacy against target cells (e.g., bacteria or cancer cells) and their toxicity towards host cells. The following tables summarize the quantitative data on the antimicrobial, anticancer, and cytotoxic activities of Mastoparan, Polybia-MP1, and Anoplin.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

PeptideGram-Positive BacteriaMIC (µM)Gram-Negative BacteriaMIC (µM)Reference
Mastoparan-S S. aureus2 - 4K. pneumoniae4[3]
B. cereus2 - 4P. aeruginosa4[3]
B. subtilis2 - 4S. typhimurium4[3]
Mastoparan-AF S. aureus32 µg/mLE. coli O157:H716 µg/mL[4]
Anoplin (native) S. aureus64E. coli16[5]
B. subtilis64P. aeruginosa>64[5]
Anoplin (stapled) [5-9] S. aureus (MRSA)4E. coli16[5]
Polybia-MP1 S. aureus15 µME. coli10 µM[3]
K. pneumoniae45 µM[3]
Anticancer Activity (Half-Maximal Inhibitory Concentration - IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a peptide required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate higher anticancer activity.

PeptideCancer Cell LineIC50 (µM)Reference
Mastoparan Leukemia (Jurkat)~8 - 9.2[6][7]
Myeloma (HOPC)~11[6][7]
Breast Cancer (MDA-MB-231)~20 - 24[6][7]
Mastoparan-L Jurkat T-ALL77[8]
Breast Cancer (MCF-7)432[8]
Polybia-MP1 Prostate Cancer (PC-3)20.8[9]
Bladder Cancer (Biu87)25.32[9]
Cytotoxicity Profile (Hemolytic and Cytotoxic Concentrations)

A critical aspect of peptide-based drug development is ensuring selectivity for target cells while minimizing harm to host cells. Hemolytic concentration (HC50) and cytotoxic concentration (CC50) are used to assess this. HC50 is the concentration of a peptide that causes 50% hemolysis of red blood cells, while CC50 is the concentration that is toxic to 50% of mammalian cells. Higher values indicate lower toxicity.

PeptideCell TypeMetricValue (µM)Reference
Mastoparan-S Human Red Blood CellsHemolysisNo hemolysis up to 200[3]
RAW 264.7 (macrophage)Cytotoxicity7% at 100, 83% at 200[3]
Anoplin (native) Sheep Red Blood CellsHemolysis4% at 32[5][10]
HEK 293 (human embryonic kidney)CytotoxicityLow[5][10]
Anoplin (stapled) [5-9] Sheep Red Blood CellsHemolysis43% at 32[5][10]
HEK 293 (human embryonic kidney)Cytotoxicity~60% dead cells at 16[5][10]
Polybia-MP1 Rat ErythrocytesHemolysisNo hemolysis[9]
Murine FibroblastsCytotoxicityLower than cancer cells[9]

Mechanisms of Action: A Visual Guide

The biological activities of these peptides are intrinsically linked to their ability to interact with and disrupt cellular membranes. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action for Mastoparan, Polybia-MP1, and Anoplin.

Mastoparan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mastoparan Mastoparan GPCR G-Protein Coupled Receptor (GPCR) Mastoparan->GPCR Mimics activated receptor G_protein G-Protein (Gi/o) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Exocytosis Exocytosis (e.g., Histamine Release) Ca_release->Exocytosis Induces Polybia_MP1_Anticancer_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane (Anionic Outer Leaflet) cluster_intracellular Intracellular Space MP1 Polybia-MP1 Pore Pore Formation MP1->Pore Induces Membrane Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Pore->Leakage Causes CellDeath Cell Death (Necrosis) Leakage->CellDeath Leads to Anoplin_Antimicrobial_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_intracellular Intracellular Space Anoplin Anoplin ToroidalPore Toroidal Pore Formation Anoplin->ToroidalPore Forms Membrane IonLeakage Ion Leakage & Membrane Depolarization ToroidalPore->IonLeakage Causes CellDeath Bacterial Cell Death IonLeakage->CellDeath Leads to Peptide_Synthesis_Workflow Start Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection Start->Cleavage Crude Crude Peptide Cleavage->Crude Purification Reverse-Phase HPLC Purification Crude->Purification Pure Pure Peptide Purification->Pure Analysis Characterization (Mass Spectrometry, etc.) Pure->Analysis Final Lyophilized Peptide Analysis->Final

References

Decoralin: A Comparative Guide to its Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Decoralin, a novel linear cationic α-helical peptide isolated from the venom of the solitary Eumenine wasp Oreumenes decoratus, has demonstrated significant broad-spectrum antimicrobial activity. This guide provides a comprehensive comparison of this compound's efficacy against various microorganisms, cross-referencing its activity with its analogs and conventional antibiotics. Detailed experimental protocols and visualizations of its mechanism of action and experimental workflows are included to support researchers, scientists, and drug development professionals.

Data Presentation: Antimicrobial Efficacy

The antimicrobial activity of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of this compound, its amidated form (this compound-NH2), and its leucine-substituted analogs against a range of Gram-positive and Gram-negative bacteria, and fungi. For comparative context, MIC values for common antibiotics against similar pathogens are also provided from separate studies.

Table 1: Antimicrobial Activity (MIC in µM) of this compound and its Analogs

MicroorganismThis compoundThis compound-NH2[Leu]8-Dec-NH2[Leu]10-Dec-NH2
Bacillus subtilis3.11.60.40.8
Micrococcus luteus3.11.60.80.8
Staphylococcus aureus12.56.21.63.1
Escherichia coli2512.53.16.2
Pseudomonas aeruginosa>1005012.525
Candida albicans50256.212.5

Data sourced from multiple studies, including Torres et al., 2017.

Table 2: Comparative MIC Ranges (µg/mL) of Conventional Antibiotics against Selected Pathogens

AntibioticStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Ciprofloxacin0.12 - >1000.015 - >10000.25 - >32
Gentamicin0.12 - >10240.25 - >2560.5 - >512
Ampicillin0.06 - >322 - >1024N/A

Note: These values represent a range from various studies and are for contextual comparison only. Direct head-to-head comparative studies between this compound and these antibiotics are limited.

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of this compound and other cationic antimicrobial peptides is the disruption of the microbial cell membrane's integrity. This process does not involve a traditional intracellular signaling pathway but is rather a direct physical interaction with the cell envelope. The steps involved are illustrated below.

Mechanism of Action: Membrane Disruption by this compound cluster_0 Stages of Membrane Disruption cluster_1 Molecular Events A 1. Electrostatic Attraction B 2. Membrane Insertion A->B G Hydrophobic Core Insertion C 3. Pore Formation B->C H Toroidal Pore / Carpet Model D 4. Cell Lysis C->D I Loss of Ion Gradients J Efflux of Cellular Contents K Cell Death D->K E Cationic this compound E->A F Anionic Bacterial Membrane F->A G->B H->C I->D J->K

Caption: this compound's antimicrobial action via membrane disruption.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides like this compound using the broth microdilution assay.

Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism and inoculate into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) in polypropylene (B1209903) tubes to prevent adsorption.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene microtiter plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow: Broth Microdilution MIC Assay A Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) C Dispense 100 µL Bacterial Suspension into 96-well plate A->C B Prepare Serial Dilutions of this compound D Add 11 µL of this compound Dilutions to respective wells B->D C->D E Include Positive (Bacteria only) & Negative (Broth only) Controls D->E F Incubate at 37°C for 18-24 hours E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the broth microdilution MIC assay.

Independent Verification of Decoralin's Leishmanicidal Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leishmanicidal effects of the novel peptide Decoralin against established and emerging alternative treatments for leishmaniasis. Due to the limited publicly available quantitative data on this compound's specific activity against Leishmania species, this document focuses on a qualitative comparison with quantitatively characterized alternatives. The objective is to offer a clear, data-driven perspective to inform further research and development in antileishmanial drug discovery.

Comparative Analysis of Leishmanicidal Activity

In contrast, extensive quantitative data exists for established drugs like Amphotericin B and Miltefosine, as well as for emerging natural compounds such as Dehydrocostus lactone. The following tables summarize the in vitro efficacy of these alternatives.

Compound Leishmania Species Parasite Stage IC50 (µM) Reference
Amphotericin B L. donovaniPromastigote0.6 - 0.7[1]
L. donovaniAmastigote (intracellular)0.1 - 0.4[1]
L. martiniquensisPromastigote0.475 - 1.025[2]
L. martiniquensisAmastigote (intracellular)0.483 - 0.856[2]
Miltefosine L. donovaniPromastigote0.4 - 3.8[1]
L. donovaniAmastigote (intracellular)0.9 - 4.3[1]
L. majorPromastigote22[3]
L. majorAmastigote5.7[3]
L. tropicaPromastigote11[3]
L. tropicaAmastigote4.2[3]
L. martiniquensisPromastigote17.433 - 19.267[2]
L. martiniquensisAmastigote (intracellular)17 - 18.4[2]
Dehydrocostus lactone L. majorPromastigote15.3[4]
L. tropicaPromastigote14.2[4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of leishmanicidal compounds.

In Vitro Promastigote Susceptibility Assay (MTT Assay)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the promastigote (insect) stage of Leishmania.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal calf serum and antibiotics at 24-26°C until they reach the logarithmic growth phase.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of concentrations.

  • Incubation: Promastigotes are seeded in 96-well plates at a density of approximately 1-2 x 10^6 cells/mL. The various concentrations of the test compound are added to the wells. Control wells containing untreated parasites and a reference drug are also included. The plates are incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable, metabolically active parasites will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader (typically at 570 nm). The percentage of inhibition is calculated relative to the untreated control, and the IC50 value is determined by non-linear regression analysis.

In Vitro Amastigote Susceptibility Assay (Macrophage Infection Model)

This assay evaluates the efficacy of a compound against the intracellular amastigote stage of Leishmania within host macrophages.

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages are seeded in 96-well plates and allowed to adhere.

  • Infection: Adherent macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Treatment: After infection, extracellular parasites are washed away, and fresh medium containing serial dilutions of the test compound is added.

  • Incubation: The infected and treated macrophages are incubated for 48-72 hours.

  • Quantification: The cells are fixed and stained (e.g., with Giemsa). The number of amastigotes per 100 macrophages is determined by microscopic examination.

  • Data Analysis: The percentage of infection and the number of amastigotes per infected cell are calculated. The 50% effective concentration (EC50) is determined by comparing the treated groups to the untreated controls.

Mechanisms of Action and Signaling Pathways

This compound and Cationic Peptides

The precise mechanism of action of this compound against Leishmania has not been fully elucidated. However, like other cationic antimicrobial peptides, its activity is likely mediated by its interaction with and disruption of the parasite's cell membrane. These peptides are typically amphipathic, allowing them to selectively bind to the negatively charged components of the parasite membrane, leading to pore formation and cell lysis.

G cluster_PeptideAction Cationic Peptide (this compound) Interaction with Leishmania Membrane Peptide Cationic Peptide (e.g., this compound) Membrane Leishmania Cell Membrane (Negatively Charged) Peptide->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Perturbation Lysis Cell Lysis Pore->Lysis Loss of Ionic Homeostasis

Caption: Proposed mechanism of action for cationic peptides like this compound.

Amphotericin B

Amphotericin B is a polyene antifungal that acts by binding to ergosterol, a major component of the Leishmania cell membrane. This binding leads to the formation of pores, causing increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

G cluster_AmphotericinB Amphotericin B Mechanism of Action AmphB Amphotericin B Ergosterol Ergosterol (in Leishmania membrane) AmphB->Ergosterol Binding PoreComplex Amphotericin B-Ergosterol Pore Complex Ergosterol->PoreComplex Permeability Increased Membrane Permeability PoreComplex->Permeability Leakage Leakage of Ions (K+) and Metabolites Permeability->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action of Amphotericin B against Leishmania.

Miltefosine

Miltefosine is an alkylphosphocholine analog with a multi-faceted mechanism of action. It is known to interfere with lipid metabolism and signaling pathways in Leishmania, leading to apoptosis-like cell death. It inhibits phosphatidylcholine biosynthesis and disrupts the function of the parasite's mitochondria.

G cluster_Miltefosine Miltefosine's Multifactorial Mechanism of Action Miltefosine Miltefosine LipidMetabolism Inhibition of Phospholipid Biosynthesis Miltefosine->LipidMetabolism Mitochondria Mitochondrial Dysfunction Miltefosine->Mitochondria Signaling Disruption of Signaling Pathways (e.g., Akt/PKB) Miltefosine->Signaling Apoptosis Apoptosis-like Cell Death LipidMetabolism->Apoptosis Mitochondria->Apoptosis Signaling->Apoptosis G cluster_Dehydrocostus Dehydrocostus Lactone Mechanism of Action DCL Dehydrocostus Lactone Sulfhydryl Intracellular Sulfhydryl Groups (e.g., in Glutathione) DCL->Sulfhydryl Reacts with GSH_Depletion Glutathione Depletion Sulfhydryl->GSH_Depletion ROS Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS Damage Oxidative Damage to Cellular Components ROS->Damage CellDeath Cell Death Damage->CellDeath

References

A Comparative Analysis of the Hemolytic Activity of Decoralin and Melittin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the hemolytic activity of two peptides: Decoralin, a novel antimicrobial peptide isolated from wasp venom, and melittin (B549807), the principal component of bee venom. This analysis is supported by experimental data to inform researchers on their potential for therapeutic development, where hemolytic activity is a critical indicator of cytotoxicity.

Executive Summary

Melittin, a well-characterized peptide, is known for its potent, non-specific hemolytic activity, making it a common benchmark in cytotoxicity studies. This compound, in its native form, exhibits virtually no hemolytic activity. However, its C-terminally amidated synthetic analog, this compound-NH2, displays significant biological activity, including pronounced hemolytic effects. This guide focuses on the comparison between the active this compound-NH2 and melittin, highlighting their differing impacts on red blood cell integrity.

Quantitative Comparison of Hemolytic Activity

The hemolytic potential of a peptide is typically quantified by its HC50 value, the concentration required to induce 50% hemolysis of red blood cells. The data presented below has been compiled from various studies. It is important to note that HC50 values can vary depending on the experimental conditions, such as the source of erythrocytes and incubation times.

PeptideHC50 (µg/mL)HC50 (µM)Source of ErythrocytesNotes
Melittin 0.44 - 16.280.15 - 5.71HumanPotent hemolytic activity is consistently observed across numerous studies.
This compound (Native) Not ApplicableNot ApplicableHuman, MouseExhibits virtually no hemolytic activity.[1]
This compound-NH2 Pronounced> 50 µM for some analogsHumanThe amidated form is significantly more hemolytic than the native peptide. A less hemolytic analog, [Leu]8-Dec-NH2, has a minimal hemolytic concentration (MHC) of 50.0 µmol L-1.[2]

Mechanisms of Hemolytic Action

Melittin: The Pore-Former

Melittin's hemolytic activity is primarily attributed to its ability to form pores in the erythrocyte membrane.[3] This process is generally understood to occur in a series of steps:

  • Electrostatic Binding: The cationic melittin peptide is initially attracted to the negatively charged components of the red blood cell membrane.

  • Membrane Insertion and Aggregation: Upon binding, melittin monomers insert into the lipid bilayer and aggregate to form transmembrane pores.

  • Cell Lysis: These pores disrupt the osmotic balance of the cell, leading to an influx of water, swelling, and eventual lysis, releasing hemoglobin.

The formation of these pores is a rapid and efficient process, accounting for melittin's high hemolytic potency.

This compound-NH2: A Membrane Disruptor

While the precise mechanism of this compound-NH2's hemolytic activity is less characterized than that of melittin, it is understood to be linked to its amphipathic α-helical structure. This structure allows the peptide to interact with and disrupt the lipid bilayer of the erythrocyte membrane. The proposed mechanism involves:

  • Membrane Binding: Similar to melittin, the cationic nature of this compound-NH2 facilitates its binding to the cell membrane.

  • Membrane Destabilization: The peptide then inserts into the membrane, causing destabilization and increased permeability, which can lead to cell lysis. The exact nature of the membrane disruption, whether through discrete pore formation or a more generalized "carpet-like" mechanism, is still under investigation.

The C-terminal amidation of this compound is crucial for its biological activity, including its hemolytic properties. This modification increases the peptide's overall positive charge and enhances its ability to interact with and disrupt cell membranes.[1]

Experimental Protocols

The following is a generalized protocol for a standard hemolytic assay used to determine the HC50 values of peptides like this compound and melittin.

Hemolytic Activity Assay Protocol
  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes.

    • Aspirate the supernatant and buffy coat.

    • Wash the pelleted RBCs three times with a phosphate-buffered saline (PBS) solution (pH 7.4) by repeated centrifugation and resuspension.

    • After the final wash, prepare a 2-4% (v/v) suspension of RBCs in PBS.

  • Peptide Preparation:

    • Dissolve the peptides (this compound-NH2 and melittin) in PBS to create stock solutions.

    • Prepare a series of dilutions of each peptide to be tested.

  • Incubation:

    • In a 96-well plate, add a fixed volume of the RBC suspension to wells containing the various peptide dilutions.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs in a solution that causes 100% hemolysis, such as 1% Triton X-100).

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Measurement of Hemolysis:

    • After incubation, centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a microplate reader.

  • Calculation of Percent Hemolysis:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and identifying the concentration that causes 50% hemolysis.

Visualizing the Process

To better understand the experimental workflow and the proposed mechanisms of action, the following diagrams have been generated.

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis RBC_prep Prepare Red Blood Cell Suspension Incubate Incubate RBCs with Peptides RBC_prep->Incubate Peptide_prep Prepare Peptide Dilutions Peptide_prep->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Measure_Abs Measure Absorbance of Hemoglobin Supernatant->Measure_Abs Calculate_HC50 Calculate HC50 Value Measure_Abs->Calculate_HC50

Caption: Experimental workflow for the hemolytic assay.

Hemolytic_Mechanisms cluster_melittin Melittin: Pore Formation cluster_this compound This compound-NH2: Membrane Disruption M1 Binding M2 Insertion & Aggregation M1->M2 M3 Pore Formation M2->M3 M4 Cell Lysis M3->M4 D1 Binding D2 Membrane Insertion D1->D2 D3 Destabilization D2->D3 D4 Cell Lysis D3->D4

Caption: Proposed mechanisms of hemolytic action.

Conclusion

The comparison between this compound-NH2 and melittin reveals significant differences in their hemolytic profiles. Melittin is a potent, non-selective hemolytic agent, a property that has limited its therapeutic applications despite its other biological activities. In contrast, while the amidated form of this compound is hemolytically active, the existence of its non-hemolytic native form and the potential for designing less hemolytic analogs suggest a greater potential for therapeutic development. Further research into the precise mechanism of this compound-NH2's hemolytic activity and the structure-activity relationships of its analogs will be crucial in harnessing its therapeutic potential while minimizing cytotoxicity.

References

Unraveling the Bioactivity of Decalin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a prevalent structural motif in a diverse array of natural products.[1] This core structure is the foundation for numerous secondary metabolites from microorganisms, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and cholesterol-lowering properties.[1] This guide provides a comparative analysis of the bioactivity of prominent decalin-containing compounds — Lovastatin, Myceliothermophin E, and Maklamicin — supported by experimental data and detailed methodologies to assist in drug discovery and development efforts.

Comparative Bioactivity of Decalin Analogs

The bioactivity of decalin analogs varies significantly depending on the nature and substitution pattern of the decalin core and its associated functional groups. The following table summarizes the cytotoxic and inhibitory activities of selected decalin-containing natural products against various cell lines and enzymes.

CompoundTarget/Cell LineBioactivity (IC50/MIC)Reference
Lovastatin HMG-CoA Reductase3.4 nM[2]
HeLa (Cervical Cancer)160 µg/mL[3]
HepG2 (Liver Cancer)5 nM (HMG-CoA Reductase inhibition)[3]
Myceliothermophin E HepG2 (Hepatoblastoma)0.28 µg/mL[4]
Hep3B (Hepatocellular Carcinoma)0.41 µg/mL[4]
A-549 (Lung Carcinoma)0.26 µg/mL[4]
MCF-7 (Breast Adenocarcinoma)0.27 µg/mL[4]
Maklamicin Micrococcus luteus0.2 µg/mL (MIC)[5]
Bacillus subtilis1.7 µg/mL (MIC)[5]
Bacillus cereus6.5 µg/mL (MIC)[5]
Staphylococcus aureus13 µg/mL (MIC)[5]
Enterococcus faecalis13 µg/mL (MIC)[5]
Cancer Cell LinesPotent Cytotoxicity[5]

Mechanisms of Action and Signaling Pathways

The diverse bioactivities of decalin analogs stem from their ability to modulate various cellular signaling pathways, often leading to cell cycle arrest and apoptosis in cancer cells or inhibition of essential enzymes.

Lovastatin: Inhibition of the Mevalonate (B85504) Pathway

Lovastatin is a well-characterized inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[2] By competitively inhibiting this enzyme, Lovastatin depletes downstream products of the mevalonate pathway, including isoprenoids that are crucial for the post-translational modification of small GTPases like Ras and Rho.[2] The disruption of these signaling proteins leads to the accumulation of the cyclin-dependent kinase inhibitors p21 and p27, resulting in G1 cell cycle arrest and subsequent apoptosis.[2]

Lovastatin_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Ras_Rho Ras/Rho Signaling Isoprenoids->Ras_Rho p21_p27 p21/p27 Accumulation Ras_Rho->p21_p27 inhibition leads to G1_Arrest G1 Cell Cycle Arrest p21_p27->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Lovastatin Lovastatin Lovastatin->HMGCR HMGCR->Mevalonate inhibition

References

Decoralin: A Statistical Analysis of Efficacy in HER2-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the preclinical efficacy of Decoralin (Decorin) in HER2-positive breast cancer, comparing its performance against the established therapeutic, Trastuzumab. The data presented is derived from a systematic review of publicly available preclinical studies. This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison and supporting experimental data for these compounds.

Data Presentation: Preclinical Efficacy

The following tables summarize the quantitative data on the preclinical efficacy of Decorin and Trastuzumab in HER2-positive breast cancer models.

Disclaimer: The data presented below for Decorin and Trastuzumab are compiled from separate preclinical studies. While the experimental models are similar (human breast cancer xenografts in immunodeficient mice), direct head-to-head comparisons in a single study were not publicly available. Therefore, these comparisons should be interpreted with caution.

Table 1: In Vivo Efficacy in HER2-Positive Breast Cancer Xenograft Models
Therapeutic AgentCancer Cell LineDosage/AdministrationTumor Growth InhibitionEffect on MetastasisSource
Decorin MTLn3 (rat mammary adenocarcinoma, ErbB2 overexpressing)~5 mg/kg, systemic, every other day~50% reduction in primary tumor growth.[1]Prevented metastatic spread to the lungs.[1][1]
Decorin MDA-IBC3 (inflammatory breast cancer)Overexpression in tumor cellsSignificant decrease in tumor volume.Completely inhibited lung metastasis (0% vs. 70% in control).
Trastuzumab Meta-analysis of 83 studies (various HER2+ cell lines)N/A (meta-analysis)67.4% average reduction in tumor volume (95% CI: 61.8% - 72.2%).[2]Not specifically quantified in the meta-analysis.[2]
Trastuzumab LCC6HER-2 (human breast cancer)1.0 mg/kg52.5% - 68.4% growth inhibition.Not reported.[3]
Trastuzumab MCF-7HER-2 (human breast cancer)10 mg/kg80.2% inhibition of tumor growth.Not reported.[3]
Table 2: In Vitro Efficacy in HER2-Positive Breast Cancer Cell Lines
Therapeutic AgentCancer Cell LineAssayKey FindingsSource
Decorin MTLn3Colony Formation AssaySignificant inhibition of the number of colonies.[1][1]
Decorin Inflammatory Breast Cancer Cell LinesSpheroid Formation AssayInhibited spheroid-forming efficiency and reduced spheroid size.
Trastuzumab + Chemotherapy SK-BR-3, BT-474, MDA-MB-361, MDA-MB-453Combination Index AnalysisSynergistic interactions with carboplatin, docetaxel, and vinorelbine.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Add the therapeutic agent (this compound or alternatives) at various concentrations to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the readings and calculate cell viability as a percentage of the untreated control.

In Vivo Tumor Xenograft Study

This protocol describes the establishment of human breast cancer xenografts in immunodeficient mice to evaluate the in vivo efficacy of therapeutic agents.

Protocol:

  • Cell Preparation: Culture HER2-positive human breast cancer cells (e.g., BT-474, SK-BR-3) to ~80% confluency. Harvest the cells and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of approximately 1 x 10^7 cells/mL.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank or mammary fat pad.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the therapeutic agent (e.g., this compound, Trastuzumab) and vehicle control according to the specified dosage and schedule (e.g., intraperitoneal, intravenous).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualization

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) HER3 HER3 Ligand->HER3 HER2 HER2 PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS HER3->HER2 Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Inhibits Trastuzumab Trastuzumab Trastuzumab->HER2 Blocks Dimerization

Caption: HER2 signaling pathway and points of inhibition.

Xenograft_Workflow cluster_cell_culture Cell Culture cluster_animal_model In Vivo Model cluster_treatment Treatment & Analysis Cell_Culture Culture HER2+ Breast Cancer Cells Harvest Harvest and Prepare Cell Suspension Cell_Culture->Harvest Implantation Subcutaneous Implantation in Mice Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound/ Alternative/Control Randomization->Treatment Data_Collection Measure Tumor Volume and Body Weight Treatment->Data_Collection Analysis Endpoint Analysis: Tumor Excision, etc. Data_Collection->Analysis

References

Decoralin Peptide: A Comparative Analysis of its Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Decoralin peptide, focusing on its antimicrobial and anticancer properties. Its performance is evaluated against other well-characterized alpha-helical peptides: Melittin, Magainin 2, and Temporin L. The information presented is collated from peer-reviewed studies to facilitate an objective assessment for research and development purposes.

Overview of Peptides

This compound is a linear cationic alpha-helical peptide originally isolated from the venom of the solitary eumenine wasp, Oreumenes decoratus.[1][2] Its sequence is Ser-Leu-Leu-Ser-Leu-Ile-Arg-Lys-Leu-Ile-Thr.[1][2] Like many venom-derived peptides, it exhibits a broad spectrum of biological activities. A common synthetic analog, this compound-NH2, features a C-terminal amidation which has been shown to significantly enhance its potency.[1][2] For the purpose of a comprehensive comparison, this guide evaluates this compound alongside three other widely studied antimicrobial peptides (AMPs) with similar structural and functional characteristics.

  • Melittin: The principal toxic component of honeybee venom, known for its potent antimicrobial and anticancer activities, but also for its high hemolytic activity.[3][4]

  • Magainin 2: Isolated from the skin of the African clawed frog, Xenopus laevis, this peptide is known for its broad-spectrum antimicrobial activity and relatively low hemolytic effects.[5][6]

  • Temporin L: A member of the temporin family of peptides from the European red frog, Rana temporaria. It is active against a range of bacteria and has also been investigated for its cytotoxic effects on cancer cells.[7][8]

Comparative Performance Data

The following tables summarize the quantitative data on the antimicrobial, hemolytic, and anticancer activities of this compound and the comparator peptides. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., specific microbial strains, cell lines, and assay protocols) across different studies.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

PeptideGram-Positive BacteriaMIC (µM)Gram-Negative BacteriaMIC (µM)Fungus (C. albicans)MIC (µM)
This compound S. aureus CCT 653840[9]E. coli ATCC 2592280[9]C. albicans40[9]
S. saprophyticus40[9]K. pneumoniae ATCC 1388380[9]
B. subtilis CCT 247140[9]A. faecalis ATCC 875040[9]
This compound-NH2 M. luteus A2700.8[10]S. arizonae ATCC 133140.8[10]C. albicans MDM80.4[10]
B. subtilis SBS 3630.8[10]P. aeruginosa ATCC 278530.8[10]
Melittin S. aureus8 - 32 (µg/mL)[10]A. baumannii8 - 32 (µg/mL)[10]Not widely reported
MRSA8 - 32 (µg/mL)[10]KPC-KP8 - 32 (µg/mL)[10]
Magainin 2 S. aureus25 (µM)[11]A. baumannii KCTC 25084[5]Not widely reported
E. coli DH5α25 (µM)[11]
P. aeruginosa50 (µM)[11]
Temporin L S. aureus3.12 (µM)[12]E. coli ATCC 259224.00 (mg/L)[8]C. albicans>512 (µM)[13]
S. epidermidis1.56 (µM)[12]P. aeruginosa>100 (µM)[12]

Note: MIC values for Melittin were reported in µg/mL. Conversion to µM requires the molecular weight and can vary slightly based on the peptide salt form.

Hemolytic and Cytotoxic Activity

Hemolytic activity is a measure of a peptide's toxicity to red blood cells (RBCs) and is a key indicator of its potential for systemic use. It is often reported as the concentration required to cause 50% hemolysis (HC50 or HD50). A higher HC50 value indicates lower hemolytic activity. The therapeutic index is often calculated as the ratio of HC50 to MIC, with a higher ratio being more favorable.

PeptideHemolytic Activity (HC50/HD50/MHC)Cytotoxicity (Normal Cells)
This compound Low hemolytic activity[14]Not extensively reported
This compound-NH2 Analog ([Leu]8-Dec-NH2) 50.0 µmol L-1 (MHC)[10][14]Not extensively reported
Melittin 0.44 µg/mL (HD50)[3][10]IC50 = 6.45 µg/mL (mouse macrophages)[10]
Magainin 2 IC50 could not be determined at concentrations tested (low toxicity)[1]No effect on normal murine or human fibroblasts[1]
Temporin L Highly hemolytic (specific value varies by study)[8]Not extensively reported for normal cells
Anticancer Activity (IC50)

The IC50 is the concentration of a substance required to inhibit the growth of 50% of a population of cancer cells. Lower IC50 values indicate greater potency.

PeptideCancer Cell LineIC50 (µM)
This compound MCF-7 (Breast)Active at 12.5 µM (not a precise IC50)[15]
Melittin HeLa (Cervical)~1.8 µg/mL (~0.63 µM)[3]
TNBC (Breast)0.94 - 1.49[2]
A375 (Melanoma)IC50 values reported in µg/mL[16]
Magainin 2 A549 (Lung)110 µg/mL (~44 µM)[6]
Bladder Cancer Lines31.0 - 135.3[1]
Temporin L Hut-78, K-562, U-937 (Leukemia/Lymphoma)Cytotoxic, but IC50 not specified[8]
A549, Calu-3 (Lung)IC50 values reported in molar concentrations[9]
MCF-7 (Breast)14.5 (for Temporin SHa, a related peptide)[7]

Mechanism of Action & Signaling Pathways

The primary mechanism of action for this compound and the comparator peptides against microbial and cancer cells is the disruption of the cell membrane. As cationic peptides, they are electrostatically attracted to the negatively charged components of these target cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phosphatidylserine (B164497) in cancer cells). Upon binding, they adopt an amphipathic alpha-helical structure that inserts into the lipid bilayer, leading to membrane permeabilization and cell death.

Two predominant models describe this process:

  • Barrel-Stave Model: Peptides aggregate and insert into the membrane to form a pore, with the hydrophobic surfaces of the peptides facing the lipid core and the hydrophilic surfaces lining the channel.

  • Carpet-like Model: Peptides accumulate on the surface of the membrane, forming a "carpet." At a critical concentration, this disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner.

Antimicrobial_Peptide_Mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Peptide Cationic Peptide (+) Membrane Negatively Charged Outer Leaflet Inner Leaflet Peptide->Membrane:neg 1. Electrostatic Attraction Pore Pore Formation (Barrel-Stave or Toroidal) Membrane:neg->Pore 2. Insertion & Pore Formation Cytoplasm Cytoplasm Death Cell Death Cytoplasm->Death 4. Loss of Ion Gradient & Integrity Pore->Cytoplasm 3. Leakage of Cellular Contents

Caption: General mechanism of membrane disruption by cationic antimicrobial peptides.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: the Minimum Inhibitory Concentration (MIC) assay and the Hemolysis assay.

Minimum Inhibitory Concentration (MIC) Assay Workflow

This assay determines the antimicrobial potency of a peptide.

MIC_Assay_Workflow cluster_workflow Broth Microdilution Method A 1. Prepare serial two-fold dilutions of the peptide in a 96-well polypropylene (B1209903) plate. B 2. Inoculate each well with a standardized concentration of microorganism (e.g., 5 x 10^5 CFU/mL). A->B C 3. Include positive (microbes, no peptide) and negative (broth only) controls. B->C D 4. Incubate at 37°C for 18-24 hours. C->D E 5. Determine MIC: the lowest peptide concentration with no visible bacterial growth (turbidity). D->E

Caption: Workflow for a typical Minimum Inhibitory Concentration (MIC) assay.

Hemolysis Assay Workflow

This assay measures the cytotoxicity of a peptide against red blood cells (RBCs).

Hemolysis_Assay_Workflow cluster_workflow Hemolytic Activity Protocol A 1. Prepare a suspension of washed human or animal red blood cells (RBCs) in a buffered solution (e.g., PBS). B 2. Add serial dilutions of the peptide to the RBC suspension in a 96-well plate. A->B C 3. Include negative (PBS, 0% hemolysis) and positive (Triton X-100, 100% hemolysis) controls. B->C D 4. Incubate at 37°C for a specified time (e.g., 1 hour). C->D E 5. Centrifuge the plate to pellet intact RBCs. D->E F 6. Measure the absorbance of the supernatant at a wavelength sensitive to hemoglobin (e.g., 450 nm). E->F G 7. Calculate the percentage of hemolysis relative to controls and determine HC50. F->G

Caption: Workflow for a standard in vitro hemolysis assay.

Conclusion

This compound, particularly its amidated form, demonstrates significant antimicrobial and potential anticancer activity. Its broad-spectrum efficacy against both bacteria and fungi, coupled with reports of low hemolytic activity for the native peptide, makes it a promising candidate for further investigation. When compared to other well-known peptides, this compound-NH2 shows competitive MIC values. However, Melittin, while potent, is hampered by high cytotoxicity, a drawback less pronounced in Magainin 2. The anticancer data for this compound is still preliminary, and further studies are required to establish its IC50 values against a wider range of cancer cell lines to fully assess its therapeutic potential in oncology. The detailed protocols and comparative data provided herein serve as a foundational resource for researchers aiming to explore the therapeutic applications of this compound and its analogs.

References

Safety Operating Guide

Navigating the Disposal of Novel Peptides: A General Protocol in the Absence of Specific Decoralin Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Specific Guidance for Decoralin Requires a Cautious Approach

As of late 2025, specific, publicly available disposal procedures for the novel peptide this compound, isolated from wasp venom, have not been established. The scientific literature primarily focuses on its discovery, structure, and antimicrobial properties.[1] It is crucial for researchers, scientists, and drug development professionals to recognize that this compound is distinct from the well-characterized protein Decorin, and their disposal protocols are not interchangeable. In the absence of a dedicated Safety Data Sheet (SDS) for this compound, a conservative approach to waste management, treating it as potentially hazardous, is imperative.

Researchers must adhere to the general principles of laboratory safety and hazardous waste management as dictated by their institution and local regulatory bodies. The following guidelines provide a procedural framework for the handling and disposal of novel or uncharacterized peptides like this compound.

Immediate Safety and Handling Protocols

Prior to any handling or disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All manipulations of powdered or aerosolized forms of novel peptides should be conducted within a certified chemical fume hood to prevent inhalation.

General Disposal Procedures for Novel Peptide Waste

When a specific SDS is unavailable, novel peptides should be managed as hazardous chemical waste. This ensures the highest level of safety for laboratory personnel and the environment.

  • Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from general waste streams.

  • Containerization:

    • Solid Waste: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and leak-proof container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Irritant"). The date of waste accumulation should also be clearly marked.

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic. Ensure that the storage area complies with all institutional and local regulations.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of chemical waste down the drain or in the regular trash.

Key Safety and Handling Considerations for Novel Peptides

The following table summarizes crucial data points to consider when handling any new or uncharacterized peptide. In the absence of specific data for this compound, these general parameters should guide safe handling practices.

PropertyGeneral Consideration for Novel Peptides
Molecular Formula & Weight While the primary sequence of this compound is known, its full characterization may be ongoing.[1] Handle with care, assuming potential biological activity.
Recommended Storage Store in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C or below is common for peptides.
Hazard Classifications Assume the substance is hazardous until proven otherwise. Potential hazards for novel peptides can include toxicity, skin and eye irritation, and sensitization.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including gloves, lab coat, and safety glasses. For powdered forms, a respirator may be necessary and should be used within a fume hood.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can degrade the peptide and may cause unknown hazardous reactions.

Experimental Protocols: A General Framework

As no specific experimental protocols for this compound disposal exist, the guiding principle is to follow standard laboratory procedures for handling and disposing of potentially hazardous biological molecules. Any experiment involving this compound should conclude with a decontamination step for all surfaces and equipment. A 10% bleach solution followed by a 70% ethanol (B145695) rinse is a common and effective procedure, but compatibility with all lab surfaces should be verified.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste, which is applicable to novel peptides like this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Identify Waste Stream (Solid, Liquid, Sharps) B Consult Safety Data Sheet (SDS) or Institutional Guidelines A->B C Determine Hazard Class (e.g., Toxic, Flammable, Corrosive) B->C D Select Appropriate Waste Container C->D E Segregate from Incompatible Wastes D->E F Collect Waste in Designated Container E->F G Label Container with 'Hazardous Waste' & Contents F->G H Add Accumulation Start Date G->H I Store in Secure Satellite Accumulation Area H->I J Schedule Pickup with EHS or Licensed Contractor I->J K Complete Waste Manifest/Paperwork J->K L Transfer Custody of Waste K->L

A generalized workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Handling Protocols for Decoralin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This document provides essential, immediate safety and logistical information for the handling and disposal of Decoralin, a substance requiring stringent protective measures due to its hazardous properties.

Personal Protective Equipment (PPE) for this compound

When working with this compound, a substance identified as a flammable liquid and vapor that can cause severe skin burns, eye damage, and respiratory irritation, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[1] The following table summarizes the required PPE for handling this hazardous chemical.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended.[2] Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[1]
Eye and Face Protection Safety goggles and face shieldWear safety goggles with side-shields.[3] A face shield must also be worn to provide comprehensive protection for the face.[2]
Body Protection Protective clothingImpervious clothing is necessary to prevent skin contact.[3] This includes lab coats, aprons, or coveralls made of a material resistant to this compound.
Respiratory Protection RespiratorUse a suitable respirator, especially in areas with inadequate ventilation, to avoid inhaling vapors, mists, or gases.[3] In case of fire, a self-contained breathing apparatus is required.[1]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and prevent accidents.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Protective clothing - Respirator (if needed) prep_sds->prep_ppe prep_area Ensure adequate ventilation and access to safety shower and eye wash station prep_ppe->prep_area handle_dispense Dispense this compound in a well-ventilated area or fume hood prep_area->handle_dispense handle_use Perform experimental procedures handle_dispense->handle_use handle_avoid Avoid contact with skin, eyes, and clothing. Do not inhale vapors. handle_use->handle_avoid cleanup_decontaminate Decontaminate work surfaces handle_avoid->cleanup_decontaminate cleanup_ppe Remove PPE carefully to avoid contamination cleanup_decontaminate->cleanup_ppe cleanup_disposal Dispose of this compound waste and contaminated materials according to institutional and local regulations cleanup_ppe->cleanup_disposal cleanup_wash Wash hands thoroughly cleanup_disposal->cleanup_wash

Figure 1. Step-by-step workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in accordance with good industrial hygiene and safety practices.[1]

  • Keep the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

  • Store in a cool, dry, and well-ventilated area in its original, tightly sealed container.[2]

  • Ground and bond containers and receiving equipment to prevent static discharges.[1]

First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin with cold water, followed by soap and water. Do not rub the skin. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

Spill and Leak Procedures:

  • In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wear full personal protective equipment, including a respirator.

  • Absorb the spillage with an inert absorbent material (e.g., sand, earth) and transfer it to a suitable, closed container for disposal.[1][2]

  • Use spark-proof tools and explosion-proof equipment during cleanup.[1]

  • Prevent the product from entering drains or water systems.[1]

Disposal:

  • Dispose of this compound and any contaminated materials, including used containers, at an approved waste disposal plant.[4]

  • Do not contaminate rivers, dams, or other water sources with the chemical or used containers.[2]

  • Containers should be drained and triple-rinsed before being destroyed or disposed of at an approved dumping site. Do not reuse containers for any other purpose.[2]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.